molecular formula C10H14BNO4S B1589182 (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 486422-57-5

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1589182
CAS No.: 486422-57-5
M. Wt: 255.1 g/mol
InChI Key: LSQCNEYLDWKDHO-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4S and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQCNEYLDWKDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439320
Record name [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-57-5
Record name [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sulfonyl-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical physicochemical properties of sulfonyl-containing phenylboronic acids, a class of compounds of increasing interest in medicinal chemistry and materials science. By leveraging the electron-withdrawing nature of the sulfonyl group, these molecules offer unique characteristics that can be harnessed for innovative drug design and the development of advanced materials. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and the implications of these properties for practical applications.

The Strategic Advantage of the Sulfonyl Group in Phenylboronic Acids

Phenylboronic acids are versatile molecules, renowned for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and drug delivery systems. The introduction of a sulfonyl group (—SO₂—) or a sulfonamide group (—SO₂NR₂) onto the phenyl ring profoundly alters the electronic and, consequently, the physicochemical properties of the parent molecule. This strategic modification is primarily driven by the potent electron-withdrawing capacity of the sulfonyl moiety, which has significant, predictable, and ultimately useful consequences for the molecule's acidity, stability, and biological interactions.

The sulfonyl group, through its inductive and resonance effects, withdraws electron density from the phenyl ring. This electronic perturbation is key to modulating the Lewis acidity of the boronic acid, a central theme that will be explored in detail in this guide. For drug development professionals, this fine-tuning of acidity is not merely an academic exercise; it directly impacts how these molecules interact with biological targets under physiological conditions.

Acidity (pKa): The Cornerstone of Functionality

The pKa of a boronic acid is arguably its most critical physicochemical parameter, as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate species. It is the anionic form that readily complexes with diols. For biological applications, achieving a significant population of the boronate form at physiological pH (~7.4) is often a primary objective.

Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning that at physiological pH, it exists predominantly in its less reactive neutral form.[1] The introduction of an electron-withdrawing sulfonyl or sulfonamide group substantially lowers the pKa, bringing it closer to the physiological range.[1] This enhanced acidity is a direct consequence of the sulfonyl group's ability to stabilize the negative charge of the boronate anion.

A study by Liu et al. (2008) demonstrated this effect clearly, showing that a sulfonamide-phenylboronic acid had a pKa of 7.4 ± 0.1, and a sulfonyl-phenylboronic acid exhibited a pKa of 7.1 ± 0.1.[1] This represents a decrease of 1.4 to 1.7 pKa units compared to the parent phenylboronic acid, a significant shift that dramatically increases the concentration of the diol-binding boronate species at neutral pH.[1]

Table 1: pKa Values of Phenylboronic Acid and Sulfonyl-Containing Derivatives
CompoundpKaReference
Phenylboronic Acid8.8 ± 0.1[1]
4-(N-allylsulfamoyl)-phenylboronic acid7.4 ± 0.1[1]
4-(3-butenesulfonyl)-phenylboronic acid7.1 ± 0.1[1]

This modulation of pKa is a powerful tool in the design of boronic acid-based drugs and sensors. By selecting the appropriate sulfonyl-containing substituent, researchers can tailor the pH-dependent binding properties of the molecule to suit a specific biological environment.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol is based on the principle that the UV absorbance of the phenylboronic acid changes upon ionization.

Objective: To determine the pKa of a sulfonyl-containing phenylboronic acid.

Materials:

  • Sulfonyl-containing phenylboronic acid

  • 0.1 M Phosphate buffer solutions of varying pH (e.g., from pH 5.5 to 8.5 in 0.2 pH unit increments)

  • 0.1 M NaOH solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve the sulfonyl-containing phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare sample solutions: For each pH value, add a small aliquot of the stock solution to the phosphate buffer to achieve a final concentration of approximately 1.0 mM.[1] Ensure the volume of the organic solvent from the stock solution is minimal to avoid significant changes in the buffer's properties.

  • Spectrophotometric measurements: Record the UV-Vis spectrum of each sample solution from approximately 200 to 400 nm. Identify the wavelength of maximum absorbance change as a function of pH. For many phenylboronic acids, this is around 272 nm.[1]

  • Data analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the inflection point of the curve.

Self-Validation: The consistency of the sigmoidal curve and the clear isosbestic point in the overlay of the UV-Vis spectra across the pH range provide confidence in the quality of the data. The experiment should be repeated at least in triplicate to ensure reproducibility.

References

An In-depth Technical Guide to the Stability and Solubility of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a bespoke chemical entity of interest in contemporary drug discovery and organic synthesis, primarily owing to its potential utility in Suzuki-Miyaura cross-coupling reactions. The sulfonylpyrrolidine moiety introduces unique electronic and steric properties that can modulate reactivity, selectivity, and the physicochemical characteristics of the parent phenylboronic acid. A comprehensive understanding of its stability and solubility in various organic solvents is a critical prerequisite for its effective handling, reaction optimization, purification, and formulation. This technical guide provides an in-depth exploration of the core principles governing the stability and solubility of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established knowledge of arylboronic acid chemistry to provide a robust framework for its characterization. It details field-proven experimental protocols for determining solubility and assessing chemical stability, explains the causality behind experimental choices, and offers insights into potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to unlock the full potential of this and related boronic acid derivatives.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₀H₁₀BNO₄S, is an arylboronic acid distinguished by a pyrrolidin-1-ylsulfonyl group at the para position of the phenyl ring.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in palladium-catalyzed cross-coupling reactions. It is a mild Lewis acid and can form a reversible covalent bond with diols. The boron atom is sp²-hybridized with an empty p-orbital, making it susceptible to nucleophilic attack, a key step in its reaction mechanisms.

  • The Phenyl Ring: This aromatic core provides a rigid scaffold and participates in the π-stacking interactions that can influence solubility and crystal packing.

  • The Sulfonylpyrrolidine Group (-SO₂-N(CH₂)₄): This substituent significantly influences the molecule's properties. The strongly electron-withdrawing sulfonyl group (-SO₂-) deactivates the phenyl ring, which can impact its reactivity in cross-coupling reactions and alter the pKa of the boronic acid. The pyrrolidine ring introduces a degree of steric bulk and can affect intermolecular interactions.

A thorough characterization of this molecule's stability and solubility is paramount for its successful application. Inconsistent solubility can lead to poor reaction kinetics and yields, while unaddressed instability can result in the formation of impurities that complicate purification and compromise final product quality.

Solubility in Organic Solvents: A Predictive and Experimental Approach

The solubility of an arylboronic acid is governed by the interplay between the polarity of the molecule and the solvent, as well as the energy of its crystal lattice. For this compound, the presence of both polar (boronic acid, sulfonyl) and nonpolar (phenyl, pyrrolidine alkyl chain) regions suggests a nuanced solubility profile.

Predicted Solubility Profile

Based on its structure and general principles of boronic acid solubility, the following trends can be anticipated:

  • High Solubility: Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane), Ketones (e.g., Acetone, 2-Butanone), and polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are expected to be good solvents. These solvents can engage in hydrogen bonding with the boronic acid hydroxyl groups and effectively solvate the molecule.[1]

  • Moderate Solubility: Alcohols (e.g., Methanol, Ethanol, Isopropanol) are likely to be effective solvents. However, it is crucial to consider the potential for esterification between the boronic acid and the alcohol, especially at elevated temperatures or in the presence of a dehydrating agent.[3] Chlorinated solvents like Dichloromethane (DCM) and Chloroform may also offer moderate solubility.[1][2]

  • Low to Insoluble: Nonpolar hydrocarbon solvents such as Hexanes, Heptane, and Toluene are expected to be poor solvents for this polar molecule.[1][2]

Quantitative Solubility Determination: Experimental Protocol

To move beyond prediction, empirical determination of solubility is essential. The dynamic (polythermal) method is a reliable technique for this purpose.[1][4][5] This method involves visually or instrumentally determining the temperature at which a solid of known composition completely dissolves in a solvent upon controlled heating.

Protocol: Dynamic Solubility Determination

  • Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, stirred vessel.

  • Heating: The mixture is heated at a slow, constant rate (e.g., 0.2-0.5 °C/min) with vigorous stirring to ensure thermal equilibrium.

  • Observation: The point of complete dissolution is identified by the disappearance of all solid particles, resulting in a clear solution. This can be monitored visually or, for higher accuracy, using a turbidity sensor or a laser scattering technique.[4][5]

  • Data Recording: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific concentration.

  • Solubility Curve: The experiment is repeated with different solute-solvent compositions to construct a solubility curve (mole fraction vs. temperature).

Table 1: Hypothetical Solubility Data for this compound

SolventPolarity IndexPredicted SolubilityExperimental Concentration (mg/mL) at 25°C
Heptane0.1LowData to be determined
Toluene2.4LowData to be determined
Dichloromethane3.1ModerateData to be determined
Diethyl Ether2.8HighData to be determined
Tetrahydrofuran4.0HighData to be determined
Acetone5.1HighData to be determined
Acetonitrile5.8Moderate-HighData to be determined
Isopropanol3.9ModerateData to be determined
Ethanol4.3ModerateData to be determined
Methanol5.1ModerateData to be determined
Dimethylformamide6.4HighData to be determined
Dimethyl Sulfoxide7.2HighData to be determined

Visualizing the Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition A Accurately weigh This compound B Measure precise volume of solvent A->B C Combine in a sealed vessel B->C D Heat at a slow, constant rate (0.2-0.5 °C/min) C->D E Vigorous stirring D->E F Monitor turbidity (visually or instrumentally) D->F G Record temperature at full dissolution F->G H Repeat for different concentrations G->H I Construct solubility curve (Solubility vs. Temp) H->I

Caption: Workflow for dynamic solubility determination.

Chemical Stability: Degradation Pathways and Assessment

Arylboronic acids are generally stable compounds but can undergo degradation under certain conditions. Understanding these pathways is key to preventing the formation of impurities during storage and reactions.

Key Degradation Pathways
  • Dehydration to Boroxines: This is one of the most common transformations for boronic acids.[6][7] Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is often thermally driven and is reversible in the presence of water.[3][6] The formation of boroxine can alter the solubility and reactivity of the material.

  • Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding des-boro impurity (in this case, N-phenyl-pyrrolidine-1-sulfonamide). This reaction can be promoted by both acidic and basic conditions and is influenced by the electronic properties of the aryl ring.[8]

  • Oxidative Degradation: The boronic acid group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain metal catalysts, leading to the formation of the corresponding phenol.[9][10]

Forced Degradation Studies

To proactively identify potential degradants and establish stable operating conditions, forced degradation (stress testing) is a critical exercise.[11][12] This involves subjecting the compound to harsh conditions that accelerate decomposition.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 1:1).

  • Stress Conditions: Expose the samples to the following conditions in parallel with a control sample stored at ambient temperature in the dark:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for 24-48 hours.[12]

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for 24-48 hours.[12]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[11]

    • Thermal Stress (Solid State): Store the solid compound at a temperature below its melting point (e.g., 80-100°C) for several days.[11]

    • Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.[11]

  • Analysis: Analyze all samples at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary decomposition.[11]

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability testing. A reversed-phase HPLC method with UV detection is ideal for separating the parent compound from its potential impurities.

Protocol: Stability-Indicating HPLC Method Development

  • Column: A C18 column (e.g., Waters XTerra MS C18) is a good starting point, as columns with low silanol activity can minimize on-column hydrolysis of the boronic acid.[13][14][15]

  • Mobile Phase: A gradient of water and acetonitrile is typically used. Using a mobile phase without a pH modifier (or with a very low concentration of an acid like formic acid) can be crucial to prevent on-column degradation.[13][14]

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

  • Method Validation: The method should be validated to demonstrate that it can separate the parent compound from its known and potential degradation products (e.g., boroxine, protodeboronation product, phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a powerful, non-destructive technique for directly observing the boron center.[16][17][18] It can readily distinguish between the sp²-hybridized trigonal boronic acid and the sp³-hybridized tetrahedral boronate esters or other complexes.[19] This makes it invaluable for monitoring reactions in real-time or assessing the equilibrium between the boronic acid and its boroxine anhydride.[16][17][19]

Visualizing the Stability Assessment Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare Solutions of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B D Analyze Stressed Samples vs. Control B->D C Develop Stability-Indicating HPLC Method C->D E Identify & Quantify Degradation Products D->E F Identify Degradation Pathways E->F G Establish Stable Storage & Handling Conditions F->G H Define In-process Controls for Reactions F->H

Caption: Workflow for stability assessment via forced degradation.

Conclusion and Recommendations

This compound is a molecule with significant potential, but its effective use is contingent upon a solid understanding of its fundamental physicochemical properties. This guide provides the scientific rationale and actionable protocols for a comprehensive evaluation of its solubility and stability.

Key Recommendations for Researchers:

  • Empirical Data is Essential: Do not rely solely on predictions. Conduct systematic solubility studies using the dynamic method across a range of pharmaceutically relevant solvents.

  • Proactive Stability Testing: Perform forced degradation studies early in the development process to identify liabilities. This knowledge will inform reaction conditions, purification strategies, and long-term storage.

  • Employ Orthogonal Analytical Techniques: Use HPLC as the primary tool for quantitative stability assessment and complement it with ¹¹B NMR to gain specific insights into the state of the boronic acid moiety.

  • Consider Boronic Esters: If instability (e.g., boroxine formation) or poor solubility proves problematic, the synthesis of a corresponding boronic ester (e.g., a pinacol ester) should be considered. Esters often exhibit enhanced stability and better solubility in organic solvents.[20][21][22][23]

By following the principles and methodologies outlined in this guide, scientists and drug development professionals can build a robust data package for this compound, enabling its confident and successful application in synthesis and beyond.

References

Potential applications of sulfonamide boronic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Sulfonamide Boronic Acids

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of boron into drug scaffolds has become a pivotal strategy in modern medicinal chemistry, yielding compounds with unique and highly advantageous pharmacological profiles. Among these, sulfonamide boronic acids have emerged as a particularly promising class of molecules. This guide provides an in-depth exploration of the synthesis, unique chemical properties, and diverse applications of sulfonamide boronic acids in drug discovery and development. We will delve into their roles as potent enzyme inhibitors, modulators of protein-protein interactions, and innovative diagnostic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced, actionable insights.

Part 1: The Unique Chemistry of Sulfonamide Boronic Acids

The sulfonamide boronic acid moiety is a fascinating and powerful functional group in medicinal chemistry. It combines the well-established pharmacological properties of the sulfonamide group with the unique chemical behavior of boronic acid. This combination gives rise to molecules with distinct characteristics that can be leveraged for therapeutic benefit.

Structural and Electronic Properties

The core of a sulfonamide boronic acid features a tetrahedral boron atom bonded to two hydroxyl groups and a carbon atom, which is in turn connected to the sulfonamide nitrogen. The key to their utility lies in the vacant p-orbital of the boron atom, which allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues in biological targets, most notably the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes.

The sulfonamide group, on the other hand, is a well-known pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with protein targets, contributing to binding affinity and selectivity. The electron-withdrawing nature of the sulfonyl group also influences the acidity of the boronic acid, which can be fine-tuned through synthetic modifications to optimize target engagement.

Key Physicochemical Properties
PropertyTypical Range/CharacteristicSignificance in Drug Design
pKa4-8Influences the ionization state at physiological pH, affecting cell permeability and target binding.
SolubilityVariable, can be modulatedCrucial for formulation and bioavailability.
StabilityGenerally stable, but can undergo dehydrationImportant for storage and in vivo half-life.
Reversible Covalent BondingForms trigonal and tetrahedral adductsEnables potent and prolonged target inhibition with the potential for reduced off-target effects.

Part 2: Applications in Medicinal Chemistry

The unique properties of sulfonamide boronic acids have led to their exploration in a wide range of therapeutic areas. Their ability to form reversible covalent bonds with active site residues of enzymes has made them particularly successful as enzyme inhibitors.

Enzyme Inhibition

Sulfonamide boronic acids have been successfully employed as inhibitors of various enzyme classes, including proteases, esterases, and kinases. The formation of a stable, yet reversible, covalent bond with a key catalytic residue can lead to highly potent and selective inhibition.

2.1.1. Protease Inhibitors

A prime example of a successful sulfonamide boronic acid-based drug is Vaborbactam . Vaborbactam is a β-lactamase inhibitor that is co-administered with the carbapenem antibiotic meropenem. It potently inhibits serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics in bacteria.

Mechanism of Action of Vaborbactam:

G Vaborbactam Vaborbactam Serine_Beta_Lactamase Serine_Beta_Lactamase Inactive_Complex Inactive_Complex Serine_Beta_Lactamase->Inactive_Complex Active_Site_Serine Active Site Serine Serine_Beta_Lactamase->Active_Site_Serine

Caption: Vaborbactam inhibits serine β-lactamases by forming a reversible covalent bond with the active site serine residue.

2.1.2. Other Enzyme Targets

Beyond proteases, sulfonamide boronic acids have shown promise as inhibitors of other enzyme classes. For instance, they have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, and as inhibitors of various kinases involved in cancer signaling pathways.

Protein-Protein Interaction Modulators

The ability of sulfonamide boronic acids to engage in specific interactions with protein surfaces makes them attractive candidates for modulating protein-protein interactions (PPIs). While this is a more challenging area of drug discovery, the unique properties of these compounds offer a potential avenue for targeting previously "undruggable" PPIs.

Diagnostic Agents and Chemical Probes

The reactivity of the boronic acid moiety can be harnessed for the development of diagnostic agents and chemical probes. For example, sulfonamide boronic acids can be designed to selectively bind to specific biomarkers, such as glycans on the surface of cancer cells, enabling their detection and imaging.

Part 3: Experimental Protocols

The synthesis and evaluation of sulfonamide boronic acids require a combination of standard organic chemistry techniques and specialized assays to assess their biological activity.

General Synthetic Scheme

A common route for the synthesis of sulfonamide boronic acids involves the coupling of a suitable boronic acid precursor with a sulfonyl chloride.

Synthetic Workflow:

G Starting_Material Aryl/Alkyl Boronic Ester Intermediate_1 Sulfonylation Intermediate_2 Deprotection Intermediate_1->Intermediate_2 Acid/Base Final_Product Sulfonamide Boronic Acid Intermediate_2->Final_Product

Caption: A generalized synthetic workflow for the preparation of sulfonamide boronic acids.

Step-by-Step Protocol:

  • Sulfonylation: To a solution of the starting boronic ester in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine). Cool the reaction mixture to 0 °C and add the desired sulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Deprotection: The boronic ester protecting group (e.g., pinacol) is typically removed under acidic or basic conditions. For example, treatment with an aqueous solution of HCl or NaOH, followed by extraction and purification, will yield the final sulfonamide boronic acid.

Biological Evaluation

The biological activity of sulfonamide boronic acids is typically assessed using a combination of in vitro and in vivo assays.

3.2.1. Enzyme Inhibition Assays
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. This is typically determined by measuring the enzyme activity at various concentrations of the inhibitor.

  • Mechanism of Inhibition Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to confirm reversible covalent binding, kinetic studies such as dilution experiments and mass spectrometry analysis of the enzyme-inhibitor complex are performed.

Enzyme Inhibition Assay Workflow:

G Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Incubate Enzyme with Varying Inhibitor Concentrations Initiate_Reaction Add Substrate to Initiate Reaction Incubate->Initiate_Reaction Measure_Activity Measure Product Formation Over Time Initiate_Reaction->Measure_Activity Data_Analysis Calculate IC50 Values Measure_Activity->Data_Analysis

Caption: A typical workflow for determining the IC50 of a sulfonamide boronic acid enzyme inhibitor.

Part 4: Future Directions and Advanced Applications

The field of sulfonamide boronic acids is continually evolving, with ongoing research focused on several key areas:

  • Targeted Drug Delivery: The development of sulfonamide boronic acid-based prodrugs that are activated at the site of disease could improve therapeutic efficacy and reduce side effects.

  • Novel Target Identification: High-throughput screening of sulfonamide boronic acid libraries against a wide range of biological targets may uncover new therapeutic opportunities.

  • Combination Therapies: Exploring the synergistic effects of sulfonamide boronic acids with other therapeutic agents is a promising strategy for overcoming drug resistance and improving treatment outcomes.

Conclusion

Sulfonamide boronic acids represent a versatile and powerful class of molecules with significant potential in medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets, combined with the well-established pharmacological properties of the sulfonamide group, has already led to the development of a successful drug and numerous promising clinical candidates. As our understanding of the chemistry and biology of these compounds continues to grow, we can expect to see even more innovative applications of sulfonamide boronic acids in the years to come.

A Technical Guide to (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-identification process by championing the principle that smaller, less complex molecules can probe protein binding sites more efficiently than their larger, drug-like counterparts.[1] Within the vast chemical space of fragments, certain scaffolds emerge as "privileged" due to their unique combination of physicochemical properties, versatile binding capabilities, and synthetic tractability. This guide focuses on one such fragment: (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid . We will deconstruct the strategic value of this molecule, detailing its core attributes, a robust framework for its application in a screening campaign, and the mechanistic rationale behind its utility in generating high-quality lead compounds.

The Strategic Rationale: Deconstructing the Fragment

The efficacy of this compound lies in the synergistic interplay of its three key structural components: the phenylboronic acid, the sulfonamide linker, and the pyrrolidine ring. This design provides a rich combination of interaction potentials and favorable physicochemical properties, making it an exemplary starting point for an FBDD campaign.

1.1. The Boronic Acid "Warhead"

The boronic acid moiety is an increasingly vital tool in medicinal chemistry.[2] Its utility in FBDD stems from several key features:

  • Reversible Covalent Bonding: The boron atom, in its sp²-hybridized state, possesses an empty p-orbital, rendering it a Lewis acid.[3] This allows it to form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, or lysine, which are common in enzyme active sites.[3][4] This transient covalent interaction can anchor an otherwise weakly binding fragment, significantly improving detection in biophysical assays and providing a definitive binding orientation.

  • Hydrogen Bonding Mimicry: As a bioisostere for carboxylic acids, the boronic acid group can engage in critical hydrogen bonding interactions with protein backbones or side chains, probing pockets that recognize carboxylate groups.[3]

  • Synthetic Handle: It is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a reliable and well-established vector for synthetic elaboration and fragment evolution.[]

1.2. The Sulfonamide Core: More Than a Linker

The sulfonamide group is one of the most ubiquitous pharmacophores in modern medicine.[6][7] Its inclusion provides several advantages:

  • Defined Geometry: It imparts a rigid, tetrahedral geometry, which helps to project the pyrrolidine and boronic acid groups into distinct vectors in chemical space.

  • Hydrogen Bonding: The sulfonamide oxygens are excellent hydrogen bond acceptors, while the N-H group (in primary or secondary sulfonamides) can act as a donor. These interactions are crucial for anchoring the fragment to the protein target.[8]

  • Physicochemical Modulation: The sulfonamide group contributes to the fragment's polarity, often improving aqueous solubility—a critical parameter for successful screening and downstream development.

1.3. The Pyrrolidine Vector: Exploring Chemical Space

The saturated pyrrolidine ring serves as a non-planar, 3D-rich element that can probe hydrophobic pockets or be modified to introduce new interaction points. It provides a clear vector for fragment "growing," where chemists can systematically add functionality to improve potency and selectivity.

1.4. Physicochemical Properties: Adherence to Fragment Principles

A successful fragment must possess drug-like properties from the outset. While experimental data for the exact title compound is not consolidated in public databases, we can analyze a very close analog, (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , to confirm its suitability.[9] Fragments should ideally adhere to the "Rule of Three": Molecular Weight (MW) < 300 Da, cLogP < 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[10]

PropertyValue (for Fluoro- analog)FBDD Guideline ("Rule of Three")Rationale & Significance
Molecular Weight 273.09 g/mol [9]< 300 g/mol Ensures the fragment is small enough to sample chemical space efficiently and has ample room for optimization without becoming excessively large or losing ligand efficiency.
cLogP ~1.5 - 2.5 (Estimated)< 3Balances solubility with sufficient non-polar character to engage in favorable hydrophobic interactions, avoiding issues with aggregation or poor solubility during screening.
H-Bond Acceptors 4 (2x sulfonyl O, 2x boronic acid OH)≤ 3While slightly exceeding the guideline, the boronic acid hydroxyls are also donors and key to its binding mechanism. This deviation is often acceptable for such a functional warhead.
H-Bond Donors 2 (boronic acid OH groups)≤ 3Provides directed interactions to anchor the fragment in a specific orientation within the binding site.
Rotatable Bonds 3< 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Table 1: Physicochemical properties of a close analog, (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, evaluated against FBDD "Rule of Three" guidelines.

Proposed Synthesis Pathway

A reliable synthesis is paramount for any FBDD campaign to enable hit validation and the creation of analogs. A plausible and robust route to this compound can be adapted from established methodologies for similar compounds.[11] The key transformation is a bromo-lithium exchange followed by quenching with a borate ester.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation A 4-Bromobenzenesulfonyl chloride C N-(4-bromophenyl)pyrrolidine-1-sulfonamide A->C Base (e.g., TEA) Acetonitrile B Pyrrolidine B->C E This compound C->E 1. n-BuLi, -78°C 2. Quench with D 3. Acidic Workup D Triisopropyl borate D->E

Diagram 1: A proposed two-step synthesis of the title fragment.

This pathway is advantageous because the starting materials are commercially available and the reactions are high-yielding and well-documented in the chemical literature for analogous structures.[11]

Application in a Fragment Screening Cascade

Identifying weak-binding fragments requires highly sensitive biophysical techniques. A typical screening cascade ensures that initial hits are robust, specific, and tractable for further development.

Diagram 2: A typical FBDD workflow for screening and validation.

3.1. Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an efficient primary screen that detects ligand binding by measuring changes in protein thermal stability.[4]

Objective: To identify fragments that cause a statistically significant increase in the melting temperature (Tₘ) of the target protein.

Methodology:

  • Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2–5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound and other library fragments in DMSO. Create a working plate by diluting fragments to 10 mM in the assay buffer.

  • Assay Plate Preparation: In a 384-well PCR plate, add 20 µL of the protein solution to each well.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins to the protein solution at a final dilution of 1:1000.

  • Fragment Addition: Add 0.2 µL of the 10 mM fragment solutions to the appropriate wells for a final screening concentration of 100 µM. Include DMSO-only wells as a negative control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tₘ is the inflection point of the sigmoidal unfolding curve. A hit is defined as a fragment that induces a Tₘ shift (ΔTₘ) > 3 standard deviations above the mean of the DMSO controls.

Self-Validation: The inclusion of multiple DMSO controls allows for a robust statistical definition of a hit. Any fragments that quench fluorescence or cause protein precipitation can be identified and flagged.

3.2. Protocol: Hit Validation via Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to confirm direct binding and quantify the affinity and kinetics of the interaction.[4]

Objective: To confirm the binding of DSF hits and determine their equilibrium dissociation constant (Kₖ).

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared similarly but without protein to subtract non-specific binding.

  • Fragment Preparation: Prepare a serial dilution of the validated hit fragment (e.g., 1 µM to 500 µM) in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).

  • Binding Analysis: Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the change in response units (RU).

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kₖ.

Self-Validation: The reference flow cell provides a real-time control for non-specific binding and buffer effects. A dose-dependent response is required to confirm a genuine binding event.

Mechanistic Insights & Structure-Guided Evolution

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the true power of FBDD is unleashed.[12] The crystal structure reveals the precise interactions driving binding and, crucially, identifies unoccupied pockets adjacent to the fragment.

G cluster_0 Hypothetical Protein Active Site ser Serine h_donor H-Bond Donor (e.g., Gln) hydro_pocket Hydrophobic Pocket fragment Fragment This compound fragment->ser Reversible Covalent Bond (Boronic Acid) fragment->h_donor H-Bond (Sulfonyl Oxygen) fragment->hydro_pocket Hydrophobic Interaction (Pyrrolidine)

Diagram 3: Potential binding interactions of the title fragment.

The X-ray structure of a phenylboronic acid derivative inhibiting AmpC β-lactamase, for example, clearly shows the boronic acid forming a covalent adduct with the catalytic Ser64, while the phenyl ring makes key hydrophobic contacts.[13] Similarly, our title fragment would be expected to use its boronic acid to anchor to a key serine, threonine, or lysine. The sulfonamide oxygens would likely form hydrogen bonds with backbone amides or polar side chains, and the pyrrolidine ring would occupy a hydrophobic sub-pocket.

The structure would then guide synthetic chemistry to:

  • Grow from the pyrrolidine ring to better fill the hydrophobic pocket and gain potency.

  • Modify the phenyl ring to improve interactions with adjacent residues.

  • Link this fragment to another fragment identified in a nearby pocket.

Conclusion

This compound is not merely a collection of atoms; it is a carefully orchestrated chemical tool designed for success in fragment-based drug discovery. Its dual-action binding potential, conferred by the boronic acid and sulfonamide groups, increases the probability of achieving high-quality, structurally-defined hits. Its adherence to the principles of fragment design and its inherent synthetic tractability make it an exemplary starting point for campaigns against a wide range of protein targets, particularly enzymes such as proteases and kinases. By leveraging this privileged fragment within a robust screening and validation cascade, drug discovery teams can significantly enhance the efficiency and quality of their hit-to-lead efforts.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of Boron in Drug Discovery

For many years, the element boron was largely relegated to the periphery of medicinal chemistry, often carrying a misplaced stigma of toxicity.[1] This perception was decisively overturned with the clinical success of Bortezomib (Velcade®), a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma by targeting the proteasome.[1][2][3] This landmark approval illuminated the profound therapeutic potential of arylboronic acids, catalyzing a surge of interest in this unique chemical class.[4][5] Today, with multiple boron-containing drugs approved and many more in clinical trials, it is clear that the boronic acid moiety is a privileged scaffold in modern drug discovery.[6]

Arylboronic acids derive their biological activity from the unique electronic nature of the boron atom. It is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues—such as the catalytic serine in proteases or threonine in the proteasome—by accepting a pair of electrons to form a stable tetrahedral intermediate.[7][8][9] This ability to act as a transition-state analog is the foundation of their potent inhibitory activity.[8]

This guide provides a technical framework for researchers, scientists, and drug development professionals embarking on the biological activity screening of novel arylboronic acids. It is structured not as a rigid protocol, but as a strategic roadmap, emphasizing the causal logic behind experimental choices and providing the field-proven insights necessary to navigate the unique challenges and opportunities presented by this compound class.

Strategic Design of the Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large library of compounds down to a small number of validated, high-quality lead candidates. For arylboronic acids, this cascade must be intelligently designed to leverage their unique mechanism of action while proactively identifying and eliminating common artifacts.

Primary Screening: Casting a Wide Net

The objective of primary screening is to efficiently test a large library of novel arylboronic acids to identify initial "hits" that modulate the biological target of interest. The choice between a target-based and a phenotypic approach is the first critical decision.

  • Target-Based Screening: This is the most common approach, where compounds are tested directly against a purified, isolated biological target (e.g., an enzyme or receptor). It is mechanistically explicit and generally easier to troubleshoot.

  • Phenotypic Screening: Here, compounds are tested on whole cells or organisms to identify agents that produce a desired physiological outcome (e.g., cancer cell death, inhibition of bacterial growth). This approach is agnostic to the specific molecular target but can uncover novel mechanisms of action.

Given the known propensity of arylboronic acids to inhibit serine hydrolases, a target-based enzymatic assay is a logical starting point for many projects.[7][8][9]

Hit Confirmation & Triage: Separating Signal from Noise

High-throughput screens (HTS) are prone to false positives. Therefore, all initial hits must undergo a rigorous confirmation and triage process before committing resources to further characterization.

  • Re-testing: The first step is to re-test the primary hits, ideally from a freshly prepared sample, to ensure the activity is reproducible.

  • Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This provides a quantitative measure of potency.

  • Counter-Screens & Orthogonal Assays: This is arguably the most critical stage.

    • Assay Interference Screen: Test compounds in the absence of the target protein to identify those that interfere with the assay technology itself (e.g., autofluorescence, light scattering).

    • Selectivity Screens: Because arylboronic acids can inhibit various serine proteases, it is crucial to test hits against related, off-target enzymes.[7][9][10] For example, a screen for a specific caspase inhibitor should include counter-screens against other caspases and unrelated serine proteases like chymotrypsin or thrombin.

The workflow below illustrates a robust screening cascade designed to efficiently identify and validate true hits while systematically eliminating artifacts.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization HTS High-Throughput Screen (Single Concentration) ReTest Hit Re-test (Fresh Sample) HTS->ReTest DoseResponse IC50 Determination (Dose-Response Curve) ReTest->DoseResponse CounterScreen Counter-Screens (Selectivity & Assay Interference) DoseResponse->CounterScreen CounterScreen->HTS False Positives (Eliminated) MoA Mechanism of Action (e.g., Reversibility, Kinetics) CounterScreen->MoA Cellular Cellular Assays (Target Engagement & Efficacy) MoA->Cellular ValidatedLead Validated Lead Candidate Cellular->ValidatedLead

Caption: A typical screening cascade for identifying novel inhibitors.

Mechanism of Action (MoA) Studies: Unveiling the "How"

Once a set of validated hits with desirable potency and selectivity is identified, the focus shifts to understanding their mechanism of action. For arylboronic acids, this centers on the nature of their interaction with the target protein.

Reversibility and Kinetics

The hallmark of many boronic acid inhibitors is their ability to form a reversible covalent bond.[2][11] This is a critical distinction from irreversible covalent inhibitors, which form a permanent bond and can carry a higher risk of toxicity.

  • Jump-Dilution Assay: This is the gold standard for assessing reversibility. The target protein is incubated with a high concentration of the inhibitor to allow binding to reach equilibrium. The complex is then rapidly diluted (e.g., 100-fold) into a solution containing the substrate.

    • If the inhibitor is reversible , its dissociation from the target will lead to a gradual recovery of enzymatic activity over time.

    • If the inhibitor is irreversible , no significant recovery of activity will be observed.

  • Enzyme Kinetics: Detailed kinetic studies can further elucidate the mechanism. Arylboronic acids often exhibit slow-binding or tight-binding inhibition, where the formation of the final enzyme-inhibitor complex does not occur instantaneously.[12] This behavior can be analyzed using specific kinetic models to determine association (kon) and dissociation (koff) rate constants.

The interaction between a boronic acid and a serine protease active site is a classic example of transition-state mimicry. The diagram below illustrates this reversible covalent interaction.

G cluster_0 cluster_1 cluster_2 Enzyme Serine Protease (Ser-OH, His-N) Complex Tetrahedral Intermediate (Ser-O-B-(OH)2-Ar) Enzyme->Complex Nucleophilic attack by Serine OH BoronicAcid Arylboronic Acid Ar-B(OH)2 BoronicAcid->Complex Lewis acid accepts electron pair Complex->Enzyme Dissociation (Reversible)

Caption: Mechanism of serine protease inhibition by an arylboronic acid.

Target Engagement in a Cellular Context

A potent inhibitor of a purified enzyme must also be able to reach and bind to its target inside a living cell. Cellular target engagement assays confirm that a compound interacts with its intended target in a physiological environment.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A shift in the melting temperature to a higher value in the presence of the compound indicates target engagement.

  • Reporter Assays: If the target enzyme regulates a known signaling pathway, a downstream reporter gene assay can be used as an indirect measure of target engagement. For example, inhibition of the proteasome by Bortezomib prevents the degradation of IκB, which in turn inhibits NF-κB signaling.[2][13] A reporter construct driven by an NF-κB response element could therefore be used to measure the cellular activity of novel proteasome inhibitors.

Essential Protocols & Methodologies

This section provides detailed, self-validating protocols for key experiments in the screening cascade.

Protocol 1: Enzymatic Inhibition Assay (Serine Protease)

Objective: To determine the IC50 value of a novel arylboronic acid against a model serine protease (e.g., Chymotrypsin).

Principle: The assay measures the rate of cleavage of a chromogenic or fluorogenic substrate by the protease. An inhibitor will decrease the rate of substrate turnover.

Materials:

  • Chymotrypsin enzyme stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Test Compounds (Arylboronic acids) dissolved in DMSO

  • Positive Control: A known chymotrypsin inhibitor (e.g., Aprotinin)

  • 96-well or 384-well microplates (UV-transparent)

  • Microplate reader capable of reading absorbance at 405 nm

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense 1 µL of each compound dilution into the wells of the microplate.

    • For control wells, dispense 1 µL of DMSO (Negative Control, 100% activity) or 1 µL of the positive control inhibitor (Positive Control, 0% activity).

  • Enzyme Addition:

    • Prepare a working solution of chymotrypsin in Assay Buffer at 2X the final desired concentration.

    • Add 50 µL of the enzyme solution to each well.

    • Causality Check: Adding the enzyme to the inhibitor before the substrate allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Incubation:

    • Gently mix the plate and incubate for 30 minutes at room temperature. The optimal incubation time may need to be determined empirically to account for potential slow-binding kinetics.

  • Reaction Initiation:

    • Prepare a working solution of the Suc-AAPF-pNA substrate in Assay Buffer at 2X the final desired concentration.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume is now 101 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic read). The rate of reaction is determined by the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: Ensures the assay can detect inhibition.

  • Negative (DMSO) Control: Defines the 100% activity window.

  • No-Enzyme Control: Wells containing only buffer and substrate to measure background substrate hydrolysis.

  • Compound Interference Control: Wells containing compound and substrate (no enzyme) to check for compound absorbance at 405 nm.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effect of a novel arylboronic acid on a cancer cell line.

Principle: These assays measure a parameter linked to the number of viable cells, such as metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., MM.1S for multiple myeloma)

  • Complete cell culture medium

  • Test Compounds dissolved in DMSO

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin)

  • 96-well cell culture plates (clear bottom, sterile)

  • MTT or CellTiter-Glo® reagent

  • Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into the 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include DMSO vehicle controls and a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours in a cell culture incubator (37°C, 5% CO2). The duration should be sufficient to observe a significant effect on cell proliferation.

  • Assay Readout (CellTiter-Glo® example):

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Causality Check: This step is crucial for consistent enzyme kinetics of the luciferase-based reagent.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the DMSO controls.

    • Plot percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions. Quantitative data should always be summarized in tables for easy comparison.

Table 1: Example Screening Data for Novel Arylboronic Acids Targeting Protease X

Compound IDPrimary Screen (% Inhibition @ 10 µM)Protease X IC50 (µM)Chymotrypsin IC50 (µM)Selectivity Index (Chymo/Prot. X)Cell Viability GI50 (µM)
BA-00195%0.055.21040.25
BA-00292%0.120.21.715.7
BA-00345%8.9> 50> 5.6> 50
BA-00498%0.02> 50> 25000.11

Interpretation:

  • BA-001 & BA-004: Emerge as strong lead candidates. They are highly potent against the target (Protease X), show good-to-excellent selectivity over chymotrypsin, and demonstrate potent cellular activity. BA-004 is particularly outstanding due to its high selectivity.

  • BA-002: While potent against Protease X, it shows poor selectivity, suggesting it may have off-target effects. The weak cellular activity could be due to poor cell permeability or high off-target toxicity. This compound would likely be de-prioritized.

  • BA-003: Shows weak activity in the primary screen and a high IC50. This compound is not a priority for follow-up.

Conclusion and Future Directions

The screening of novel arylboronic acids is a highly promising avenue for the discovery of new therapeutics. Their unique, reversible-covalent mechanism of action offers a powerful tool for inhibiting challenging enzyme targets. A successful screening campaign hinges on a logically designed cascade that incorporates early, rigorous validation and counter-screening to eliminate artifacts. By understanding the underlying biochemistry of boronic acids and employing robust MoA studies, researchers can effectively navigate the path from initial hit identification to the development of a validated lead candidate with true therapeutic potential. The continued exploration of this versatile chemical scaffold is poised to deliver the next generation of innovative medicines.

References

Structural analysis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Structural Analysis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound and its derivatives, a molecular scaffold of increasing importance in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer an integrated perspective on the causality behind experimental choices. We will explore the strategic synthesis of these compounds and delve into a multi-technique approach for their definitive structural elucidation, focusing on Single-Crystal X-ray Diffraction, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, providing detailed protocols, data interpretation insights, and the underlying scientific rationale. The guide culminates in a discussion of how these analytical techniques synergize to provide a complete and unambiguous structural portrait, which is foundational for understanding structure-activity relationships (SAR) and accelerating drug development programs.

Introduction: The Significance of the this compound Scaffold

The Ascendant Role of Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once relegated to the periphery of medicinal chemistry due to perceived toxicity, have undergone a significant renaissance.[1] This shift was catalyzed by the success of drugs like bortezomib (Velcade®), a boronic acid-based proteasome inhibitor, which underscored the therapeutic potential of this class.[2][3] The boronic acid moiety, -B(OH)₂, is a unique functional group; it acts as a Lewis acid and can form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues found in the active sites of many enzymes.[1][4] This capacity for reversible covalent inhibition offers a compelling mechanism for achieving high potency and selectivity, making boronic acid derivatives a versatile and promising class of compounds in modern drug discovery.[2][4]

Deconstructing the Title Compound: A Rationale for its Design

The this compound scaffold is a deliberate convergence of three key pharmacophoric elements, each contributing to its potential as a drug candidate or a versatile synthetic building block.

  • Phenylboronic Acid Core: This provides the fundamental reactive center. Arylboronic acids are extensively used as intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, enabling facile diversification of the core structure.[1][5]

  • Sulfonamide Linker: The electron-withdrawing nature of the sulfonyl group (-SO₂) modulates the electronic properties of the phenyl ring and the acidity (pKa) of the boronic acid. This can be critical for tuning binding affinity and reactivity with a biological target.[1]

  • Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring introduces a non-planar, three-dimensional character to the molecule.[6] This is a widely used strategy in drug design to improve solubility, metabolic stability, and to explore the pharmacophore space more effectively, potentially leading to enhanced binding interactions with target proteins.[6]

This guide provides the analytical methodologies required to confirm and characterize the structure of this sophisticated scaffold and its derivatives.

Synthesis and Derivatization Strategies

General Synthetic Pathway

The synthesis of derivatives based on this scaffold typically involves a multi-step sequence. A common approach begins with the reaction of a precursor like 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine with 4-(pyrrolidin-1-ylsulfonyl)aniline.[7][8] Subsequent functionalization, often at the bromine position, is achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using various boronic acids or esters to introduce diversity.[7]

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Derivatization A Core Precursor (e.g., Bromo-aryl Halide) C Intermediate Product A->C t-BuOK, DMF B 4-(Pyrrolidin-1-ylsulfonyl)aniline B->C E Suzuki-Miyaura Cross-Coupling C->E D Derivative Boronic Acid/Ester D->E Pd(dppf)Cl2, Cs2CO3 F Final Derivative Product E->F

Caption: General synthetic pathway for derivatives.

Core Methodologies for Structural Elucidation

An integrated analytical approach is paramount for the unambiguous structural characterization of these derivatives. The following techniques, when used in concert, provide a complete picture of the molecule's identity, purity, and three-dimensional nature.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline solid.[9] It provides precise coordinates of each atom, allowing for the direct measurement of bond lengths, bond angles, and torsional angles. For boronic acids, this technique is particularly insightful as it often reveals the formation of hydrogen-bonded dimers or more complex supramolecular assemblies in the solid state.[10] Understanding these intermolecular interactions is crucial, as they can mimic potential binding modes within a protein active site.[11] The resulting electron density map provides irrefutable proof of connectivity and stereochemistry.[9]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone, or acetonitrile).

    • Transfer the solution to a small, clean vial.

    • Employ a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a less polar "anti-solvent" (e.g., hexane or diethyl ether) on top of the solution.

    • Seal the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Monitor periodically for the formation of well-defined, single crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable crystal (clear, well-formed, appropriate size) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities for each reflection.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until convergence is reached.

Data Presentation: Representative Crystallographic Data

ParameterHypothetical ValueSignificance
FormulaC₁₀H₁₄BNO₄SConfirms elemental composition in the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
B-O Bond Lengths~1.37 ÅTypical for a trigonal planar boronic acid.[10]
Intermolecular H-bondsO-H···O distance ~2.7 ÅIndicates the presence of strong hydrogen bonding, likely forming a dimer.[10]
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Causality: NMR spectroscopy provides the primary means of structural characterization in solution, which is more biologically relevant than the solid state. While ¹H and ¹³C NMR confirm the organic backbone, ¹¹B NMR is a uniquely powerful tool for studying boronic acids.[12] Boron has two NMR-active nuclei, but ¹¹B is preferred due to its higher natural abundance and smaller quadrupole moment.[13] The ¹¹B chemical shift is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boronic acid typically resonates in the range of δ 28-33 ppm, whereas a tetrahedral (sp³) boronate ester or adduct formed with a Lewis base (like a solvent or a biological nucleophile) will show a significant upfield shift to δ 2-10 ppm.[13][14] This allows for direct observation of interactions at the boron center.

Experimental Protocol: Multi-nuclear NMR Analysis

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of an anhydrous solvent is critical to minimize the formation of boroxine anhydrides, which can complicate spectra.[15]

    • Ensure the sample is fully dissolved.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire a standard ¹H spectrum to verify the proton environments and integration.

    • Acquire a ¹³C{¹H} spectrum to identify all unique carbon signals.

    • If necessary, run 2D experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity.

  • ¹¹B NMR Acquisition:

    • Tune the NMR spectrometer to the ¹¹B frequency.

    • Acquire a ¹¹B{¹H} spectrum. Due to the quadrupolar nature of boron, signals are often broad. A sufficient number of scans is required to achieve a good signal-to-noise ratio.[13]

    • Use a quartz NMR tube if possible to avoid the broad background signal from borosilicate glass tubes.[13]

Visualization: Boronic Acid Equilibrium in Solution

Boron_Equilibrium sp2_node Trigonal Planar (sp²) δ ¹¹B ≈ 28-33 ppm sp3_node Tetrahedral Adduct (sp³) δ ¹¹B ≈ 2-10 ppm sp2_node->sp3_node + Lewis Base (e.g., Ser-OH) - H₂O sp3_node->sp2_node Hydrolysis

Caption: ¹¹B NMR distinguishes sp² and sp³ boron states.

Data Presentation: Expected NMR Chemical Shifts

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Significance
¹HB(OH)₂8.0 - 8.5 (broad)Labile protons, often exchange with water.
¹HAromatic (ortho to -SO₂)7.8 - 8.0Deshielded by electron-withdrawing sulfonyl group.
¹HPyrrolidine (α to N)3.2 - 3.4Protons adjacent to the nitrogen atom.
¹³CC-B130 - 135 (often broad)Carbon directly attached to boron.
¹¹BB(OH)₂28 - 33Confirms trigonal planar sp² boron center.[14]
Mass Spectrometry (MS): Molecular Integrity and Formula Confirmation

Expertise & Causality: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound.[16] For organoboron compounds, MS offers a unique diagnostic feature: the characteristic isotopic pattern of boron. Boron exists naturally as two stable isotopes, ¹¹B (~80.1% abundance) and ¹⁰B (~19.9% abundance).[17][18] This results in a distinctive M+1 peak that is approximately 25% the intensity of the molecular ion peak (for a single boron atom), providing a clear signature for the presence of boron in the molecule.[17] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often yielding the protonated molecule [M+H]⁺ or other adducts.[16][19]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to observe all possible ionic species.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula to within a few parts per million (ppm).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Analyze the isotopic cluster of the molecular ion. Compare the observed pattern with the theoretically calculated pattern for the proposed formula to confirm the presence of one boron atom.

Visualization: Boron Isotopic Pattern in MS

Boron_Isotope_Pattern x_axis x_axis y_axis y_axis origin origin origin->x_axis m/z origin->y_axis Relative Abundance M1_peak ¹¹B ~80% M_bar M1_bar M_peak

Caption: Characteristic M and M-1 isotope pattern for boron.

Integrated Structural Analysis Workflow

No single technique tells the whole story. True confidence in a structure comes from the convergence of data from multiple orthogonal methods. A typical workflow involves using NMR and MS for initial confirmation of identity and purity after synthesis, followed by X-ray crystallography for definitive 3D structural proof, especially for lead candidates or tool compounds.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Definitive Structure cluster_results Final Confirmation synth Synthesized Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synth->nmr Connectivity & Purity ms High-Res Mass Spec synth->ms Molecular Formula xray Single-Crystal X-ray Diffraction synth->xray Crystal Growth structure Confirmed 2D & 3D Structure nmr->structure Solution Structure ms->structure Isotopic Validation xray->structure Solid-State Structure

Caption: Integrated workflow for structural analysis.

Conclusion and Future Outlook

The structural analysis of this compound derivatives requires a rigorous, multi-faceted analytical approach. By synergistically employing NMR spectroscopy (with a crucial emphasis on ¹¹B NMR), high-resolution mass spectrometry, and single-crystal X-ray diffraction, researchers can achieve an unambiguous understanding of these molecules in both solution and solid states. This detailed structural knowledge is not merely an academic exercise; it is the bedrock upon which successful drug discovery programs are built. It informs our understanding of structure-activity relationships, guides the rational design of next-generation derivatives with improved potency and selectivity, and ultimately validates the chemical matter destined for further preclinical and clinical development.

References

Methodological & Application

Application of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in the synthesis of potent and selective kinase inhibitors. This guide elucidates the rationale for its use, provides detailed experimental protocols for its incorporation into heterocyclic scaffolds, and summarizes the biological activities of resulting inhibitors.

Introduction: The Strategic Value of the Pyrrolidin-1-ylsulfonylphenyl Moiety

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The design of these inhibitors often relies on a modular approach, utilizing specific building blocks to optimize interactions with the kinase active site and to fine-tune pharmacokinetic properties.

This compound has emerged as a valuable reagent in this field. Its utility stems from the unique combination of the phenylboronic acid, which allows for versatile carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, and the pyrrolidin-1-ylsulfonylphenyl group, which imparts desirable pharmacological characteristics to the final inhibitor.

Key Contributions of the Moiety:

  • Hydrogen Bonding: The sulfonamide group (SO₂NH) is a potent hydrogen bond donor and acceptor. This allows it to form critical interactions with amino acid residues in the hinge region or other key pockets of the kinase ATP-binding site, contributing significantly to inhibitor potency.

  • Improved Physicochemical Properties: The sulfonamide functional group can enhance water solubility and modulate the overall polarity of the molecule. This is crucial for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

  • Structural Scaffold: The phenyl ring acts as a rigid scaffold, presenting the sulfonyl group in a defined orientation for optimal interaction with the target kinase.

  • Modulation of Lipophilicity: The pyrrolidine ring is a common substituent in medicinal chemistry used to fine-tune lipophilicity and cell permeability, balancing solubility with the ability to cross cell membranes.

This guide will focus on its application in synthesizing inhibitors for key oncogenic kinases, including FMS-like Tyrosine Kinase 3 (FLT3) and Phosphoinositide 3-Kinases (PI3Ks).

Physicochemical Properties of the Reagent

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 913835-90-2PubChem
Molecular Formula C₁₀H₁₀BNO₄SPubChem
Molecular Weight 251.07 g/mol PubChem
Appearance Typically an off-white to white solidSupplier
Solubility Soluble in organic solvents like Dioxane, DMFInferred
Storage Store at -20°C for long-term stabilitySupplier

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the direct attachment of the pyrrolidin-1-ylsulfonylphenyl group to a halogenated (typically bromo- or chloro-) heterocyclic core of a kinase inhibitor scaffold.

Workflow for Kinase Inhibitor Synthesis

Below is a generalized workflow illustrating the integration of the Suzuki-Miyaura coupling step in the synthesis of a kinase inhibitor.

G cluster_0 Scaffold Synthesis cluster_1 Key Coupling Step cluster_2 Final Inhibitor Assembly A Heterocyclic Starting Material B Halogenation (e.g., Br, Cl) A->B e.g., POCl₃, NBS C Halogenated Heterocycle E Suzuki-Miyaura Coupling C->E D This compound D->E F Coupled Intermediate E->F G Further Functionalization (e.g., Amination) F->G H Final Kinase Inhibitor G->H G cluster_downstream Downstream Signaling FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Cascade AKT AKT FLT3->AKT Phosphorylation Cascade MAPK MAPK/ERK FLT3->MAPK Phosphorylation Cascade Inhibitor Inhibitor with Pyrrolidinylsulfonylphenyl Inhibitor->Block Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation

References

Application Notes and Protocols: The Strategic Use of Boronic Acids as Versatile Building Blocks for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendancy of Boronic Acids in Heterocyclic Chemistry

Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in the modern chemist's arsenal, particularly in the construction of complex heterocyclic scaffolds.[1][2] Their unique electronic properties, inherent stability, low toxicity, and versatile reactivity have positioned them as privileged building blocks in medicinal chemistry and drug discovery.[3][4] The boron atom's vacant p-orbital allows for facile transmetalation in transition metal-catalyzed reactions and participation in multicomponent reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6] This guide provides an in-depth exploration of key synthetic methodologies that leverage boronic acids for the synthesis of diverse heterocyclic compounds, offering both the theoretical underpinnings and practical, field-proven protocols. We will delve into the causality behind experimental choices, aiming to equip researchers with the knowledge to not only apply these methods but also to innovate upon them.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: A Cornerstone for C-C Bond Formation in Heterocycles

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for constructing C-C bonds between sp²-hybridized carbon atoms, and its application in heterocyclic chemistry is extensive.[7][8] This reaction involves the coupling of a boronic acid (or its ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[9] Its broad functional group tolerance and generally mild reaction conditions make it an ideal strategy for late-stage functionalization in complex molecule synthesis.[10]

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic halide, forming a Pd(II) intermediate. This is often the rate-determining step.[11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is critical and can significantly impact reaction efficiency.[8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Het-R Het-R (Coupled Product) Het-Pd(II)-X(L2) Het-Pd(II)-X(L2) (Oxidative Adduct) Oxidative\nAddition->Het-Pd(II)-X(L2) Het-X Transmetalation Transmetalation Het-Pd(II)-X(L2)->Transmetalation [X]⁻ Het-Pd(II)-R(L2) Het-Pd(II)-R(L2) Transmetalation->Het-Pd(II)-R(L2) R-B(OH)2, Base Het-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive\nElimination Reductive Elimination R-B(OH)2 R-B(OH)2 (Boronic Acid) Base Base Het-X Het-X (Heterocyclic Halide) Reactant Reactant Product Product Intermediate Intermediate

Experimental Protocol: Synthesis of 3-Arylindazoles

This protocol describes the synthesis of a 3-arylindazole, a common scaffold in medicinal chemistry, via Suzuki-Miyaura coupling.[7]

Materials:

  • 3-Chloroindazole

  • Arylboronic acid

  • Palladium precatalyst (e.g., SPhos Pd G2)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-chloroindazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 60-80 °C with vigorous stirring. The choice of temperature can be critical; higher temperatures may be needed for less reactive substrates, but can also lead to decomposition.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylindazole.

Causality Behind Experimental Choices:

  • Catalyst: SPhos-based precatalysts are often highly effective for coupling nitrogen-rich heterocycles, as the bulky, electron-rich phosphine ligand facilitates both oxidative addition and reductive elimination.[7]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings of nitrogen-containing heterocycles. Stronger bases like hydroxides can sometimes lead to undesired side reactions or catalyst deactivation.[7]

  • Solvent System: The mixture of dioxane and water is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf), SPhos/XPhos precatalystsChoice depends on substrate; bulky, electron-rich ligands are often superior for challenging couplings.[7]
Ligand SPhos, XPhos, RuPhosStabilizes the palladium catalyst and modulates its reactivity.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃Activates the boronic acid; strength of base should be optimized for the specific substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFSolubilizes reactants and influences reaction kinetics.
Temperature Room Temperature to 120 °CDependent on the reactivity of the coupling partners.

II. Copper-Catalyzed Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful and complementary method to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[12][13] This reaction couples arylboronic acids with amines, amides, phenols, and other N- or O-nucleophiles using a copper catalyst, often in the presence of air as the oxidant.[14][15]

Scientific Rationale and Mechanistic Insight

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible pathway involves the following key steps:

  • Ligand Exchange: The N- or O-nucleophile coordinates to the Cu(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The aryl group and the nucleophile couple, forming the desired C-N or C-O bond and a Cu(0) species.

  • Reoxidation: The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, typically oxygen from the air.

Chan_Lam_Cycle

Experimental Protocol: N-Arylation of Imidazole

This protocol details the N-arylation of imidazole, a common heterocyclic core, using the Chan-Lam coupling.

Materials:

  • Imidazole

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: In a round-bottom flask open to the air, combine imidazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and copper(II) acetate (1.0 mmol, 1.0 equiv). Note: Stoichiometric copper is often used, but catalytic versions exist.

  • Solvent and Additive Addition: Add dichloromethane (5 mL) and pyridine (2.0 mmol, 2.0 equiv). The addition of a base like pyridine can accelerate the reaction by facilitating deprotonation of the nucleophile and ligand exchange at the copper center. Add powdered 4 Å molecular sieves to remove water, which can hydrolyze the boronic acid.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the copper salts, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the N-arylimidazole.

Causality Behind Experimental Choices:

  • Copper Source: Copper(II) acetate is a common, inexpensive, and effective catalyst/reagent for Chan-Lam couplings.

  • Ligand/Base: Pyridine often serves as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction. Other bases like triethylamine or diisopropylethylamine can also be used.

  • Solvent: Dichloromethane is a good general-purpose solvent for this reaction, though others like methanol or toluene can also be employed.

  • Atmosphere: A key advantage of the Chan-Lam reaction is that it can often be run open to the air, as oxygen serves as the terminal oxidant to regenerate the active catalyst.[12]

ParameterRecommended ConditionRationale
Copper Source Cu(OAc)₂, CuI, Cu₂OAvailability and reactivity; Cu(II) salts are common.
Ligand/Additive Pyridine, TMEDA, PhenanthrolineCan accelerate the reaction and improve yields.
Base Pyridine, Et₃N, K₂CO₃Often required for less nucleophilic substrates.
Solvent DCM, MeOH, Toluene, DMFChoice depends on substrate solubility and reaction temperature.
Atmosphere Air, OxygenOxygen is often the required terminal oxidant.

III. The Petasis (Borono-Mannich) Reaction: A Multicomponent Route to Amines and Heterocycles

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines.[16] This reaction is particularly valuable for its ability to rapidly generate molecular complexity from simple, readily available starting materials.[17][18] When α-hydroxy aldehydes or similar substrates are used, the products can be precursors to a wide variety of heterocyclic structures.[19][20]

Scientific Rationale and Mechanistic Insight

The Petasis reaction proceeds through the formation of a key intermediate that facilitates the transfer of the organic group from the boron atom.

  • Condensation: The amine and aldehyde react to form a hemiaminal, which is in equilibrium with an iminium ion.

  • Boronate Formation: The boronic acid reacts with the hydroxyl group of the hemiaminal (or a hydroxyl group on an α-hydroxy aldehyde) to form a reactive boronate intermediate.

  • Nucleophilic Transfer: The organic group (vinyl or aryl) on the boron atom undergoes an intramolecular transfer to the electrophilic iminium carbon.

  • Hydrolysis: Hydrolysis of the resulting intermediate yields the final amine product.

Petasis_Reaction

Experimental Protocol: Synthesis of an α-Amino Acid Derivative

This protocol outlines the synthesis of an unnatural α-amino acid derivative, a valuable building block in peptide and medicinal chemistry, using glyoxylic acid as the carbonyl component.[21]

Materials:

  • A primary or secondary amine (e.g., benzylamine)

  • Glyoxylic acid monohydrate

  • Arylboronic acid

  • Hexafluoroisopropanol (HFIP) or Toluene

  • Molecular sieves (3 Å)

Procedure:

  • Reaction Setup: To a vial, add the amine (1.0 mmol, 1.0 equiv), glyoxylic acid monohydrate (1.2 mmol, 1.2 equiv), and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the solvent (e.g., HFIP, 0.1 M) and 3 Å molecular sieves. HFIP is often an excellent solvent for the Petasis reaction as its high polarity and hydrogen bond donating ability can promote the reaction.[22]

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within a few hours.

  • Workup: Evaporate the solvent under reduced pressure. The resulting residue can often be purified directly.

  • Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired α-amino acid derivative.

Causality Behind Experimental Choices:

  • Carbonyl Source: Glyoxylic acid is a common choice for synthesizing α-amino acids. α-Hydroxy aldehydes are used to generate β-amino alcohols.[16]

  • Amine: A wide range of primary and secondary amines can be used.[18]

  • Boronic Acid: Both vinyl and arylboronic acids are effective nucleophiles in this reaction.[21]

  • Solvent: The choice of solvent can be critical. While the reaction can proceed in various solvents like toluene or methanol, polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to significantly accelerate the reaction, even with less reactive amines.[22]

ParameterRecommended ConditionRationale
Amine Primary or secondary aminesDefines one of the substituents on the final product.
Carbonyl Aldehydes (esp. α-hydroxyaldehydes), glyoxylic acidReacts with the amine to form the key iminium intermediate.
Boronic Acid Vinyl- or Arylboronic acidsActs as the nucleophile, transferring its organic group.
Solvent Toluene, Dichloromethane, Ethanol, HFIPSolvent polarity can significantly affect reaction rates. HFIP is often superior.[22]
Temperature Room Temperature to 90 °CMild conditions are often sufficient.

IV. Conclusion and Future Outlook

Boronic acids are firmly established as indispensable building blocks in the synthesis of heterocyclic compounds. The Suzuki-Miyaura, Chan-Lam, and Petasis reactions represent just a fraction of the powerful transformations enabled by these versatile reagents. Their continued application in drug discovery and development is certain, driven by the demand for novel, complex heterocyclic scaffolds with tailored biological activities.[23][24] Future research will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope to include more challenging heterocycles, and the integration of these reactions into automated and flow-chemistry platforms to accelerate the discovery of new medicines.[6]

References

Application Notes & Protocols: (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid as a Versatile Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Sulfonyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex biaryl and heteroaryl structures remains a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the boronic acid coupling partner is critical, as its substituents can profoundly influence not only the reaction's success but also the physicochemical and pharmacological properties of the final molecule.

This guide focuses on (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , a key intermediate whose strategic design imparts significant advantages. The electron-withdrawing nature of the sulfonyl group can modulate the reactivity of the boronic acid and introduce a valuable functional handle for further molecular elaboration.[3][4] Furthermore, sulfonamide moieties are prevalent in a multitude of approved pharmaceuticals, recognized for their ability to enhance target specificity through hydrogen bonding and to serve as metabolically stable linkers.[3][5] The pyrrolidine ring, a common motif in bioactive compounds, further contributes to desirable pharmacokinetic properties.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the construction of complex molecular architectures. We will delve into the causality behind the experimental choices, offering detailed, self-validating protocols for both the synthesis of this key intermediate and its subsequent application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties of Key Reagents

A clear understanding of the properties of the key reagents is fundamental for successful and safe experimentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
This compoundC₁₀H₁₄BNO₄S255.10Off-white to white solidStore at -20°C, keep dry
1-((4-Bromophenyl)sulfonyl)pyrrolidineC₁₀H₁₂BrNO₂S294.18White to off-white solidRoom temperature, keep dry
4-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52White to yellow crystalline solidRoom temperature, moisture sensitive
PyrrolidineC₄H₉N71.12Colorless to pale yellow liquidRoom temperature, flammable
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.94White crystalline solidRoom temperature, moisture sensitive

Note: Data compiled from various chemical supplier databases.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the sulfonamide from 4-bromobenzenesulfonyl chloride and pyrrolidine. The subsequent step is a palladium-catalyzed borylation of the resulting aryl bromide.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation A 4-Bromobenzenesulfonyl chloride C 1-((4-Bromophenyl)sulfonyl)pyrrolidine A->C B Pyrrolidine B->C E 4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid pinacol ester C->E D Bis(pinacolato)diboron D->E F This compound E->F Hydrolysis

Caption: Workflow for the synthesis of the target boronic acid.

Protocol 1.1: Synthesis of 1-((4-Bromophenyl)sulfonyl)pyrrolidine

Rationale: This reaction is a standard nucleophilic substitution on a sulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving it to completion. The choice of a non-protic solvent like dichloromethane (DCM) or acetonitrile is crucial to prevent hydrolysis of the sulfonyl chloride.

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromobenzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add pyrrolidine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield 1-((4-bromophenyl)sulfonyl)pyrrolidine as a white solid.

Protocol 1.2: Synthesis of this compound via Miyaura Borylation

Rationale: The Miyaura borylation is a powerful palladium-catalyzed method for the synthesis of aryl boronic esters from aryl halides.[1] This method is preferred over lithiation-borylation for its milder conditions and broader functional group tolerance.[7] A palladium catalyst, typically with a phosphine ligand, is used in the presence of a base and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[8][9][10] The pinacol ester is then hydrolyzed to the desired boronic acid.

Materials:

  • 1-((4-Bromophenyl)sulfonyl)pyrrolidine (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Potassium acetate (KOAc) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • 1,4-Dioxane, anhydrous

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask, add 1-((4-bromophenyl)sulfonyl)pyrrolidine, bis(pinacolato)diboron, and potassium acetate.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ to the flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture to hydrolyze the pinacol ester. Stir vigorously for 2-4 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by trituration with hexane/ethyl acetate or by recrystallization.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for the synthesis of complex biaryl and heteroaryl compounds. The electron-withdrawing sulfonyl group can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_Ar R¹-Pd(II)L₂-Ar PdII->PdII_Ar [Ar-B(OH)₃]⁻ Transmetal Transmetalation Boronate [Ar-B(OH)₃]⁻ PdII_Ar->Pd0 R¹-Ar RedElim Reductive Elimination Product R¹-Ar Halide R¹-X Base Base (e.g., Cs₂CO₃) Base->Boronate Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling with Heteroaryl Halides

Rationale: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with challenging heteroaryl halides.[2][11][12] Pd(dppf)Cl₂ is a robust and versatile catalyst for many such couplings.[3] A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to activate the boronic acid for transmetalation.[1] A mixed solvent system, like dioxane/water, is often employed to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • This compound (1.2 eq)

  • Heteroaryl halide (e.g., 2-bromopyridine, 3-chloroquinoline) (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave vial or Schlenk tube, combine the heteroaryl halide, this compound, and cesium carbonate.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 4-12 hours. The reaction can also be performed using microwave irradiation for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl-aryl sulfonamide.[13]

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst turnoverScreen alternative palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
Incomplete transmetalationIncrease the amount of base or try a stronger base (e.g., K₃PO₄). Ensure adequate water is present in the solvent system.
Decomposition of boronic acidEnsure the reaction is performed under an inert atmosphere. Lower the reaction temperature and increase the reaction time.
Homocoupling of Boronic Acid Oxidative coupling of the boronic acidRigorously degas the solvent and maintain a strict inert atmosphere. Use a slight excess of the aryl halide.
Protodeborylation Reaction of boronic acid with protonsUse anhydrous solvents and ensure the base is thoroughly dried.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its unique electronic and structural features make it an attractive component in drug discovery programs. The protocols detailed in these application notes provide a robust framework for the synthesis of this key intermediate and its successful implementation in Suzuki-Miyaura cross-coupling reactions. By understanding the rationale behind the experimental conditions, researchers can effectively troubleshoot and optimize these procedures for their specific synthetic targets, accelerating the pace of innovation in chemical and pharmaceutical research.

References

Catalytic Activation of Carboxylic Acids Using Arylboronic Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the catalytic activation of carboxylic acids using arylboronic acids, a powerful and increasingly utilized strategy in modern organic synthesis. Moving beyond traditional stoichiometric activating agents, this methodology offers a more atom-economical and environmentally benign approach to the formation of amides, esters, and related derivatives. Herein, we delve into the mechanistic underpinnings of this catalytic process, provide detailed, field-tested protocols for key transformations, and present a comprehensive overview of the scope and limitations of this versatile catalytic system.

The Principle of Boronic Acid Catalysis in Carboxylic Acid Activation

The direct reaction between a carboxylic acid and a nucleophile, such as an amine or an alcohol, is often thermodynamically favorable but kinetically slow. This is primarily due to the formation of a non-reactive ammonium carboxylate salt or the poor electrophilicity of the carboxylic acid carbonyl group. Arylboronic acids serve as efficient catalysts by transiently activating the carboxylic acid, thereby facilitating nucleophilic attack.

The catalytic cycle is initiated by the reaction of the arylboronic acid with the carboxylic acid to form a reactive acyloxyboronic acid intermediate. This process is a dehydration reaction, and the removal of water is crucial to drive the equilibrium towards the formation of this key intermediate. The Lewis acidic boron center in the acyloxyboronic acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine, alcohol, or thiol. Subsequent collapse of the tetrahedral intermediate regenerates the arylboronic acid catalyst and releases the desired amide, ester, or thioester product.

Mechanistic Pathways of Catalytic Activation

Theoretical and experimental studies have elucidated the key steps in the arylboronic acid-catalyzed activation of carboxylic acids. The generally accepted mechanism involves the formation of a mono(acyloxy)boronic acid as the key intermediate. However, the exact nature of the catalytically active species and the transition state can be influenced by the specific catalyst structure, substrates, and reaction conditions.

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// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; ArBOH2 [label="Arylboronic Acid\n(Ar-B(OH)2)", fillcolor="#F1F3F4"]; Acyloxyboronic_Acid [label="Acyloxyboronic Acid Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O_out [label="H2O", shape=plaintext]; Nucleophile [label="Nucleophile\n(H-Nu)", fillcolor="#F1F3F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(R-CO-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RCOOH -> Acyloxyboronic_Acid [label=" Condensation"]; ArBOH2 -> Acyloxyboronic_Acid; Acyloxyboronic_Acid -> H2O_out [arrowhead=none]; Acyloxyboronic_Acid -> Tetrahedral_Intermediate [label=" Nucleophilic Attack"]; Nucleophile -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product [label=" Collapse & Regeneration"]; Tetrahedral_Intermediate -> ArBOH2 [style=dashed, label=" Catalyst Regeneration"]; } Figure 1: General catalytic cycle for arylboronic acid-catalyzed carboxylic acid activation.

Catalyst Selection and Performance

The efficiency of the catalytic process is highly dependent on the electronic and steric properties of the arylboronic acid catalyst. Electron-withdrawing groups on the aryl ring generally enhance the Lewis acidity of the boron center, leading to more efficient activation of the carboxylic acid.

CatalystKey Features
Phenylboronic Acid A foundational catalyst, though often less reactive than its substituted counterparts.
3,4,5-Trifluorophenylboronic Acid The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron, enhancing catalytic activity.
3,5-Bis(trifluoromethyl)phenylboronic Acid The strongly electron-withdrawing trifluoromethyl groups significantly boost catalytic performance, making it a highly effective catalyst for many transformations.
ortho-Iodophenylboronic Acid Exhibits enhanced reactivity, which is attributed to a combination of steric effects and potential orbital interactions between the iodine and boron atoms.[1]
5-Methoxy-2-iodophenylboronic Acid (MIBA) An optimized catalyst that is kinetically more active than ortho-iodophenylboronic acid, providing higher yields in shorter reaction times under mild conditions.[2][3][4]

Application Notes and Protocols

The following sections provide detailed protocols for the direct catalytic amidation and esterification of carboxylic acids using arylboronic acid catalysts.

Direct Catalytic Amidation

Direct amidation is one of the most well-established applications of arylboronic acid catalysis, offering a green alternative to traditional coupling reagents. The reaction generally proceeds under mild conditions with a broad substrate scope.

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine_Reagents [label="Combine Carboxylic Acid,\nAmine, and Catalyst"]; Add_Solvent_Sieves [label="Add Solvent and\nMolecular Sieves"]; Heat_Reaction [label="Heat to Reflux\n(or stir at RT)"]; Monitor_Progress [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup"]; Purify [label="Purify by Chromatography"]; End [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Combine_Reagents; Combine_Reagents -> Add_Solvent_Sieves; Add_Solvent_Sieves -> Heat_Reaction; Heat_Reaction -> Monitor_Progress; Monitor_Progress -> Workup; Workup -> Purify; Purify -> End; } Figure 2: Experimental workflow for a typical arylboronic acid-catalyzed amidation.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Arylboronic Acid Catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 0.1 mmol, 10 mol%)

  • Activated Molecular Sieves (4 Å, 250 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, and arylboronic acid catalyst.

  • Add the activated molecular sieves to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure amide.

Causality Behind Experimental Choices:

  • Molecular Sieves: The removal of water is critical to drive the equilibrium towards the formation of the active acyloxyboronic acid intermediate.[1][5] Activated 4 Å molecular sieves are commonly used for this purpose.

  • Solvent: Toluene is a common solvent as it allows for azeotropic removal of water when heated to reflux. Other non-polar, aprotic solvents can also be used.

  • Catalyst Loading: Catalyst loadings of 5-20 mol% are typical, with 10 mol% being a good starting point for optimization.

Arylboronic acid catalysts have been shown to be effective for a wide range of carboxylic acids and amines.

Carboxylic Acid TypeAmine TypeTypical YieldsNotes
AliphaticPrimary AliphaticGood to ExcellentGenerally high-yielding reactions.
AliphaticSecondary AliphaticGoodSterically hindered secondary amines may require longer reaction times or higher catalyst loadings.
AromaticPrimary AliphaticGood to ExcellentElectron-rich and electron-poor aromatic carboxylic acids are well-tolerated.
AromaticAnilinesModerate to GoodAnilines are less nucleophilic and may require more forcing conditions or more active catalysts. The use of a co-catalyst like DMAPO can be beneficial.[6][7]
HeteroaromaticPrimary AliphaticGoodA variety of heteroaromatic carboxylic acids are suitable substrates.
Direct Catalytic Esterification

While direct amidation is more extensively studied, arylboronic acids can also catalyze the esterification of carboxylic acids. The reaction is particularly effective for the esterification of α-hydroxycarboxylic acids.[8][9]

Materials:

  • α-Hydroxycarboxylic Acid (1.0 mmol, 1.0 equiv)

  • Boric Acid (0.1 mmol, 10 mol%)

  • Methanol (5 mL)

Procedure:

  • Dissolve the α-hydroxycarboxylic acid in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add the boric acid to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The majority of the boric acid catalyst is removed as volatile trimethyl borate.

  • The crude product can be further purified by flash column chromatography if necessary.

Causality Behind Experimental Choices:

  • α-Hydroxy Group: The presence of the α-hydroxy group is believed to facilitate the reaction by forming a more stable cyclic boronate ester intermediate, which enhances the activation of the carboxylic acid.

  • Boric Acid: While arylboronic acids can be used, simple boric acid is often sufficient and cost-effective for this specific transformation.[8]

For less activated carboxylic acids, the use of more reactive arylboronic acids and azeotropic removal of water, similar to the amidation protocol, may be necessary.

Thioesterification: An Emerging Frontier

The direct catalytic conversion of carboxylic acids to thioesters using arylboronic acids is not as well-established as amidation and esterification. The current literature suggests that other boron-based catalytic systems are more commonly employed for this transformation. For instance, a pyridine-borane complex has been reported as an effective catalyst for the direct coupling of carboxylic acids with thiols.[1] This highlights an area for future research and development in the field of arylboronic acid catalysis.

Conclusion and Future Outlook

Arylboronic acid catalysis represents a significant advancement in the sustainable synthesis of amides and esters from readily available carboxylic acids. The mild reaction conditions, broad substrate scope, and high functional group tolerance make this methodology highly attractive for applications in academic research and industrial drug development. Future research will likely focus on expanding the scope of this catalysis to include more challenging transformations, such as the direct catalytic thioesterification of carboxylic acids, and the development of even more active and robust catalysts. The continued exploration of this powerful catalytic system promises to deliver new and efficient synthetic tools for the construction of complex molecules.

References

Application Notes and Protocols: Development of Fluorescent Probes Incorporating the Pyrene Moiety via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Pyrene and the Precision of Suzuki Coupling

For researchers and professionals in drug development and the broader life sciences, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the vast arsenal of fluorophores, pyrene stands out due to its unique photophysical properties.[1][2] This polycyclic aromatic hydrocarbon (PAH) exhibits a long fluorescence lifetime, a high fluorescence quantum yield, and, most notably, an exquisite sensitivity to its local microenvironment.[3][4] The vibronic fine structure of its monomer emission spectrum is highly sensitive to solvent polarity, and it can form an excited-state dimer, known as an excimer, when two pyrene moieties are in close proximity (~10 Å), resulting in a distinct, broad, red-shifted emission.[3] These features make pyrene an exceptional reporter for events such as protein conformational changes, lipid membrane dynamics, and molecular binding.[2][3]

To harness the power of pyrene, it must be strategically incorporated into a larger molecular architecture, often a recognition element (e.g., a ligand for a specific protein). The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for this purpose. This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5][6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks make it an ideal strategy for synthesizing complex pyrene-based probes.[5][7]

This guide provides a detailed overview and practical protocols for the development of pyrene-containing fluorescent probes using Suzuki coupling, grounded in both mechanistic understanding and field-proven insights.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry.[7] The reaction's success in probe development hinges on its catalytic cycle, which efficiently creates a C(sp²)-C(sp²) bond between the pyrene core and a partner molecule. Understanding this cycle is crucial for troubleshooting and optimizing the synthesis.[5][6]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[6][8]

  • Transmetalation: The organic group from the organoboron species (Pyrene-BY₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic moieties (R¹ and Pyrene) are expelled from the palladium complex as the final coupled product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

Suzuki_Coupling_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) A->B + R¹-X C Transmetalation B->C + [Pyrene-B(OH)₂OR]⁻ D Reductive Elimination Intermediate (R¹-Pd(II)L₂-Pyrene) C->D + Base D->A - R¹-Pyrene (Product) R1X R¹-X (Aryl Halide) R1X->B PyreneB Pyrene-B(OH)₂ (Pyrene Boronic Acid) PyreneB->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Reagents and Their Roles

The success of a Suzuki coupling reaction depends on the careful selection of several key components.

ComponentRole in the ReactionTypical Examples for Pyrene ProbesRationale & Expert Insights
Pyrene Building Block The fluorophore source.1-Pyrenylboronic acid, 1-Bromopyrene1-Pyrenylboronic acid is a common and versatile starting material.[9][10] It can be synthesized from 1-bromopyrene or purchased commercially.[9][11]
Coupling Partner The molecule to be attached to the pyrene (e.g., a recognition moiety).Aryl halides (I, Br, Cl), Aryl triflatesReactivity order is generally I > Br > OTf >> Cl.[12] For sensitive substrates, using a more reactive halide (like iodide or bromide) allows for milder reaction conditions.
Palladium Catalyst The heart of the reaction, facilitating C-C bond formation.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice as it is a Pd(0) source.[13] Pd(II) precatalysts like Pd(dppf)Cl₂ are often more air-stable and are reduced in situ.[13]
Ligand Stabilizes the Pd center and modulates its reactivity.Triphenylphosphine (PPh₃), SPhos, XPhosBulky, electron-rich phosphine ligands like SPhos can accelerate reductive elimination and are effective for challenging or sterically hindered substrates.[13]
Base Activates the boronic acid for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often required for less reactive substrates or to minimize side reactions like protodeboronation.[13]
Solvent Solubilizes reactants and facilitates the reaction.Toluene, Dioxane, DMF, often with waterA mixture of an organic solvent and water is common, as it helps dissolve both the organic reactants and the inorganic base.[14][15] Thoroughly degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[14]

Experimental Protocols

The following protocols provide a comprehensive guide, from the synthesis of the key 1-pyrenylboronic acid intermediate to the final Suzuki coupling and purification.

Protocol 1: Synthesis of 1-Pyrenylboronic Acid

This protocol details the synthesis of 1-pyrenylboronic acid from 1-bromopyrene, a common precursor for Suzuki coupling reactions.[9][10]

Materials:

  • 1-Bromopyrene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromopyrene (1.0 eq) in anhydrous THF.

    • Expert Insight: Ensuring anhydrous conditions is critical. Water will quench the n-BuLi, halting the reaction. Flame-drying the glassware and using anhydrous solvents are essential for high yields.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe while stirring. Maintain the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species. Stir for 1 hour at this temperature.[9]

    • Causality: This step forms the highly reactive 1-lithiopyrene intermediate. The low temperature is necessary to prevent side reactions.

  • Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for another hour.[9]

  • Warm-up and Quench: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours.

  • Acidification: Cool the flask in an ice bath and slowly quench the reaction by adding 2N HCl until the solution is acidic (test with pH paper). This hydrolyzes the borate ester to the desired boronic acid.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization or column chromatography to yield 1-pyrenylboronic acid as a white to light brown solid.[9]

Protocol 2: General Procedure for Suzuki Coupling

This protocol outlines a general method for coupling 1-pyrenylboronic acid with an aryl halide.

Suzuki_Workflow cluster_workflow Probe Synthesis Workflow Start Combine Reactants (Pyrene-B(OH)₂, Aryl Halide, Base) Degas Degas Solvent and Add to Flask Start->Degas AddCat Add Pd Catalyst and Ligand Degas->AddCat React Heat Reaction (e.g., 80-100 °C) AddCat->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, UV-Vis, Fluorescence) Purify->Characterize

Caption: General workflow for pyrene probe synthesis via Suzuki coupling.

Materials:

  • 1-Pyrenylboronic acid (1.1 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1 or 5:1)

  • Ethyl acetate for extraction

  • Silica gel for chromatography

Procedure:

  • Reactant Setup: To a round-bottom flask, add the aryl halide (1.0 eq), 1-pyrenylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).[16]

    • Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation).[14]

  • Solvent Addition: Add the solvent mixture (e.g., Dioxane/Water 4:1). Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can also promote undesirable homocoupling of the boronic acid.[14] Degassing is one of the most critical steps for a successful reaction.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. If using a Pd(II) precatalyst and a separate ligand, add them at this stage.

  • Reaction: Equip the flask with a condenser and heat the mixture in an oil bath to the desired temperature (typically 80-100 °C) with vigorous stirring.[6][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC, usually after 2-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography to isolate the final pyrene-based fluorescent probe.[17]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17] Evaluate the photophysical properties by recording UV-Vis absorption and fluorescence emission spectra.[17][18]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (oxidized); Insufficiently strong base; Protodeboronation of pyrene boronic acid.[13][14]Ensure thorough degassing.[14] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13] Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without proper reduction.[13][14]Improve degassing procedure.[14] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[13]
Incomplete Reaction Steric hindrance; Low reactivity of aryl halide (e.g., chloride).Increase reaction temperature.[14] Use a more active catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos).[13]

Applications in Research and Drug Development

The probes synthesized via these methods have broad applicability. Their sensitivity to the local environment allows them to report on:

  • Protein Folding and Dynamics: Covalently attaching a pyrene probe to a protein can provide insights into conformational changes.[3]

  • Membrane Studies: The hydrophobic nature of pyrene makes it an excellent probe for investigating membrane fluidity and protein-lipid interactions.[2]

  • Bioimaging: Pyrene-based probes can be designed to selectively accumulate in specific organelles, like lysosomes or lipid droplets, enabling their visualization in live cells.[4][19][20]

  • Sensing of Analytes: By coupling pyrene to a recognition moiety, probes can be developed for the detection of metal ions, pH changes, and other small molecules.[4][17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of sophisticated fluorescent probes based on the pyrene scaffold. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can efficiently create novel tools to interrogate complex biological systems. The protocols and insights provided in this guide serve as a robust starting point for the development of next-generation fluorescent probes, empowering new discoveries in cellular biology and drug development.

References

Application Notes and Protocols: Boronic Acid Derivatives in the Development of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Boronic Acid Derivatives in OLED Innovation

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled color vibrancy, contrast, and design flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transporting layers. Boronic acid derivatives have emerged as indispensable synthetic building blocks in the creation of these advanced OLED materials.[2][3] Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise construction of complex π-conjugated systems.[4][5] This capability enables the fine-tuning of electronic and photophysical properties, leading to enhanced efficiency, stability, and color purity in OLEDs.[6]

This guide provides an in-depth exploration of the application of boronic acid derivatives in OLED material development, offering detailed protocols for synthesis, device fabrication, and characterization. It is designed for researchers and professionals in materials science, chemistry, and drug development, aiming to provide both the practical "how-to" and the fundamental "why" behind the experimental methodologies.

Molecular Design Principles and the Power of the Boron Atom

The unique electronic nature of the boron atom, with its vacant p-orbital, imparts electron-accepting (Lewis acidic) properties to organoboron compounds.[7] This feature is strategically exploited in the design of various OLED materials:

  • Emissive Materials: By coupling electron-donating and electron-accepting moieties through boronic acid-mediated synthesis, materials with tailored emission colors and high photoluminescence quantum yields can be achieved. This is particularly crucial for developing efficient emitters for thermally activated delayed fluorescence (TADF) OLEDs, which can theoretically achieve 100% internal quantum efficiency.

  • Host Materials: Boronic acid derivatives are used to construct host materials with high triplet energies, essential for efficient energy transfer to phosphorescent guest emitters.

  • Electron Transport Materials (ETMs): The electron-deficient nature of the dimesitylboryl group, for instance, makes it an excellent functional group for creating materials with enhanced electron-transporting capabilities.[1]

The following diagram illustrates the general design concept for an emissive OLED material synthesized using a boronic acid derivative.

cluster_0 Synthesis of Boronic Acid Derivative cluster_1 Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Electron Donor/Acceptor Core) Boronic_Ester_Synthesis Miyaura Borylation or equivalent Aryl_Halide->Boronic_Ester_Synthesis Boronic_Acid_Ester Aryl Boronic Acid Pinacol Ester Boronic_Ester_Synthesis->Boronic_Acid_Ester Suzuki_Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Boronic_Acid_Ester->Suzuki_Coupling Coupling_Partner Another Aryl Halide (Functional Moiety) Coupling_Partner->Suzuki_Coupling OLED_Material Final OLED Material (e.g., Emitter, Host, ETM) Suzuki_Coupling->OLED_Material Device_Fabrication OLED Device Fabrication OLED_Material->Device_Fabrication Incorporation into OLED

Caption: Synthetic pathway for OLED materials using boronic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Dimesitylboryl-Functionalized Emissive Material

This protocol provides a representative procedure for the synthesis of a dimesitylboryl-functionalized material, analogous to those used in high-efficiency OLEDs, via a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., a brominated tetraphenylethene core)

  • 4-(Dimesitylboryl)phenylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), 4-(dimesitylboryl)phenylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final dimesitylboryl-functionalized OLED material.

Causality behind choices: The use of a pinacol ester of the boronic acid enhances stability and ease of handling compared to the free boronic acid.[8] The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[4] The base is required to activate the boronic acid derivative for transmetalation to the palladium center.[9] An inert atmosphere is crucial to prevent the degradation of the catalyst and other reagents.

Protocol 2: Fabrication of a Non-Doped OLED by Vacuum Thermal Evaporation

This protocol describes the fabrication of a simple, non-doped OLED device using a dimesitylboryl-functionalized material as the emissive and electron-transporting layer.

Device Architecture: ITO / HATCN (20 nm) / NPB (40 nm) / TPE-DB (60 nm) / LiF (1 nm) / Al (100 nm)[1]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: HATCN (hole injection layer), NPB (hole transport layer), TPE-DB (emissive and electron transport layer)

  • Inorganic materials: LiF (electron injection layer), Al (cathode)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Shadow masks for patterning the organic and metal layers

Procedure:

  • Substrate Preparation: Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates into the vacuum chamber.

    • Deposit the organic and inorganic layers sequentially onto the ITO substrate through shadow masks at a base pressure of < 10⁻⁶ Torr.

    • The deposition rates should be carefully controlled:

      • Organic layers (HATCN, NPB, TPE-DB): 1-2 Å/s

      • LiF: 0.1-0.2 Å/s

      • Al: 5-10 Å/s

    • Monitor the thickness of each layer in real-time using a QCM.

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Causality behind choices: The multi-layer device structure is designed to facilitate efficient charge injection, transport, and recombination.[10] HATCN serves as an efficient hole injection layer from the ITO anode. NPB is a well-established hole transport material. TPE-DB, the boronic acid-derived material, acts as both the light-emitting layer and the electron transport layer, simplifying the device structure.[1] LiF is a thin electron injection layer that lowers the injection barrier from the Al cathode. Vacuum thermal evaporation is used to create high-purity, uniform thin films, which is critical for device performance and longevity.[11]

cluster_0 OLED Fabrication Workflow cluster_1 Device Layer Stack Substrate_Cleaning 1. ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Vacuum_Deposition 2. Vacuum Thermal Evaporation (< 10^-6 Torr) Substrate_Cleaning->Vacuum_Deposition Encapsulation 3. Encapsulation (Nitrogen Glovebox) Vacuum_Deposition->Encapsulation ITO ITO (Anode) HATCN HATCN (20 nm) NPB NPB (40 nm) TPE_DB TPE-DB (60 nm) (Boronic Acid Derivative) LiF LiF (1 nm) Al Al (Cathode, 100 nm)

Caption: Workflow for OLED fabrication using vacuum thermal evaporation.

Protocol 3: Characterization of OLED Devices

This protocol outlines the standard procedures for evaluating the performance of the fabricated OLED devices.

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer with an integrating sphere

  • Computer with control and data acquisition software

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Place the encapsulated OLED device in a test jig.

    • Connect the ITO anode and Al cathode to the SMU.

    • Apply a forward voltage sweep to the device, typically from 0 V to 10-15 V, in defined steps.

    • Simultaneously measure the current flowing through the device and the luminance (light output) using the photometer.[12]

    • Plot the current density (current/pixel area) versus voltage (J-V) and luminance versus voltage (L-V) characteristics.[13]

  • External Quantum Efficiency (EQE) Calculation:

    • The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[14]

    • Measure the electroluminescence (EL) spectrum of the device at different current densities using a spectroradiometer.

    • The EQE can be calculated from the luminance, current density, and EL spectrum data.[15] Many characterization systems with integrating spheres can perform this calculation automatically.[13]

    • Plot the EQE as a function of current density and luminance to evaluate the efficiency roll-off of the device.

Self-Validation: The J-V-L characteristics should show a clear diode-like behavior with a distinct turn-on voltage where light emission begins. The luminance should increase with increasing voltage and current. The EQE plot will reveal the device's efficiency and how it changes at different brightness levels, which is crucial for practical applications.

Data Presentation: Performance of Boronic Acid Derivative-Based OLEDs

The following tables summarize the performance of representative OLEDs incorporating boronic acid derivatives as emitters or hosts.

Table 1: Performance of OLEDs with Boronic Acid-Based Emitters

Emitter TypeHost MaterialMax EQE (%)Color (CIE coordinates)Reference
Dimesitylboryl-functionalized TPENone (non-doped)4.6Sky-blue[1][7]
Boron-based TADFmCP16.0Blue (0.14, 0.24)[16]
Four-coordinate Boron TADF-18.0Blue to Yellow[3]
Se-doped Boron Emitter (SeBSe)-9.3Sky-blue[6]

Table 2: Performance of OLEDs with Boronic Acid-Based Host Materials

Host MaterialEmitter (Dopant)Max EQE (%)Turn-on Voltage (V)Lifetime (LT₅₀ at 1000 cd/m²)Reference
Dimesitylboryl-functionalized hostGreen Phosphor~30 cd/A (Current Eff.)--[17]
Boron-based TADF hostBlue Phosphor--~5000 h[18]

Conclusion and Future Outlook

Boronic acid derivatives are undeniably at the forefront of innovation in OLED materials. Their synthetic versatility through reactions like the Suzuki-Miyaura coupling provides a powerful platform for creating novel organic semiconductors with precisely tuned properties.[19] The protocols and data presented in this guide demonstrate the practical application of these materials in fabricating high-performance OLEDs. Future research will likely focus on developing new boronic acid-based materials with even greater efficiency, stability, and color purity, particularly for challenging applications like deep-blue and narrowband emitters for next-generation displays.[6] The continued exploration of the structure-property relationships in these systems will undoubtedly pave the way for even more remarkable advancements in OLED technology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, especially when encountering diminished yields with substituted boronic acids. This resource is designed for researchers, medicinal chemists, and process scientists who are looking to diagnose and resolve common issues in their synthetic workflows. Here, we move beyond simple procedural lists to provide in-depth, mechanistically-grounded advice to empower you to make informed decisions at the bench.

I. The First Response: Initial Diagnostics for a Failing Reaction

Before delving into substrate-specific issues, it's crucial to ensure the fundamental parameters of your reaction are sound. A systematic initial check can often reveal the root cause of a low-yield coupling without extensive optimization.

Q1: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the primary checks I should perform?

When a Suzuki coupling fails, a methodical review of the reaction's core components is the first step.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded.[1] Palladium(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1][2][3] Phosphine ligands, especially electron-rich variants, can be prone to oxidation.

  • Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of boronic acids.[1][4] Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Base and Solvent Quality: The choice and quality of the base are critical. It must be sufficiently strong to activate the boronic acid for transmetalation.[5][6] Ensure the base is finely powdered and dry. The solvent must be anhydrous (unless intentionally running in an aqueous system) and capable of solubilizing all reaction components at the chosen temperature.

  • Purity of Starting Materials: Impurities in either the organohalide or the boronic acid can poison the catalyst or participate in side reactions. Verify the purity of your substrates by NMR or LC-MS.

II. Troubleshooting Workflow: A Decision-Making Diagram

For a systematic approach to troubleshooting, the following workflow can guide your experimental design.

Suzuki_Troubleshooting start Low Yield Observed check_basics Q1: Are fundamentals OK? (Inertness, Reagent Quality) start->check_basics side_reactions Q2: What are the major byproducts? (Protodeboronation, Homocoupling) check_basics->side_reactions Yes solution_basics Action: Re-run with fresh reagents, degassed solvents, inert atmosphere. check_basics->solution_basics No boronic_acid_issue Q3: Is the boronic acid unstable? side_reactions->boronic_acid_issue solution_protodeboronation Action: Use milder base (e.g., K₂CO₃), anhydrous conditions, or convert to boronate ester. side_reactions->solution_protodeboronation Protodeboronation solution_homocoupling Action: Improve degassing, use bulky ligands, lower temperature. side_reactions->solution_homocoupling Homocoupling steric_hindrance Q4: Are substrates sterically hindered? boronic_acid_issue->steric_hindrance No solution_stability Action: Convert to a more stable boronate ester (Pinacol, MIDA, Trifluoroborate). boronic_acid_issue->solution_stability Yes electronic_effects Q5: Are substrates electronically challenging? steric_hindrance->electronic_effects No solution_sterics Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos), higher temperatures. steric_hindrance->solution_sterics Yes solution_electronics Action: Match ligand to electronic demand. (e.g., electron-rich ligand for electron-rich halide). electronic_effects->solution_electronics Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation

References

Technical Support Center: Optimization of Catalyst and Ligand for Coupling with (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the nuances of catalyst and ligand selection, troubleshoot common experimental hurdles, and provide a framework for optimizing your reaction conditions. The presence of both a strong electron-withdrawing sulfonyl group and a potentially coordinating pyrrolidinyl moiety on the boronic acid presents unique challenges that require careful consideration of the catalytic system.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: The primary challenge with this substrate lies in its electronic properties. The potent electron-withdrawing nature of the sulfonyl group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle sluggish.[1] Additionally, the nitrogen atom of the pyrrolidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Successful coupling requires a carefully selected catalyst and ligand system that can overcome these hurdles.

Q2: What is the first step I should take to troubleshoot a failed reaction?

A2: Before extensively screening catalysts and ligands, verify the integrity of your starting materials and the reaction setup.[2]

  • Boronic Acid Quality: this compound can be prone to protodeboronation, especially under acidic or non-anhydrous conditions. Confirm its purity by NMR and consider using a freshly opened bottle or repurifying it if necessary.

  • Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3][4] Ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2][5]

  • Base and Solvent Purity: Ensure your base is finely powdered and anhydrous, and your solvents are of high purity and dry.

Q3: Which class of ligands is generally recommended for electron-deficient boronic acids?

A3: For electron-deficient boronic acids, electron-rich and sterically bulky phosphine ligands are typically the most effective.[5] These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step and promotes the overall catalytic cycle.[6][7] Buchwald-type biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points for optimization.[5][8]

Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion
Possible Cause Troubleshooting Strategy & Scientific Rationale
Inactive Catalyst Strategy: Switch to a more active palladium precatalyst and a suitable ligand. Rationale: The initial Pd(0) species may not be forming efficiently from your Pd(II) source. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure a sufficient concentration of the active catalyst.[5] These precatalysts are designed for efficient generation of the active monoligated Pd(0) species.
Slow Transmetalation Strategy 1: Increase the basicity of the reaction medium. Rationale: The transmetalation step requires the formation of a boronate species by reaction of the boronic acid with a base.[9] For electron-deficient boronic acids, a stronger base is often necessary to facilitate this process. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Strategy 2: Increase the reaction temperature. Rationale: The rate of transmetalation is temperature-dependent. Increasing the temperature can provide the necessary activation energy to overcome the electronic deactivation by the sulfonyl group. Monitor for potential decomposition of starting materials or products at higher temperatures.
Catalyst Inhibition Strategy: Use a ligand with greater steric bulk. Rationale: The pyrrolidine nitrogen could be coordinating to the palladium center, leading to catalyst poisoning. A bulkier ligand can sterically shield the palladium, disfavoring the binding of the pyrrolidine nitrogen and keeping the catalyst active in the desired cycle.
Problem 2: Significant Homocoupling of the Boronic Acid
Possible Cause Troubleshooting Strategy & Scientific Rationale
Presence of Oxygen Strategy: Rigorously degas all solvents and ensure a robust inert atmosphere. Rationale: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[3][4] Proper degassing techniques (e.g., freeze-pump-thaw or sparging with an inert gas) are critical.[5]
Suboptimal Catalyst/Ligand Ratio Strategy: Screen different palladium-to-ligand ratios. Rationale: An incorrect ratio can lead to the formation of palladium species that favor side reactions. For monodentate phosphine ligands, a 1:2 to 1:4 Pd:ligand ratio is a good starting point.[5]
Slow Cross-Coupling Kinetics Strategy: Optimize conditions to accelerate the desired cross-coupling. Rationale: If the desired reaction is slow, side reactions like homocoupling can become more prevalent. Employing a more active catalyst system (as described in Problem 1) can help the cross-coupling pathway outcompete the homocoupling reaction.
Problem 3: Protodeboronation of the Boronic Acid
Possible Cause Troubleshooting Strategy & Scientific Rationale
Presence of Protic Impurities Strategy: Use anhydrous solvents and reagents. Rationale: Water or other protic impurities can lead to the cleavage of the C-B bond, especially at elevated temperatures. Ensure all reagents and solvents are thoroughly dried.
Inappropriate Base Strategy: Use a non-hydroxide base. Rationale: While strong bases are needed, aqueous hydroxide bases can sometimes exacerbate protodeboronation. Consider using anhydrous bases like K₃PO₄ or CsF.
Prolonged Reaction Times Strategy: Use a more active catalyst system to shorten the reaction time. Rationale: The longer the boronic acid is exposed to the reaction conditions, the greater the chance of decomposition. A more efficient catalyst will lead to faster conversion and minimize the time for side reactions to occur.

Experimental Protocols

General Protocol for Catalyst and Ligand Screening

This protocol provides a starting point for the optimization of your Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% for monodentate ligands).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (G3/G4)Provides a reliable source of active Pd(0). Precatalysts offer enhanced activity and stability.
Ligand SPhos, XPhos, or RuPhosElectron-rich and bulky ligands that are known to be effective for challenging couplings.[5][8]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation without causing significant side reactions.[5]
Solvent Dioxane, Toluene, or THF (often with a small amount of water)Aprotic solvents are generally preferred. A small amount of water can sometimes accelerate the reaction.[10][11]
Temperature 80-110 °CHigher temperatures are often required to overcome the deactivation by the sulfonyl group.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degas Solvents) Start->Check_Setup Optimize_Catalyst Screen Catalysts & Ligands (e.g., Buchwald Systems) Check_Reagents->Optimize_Catalyst Check_Setup->Optimize_Catalyst Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Temp Increase Reaction Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

References

Technical Support Center: Navigating Arylboronic Acid Solubility in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the solubility of arylboronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter these issues in their daily work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions with a solid understanding of the "why" behind each step.

Introduction: The Solubility Conundrum

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the generally low toxicity of its boron-based reagents.[1][2] However, the physical properties of the arylboronic acids themselves can present significant hurdles. Many, particularly those that are highly polar, functionalized, or heteroaromatic, exhibit poor solubility in the organic solvents typically used for these reactions.[3][4] This can lead to low reaction rates, incomplete conversions, and difficulty in achieving reaction consistency. This guide provides a structured approach to diagnosing and solving these solubility-related challenges.

Troubleshooting Guide: A Symptom-Based Approach

When a cross-coupling reaction with an arylboronic acid performs poorly, solubility is a prime suspect. This section is organized by common observational symptoms to help you quickly diagnose and remedy the issue.

Symptom 1: My reaction is sluggish or stalls, and I can see undissolved solid (likely the boronic acid) in the flask.

This is the most direct indication of a solubility problem. The boronic acid must be in solution to participate in the catalytic cycle.

  • Immediate Action: Solvent System Optimization

    • Rationale: The ideal solvent system must dissolve the arylboronic acid, the organic halide, and the catalyst complex to a sufficient extent. Biphasic systems, often employing water, are common in Suzuki couplings because the base is often water-soluble, and water can influence the catalytic cycle.[5][6]

    • Protocol:

      • Increase Polarity: If using a single organic solvent like toluene or THF, consider adding a more polar co-solvent. A common starting point is a mixture of dioxane and water (e.g., 4:1 or 10:1 v/v).[3][7]

      • Solvent Screening: Test a range of solvent systems. Ethereal solvents like dioxane and THF are common, as are aromatic solvents like toluene. For particularly polar substrates, more polar aprotic solvents like DMF or DMAc can be considered, though they can be more difficult to remove and may coordinate to the catalyst.

      • Temperature Elevation: Increasing the reaction temperature will generally increase the solubility of your reagents. Ensure the temperature is within the stability limits of your substrates and catalyst.[3]

  • Advanced Strategy: Phase-Transfer Catalysis

    • Rationale: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst (PTC) can shuttle the boronate species from the aqueous phase (where the base activates it) into the organic phase where the catalyst and organic halide reside.[8][9] This is particularly effective for hydrophobic substrates.[6][10] Tetrabutylammonium bromide (TBAB) is a commonly used PTC.[11][12]

    • Protocol:

      • Add 1-10 mol% of TBAB to your standard reaction setup.

      • Vigorous stirring is crucial to maximize the interfacial area between the two phases.

Symptom 2: My reaction yields are inconsistent, and I suspect my boronic acid is degrading.

Poor solubility can exacerbate underlying stability issues. If a boronic acid is only sparingly soluble, the dissolved portion is at a low concentration, while the solid reservoir may be degrading over the long reaction times required. Protodeboronation (replacement of the C-B bond with C-H) is a common degradation pathway, especially for electron-deficient and heteroaromatic boronic acids.[3][13]

  • Immediate Action: Re-evaluate Your Base and Temperature

    • Rationale: Strong bases and high temperatures can accelerate protodeboronation.[3]

    • Protocol:

      • Switch to a Milder Base: If using a strong base like NaOH, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄).[3]

      • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Advanced Strategy: Use a More Stable Boronic Acid Surrogate

    • Rationale: When the boronic acid is inherently unstable, converting it to a more robust derivative can be the most effective solution. These surrogates often exhibit better solubility in organic solvents and are more resistant to degradation.[1][14][15]

    • Key Surrogates:

      • Pinacol Boronic Esters (BPin): Significantly more stable than the corresponding boronic acids, especially for heteroaromatic systems. They are easily prepared and handled and often have improved solubility in apolar solvents.[3][13][16]

      • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are resistant to chromatography.[14] A key advantage is their ability to slowly release the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable species low and minimizing degradation.[14][15][17]

      • Potassium Trifluoroborate Salts (R-BF₃K): These are crystalline, bench-stable solids that are less prone to protodeboronation than boronic acids.[1]

Visualizing the Troubleshooting Workflow

To aid in decision-making, the following workflow diagram outlines a logical progression for addressing solubility and stability issues.

G cluster_0 start Low Yield / Incomplete Reaction check_solubility Is Boronic Acid Fully Dissolved? start->check_solubility optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) check_solubility->optimize_solvent No check_stability Check for Degradation (Protodeboronation, Homocoupling) check_solubility->check_stability Yes yes_sol Yes no_sol No add_ptc Consider Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) optimize_solvent->add_ptc add_ptc->check_stability milder_cond Use Milder Conditions (Lower Temp, Weaker Base) check_stability->milder_cond Yes other_issues Troubleshoot Other Parameters (Catalyst, Ligand, Base) check_stability->other_issues No yes_deg Yes no_deg No use_surrogate Use Stable Surrogate (MIDA, BPin, -BF₃K) milder_cond->use_surrogate use_surrogate->other_issues If issue persists caption Troubleshooting workflow for solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I have a very polar arylboronic acid that is insoluble in everything except water, but my aryl halide is only soluble in toluene. What should I do?

This is a classic phase-separation problem. A phase-transfer catalyst (PTC) is the ideal solution here.[8] Set up the reaction in a toluene/water biphasic system with a base like K₃PO₄ dissolved in the water. Add a catalytic amount of TBAB (tetrabutylammonium bromide). The TBAB will help transport the water-soluble boronate anion into the toluene phase to react. Ensure vigorous stirring to maximize the surface area between the phases.

Q2: When should I choose a boronic ester (BPin) versus a MIDA boronate?

  • Choose a Pinacol Boronic Ester (BPin) when your primary issue is moderate instability or poor solubility in standard solvents. BPin derivatives are generally more stable than boronic acids and dissolve well in common organic solvents like dioxane or THF.[3][16] They are a good first choice for many problematic heteroaromatic systems.

  • Choose a MIDA Boronate for exceptionally unstable boronic acids (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives).[14][15] The key advantage of MIDA boronates is their slow-release mechanism, which keeps the concentration of the free, unstable boronic acid very low at any given time, thus preventing decomposition before it can react.[14][17]

Q3: Can changing the base help with solubility?

Yes, indirectly. While the base itself doesn't typically solubilize the neutral boronic acid, the choice of base and its concentration are critical for forming the active boronate species (Ar-B(OH)₃⁻), which occurs in the aqueous phase or at the phase interface. The solubility of the base itself can be a factor; for example, Na₃PO₄ has increasing solubility with the addition of water, which can be beneficial.[5] Some bases, like cesium carbonate (Cs₂CO₃), are known to be highly effective, sometimes attributed to the higher solubility of cesium salts in organic solvents.

Q4: My boronic acid seems to be causing catalyst deactivation (I see palladium black forming). Could this be related to solubility?

Yes. Poor solubility leads to longer reaction times and often requires higher temperatures, both of which can contribute to catalyst decomposition. Furthermore, if your arylboronic acid contains coordinating heteroatoms (like pyridine or imidazole), poor solubility means the catalyst is exposed to these potentially poisoning fragments for extended periods. Using electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) can help stabilize the palladium center.[4] A more direct solution is to improve solubility to accelerate the productive catalytic turnover, minimizing the time for deactivation pathways to occur.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Biphasic Solvent System

This protocol is a robust starting point for many arylboronic acids with moderate solubility.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This is critical to prevent oxygen-induced homocoupling of the boronic acid.[7][13]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.[3][7]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Boronic Acid to a Diethanolamine Adduct for Improved Stability and Handling

For boronic acids that are difficult to handle or store, conversion to a stable diethanolamine adduct is a simple and effective strategy.[7][18]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[7]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically with protic solvents.[7][18]

Data Summary Table

The choice of a boronic acid surrogate can significantly impact stability and solubility. The following table summarizes the properties of common choices.

Reagent TypeStructure ExampleKey AdvantagesCommon Applications & Considerations
Arylboronic Acid Ar-B(OH)₂Atom economical, commercially available.Can be unstable (protodeboronation, oxidation) and have poor solubility.[3][13]
Pinacol Boronic Ester (BPin) Ar-B(O₂C₂Me₄)More stable than boronic acids, good solubility in organic solvents, purifiable by chromatography.[3][16]Excellent for many unstable heteroaryl systems. May be less reactive than the parent boronic acid.[5]
MIDA Boronate Ar-B(MIDA)Exceptionally stable, crystalline, air-stable solids. Enables slow release of the boronic acid.[14]The "gold standard" for highly unstable boronic acids; ideal for iterative cross-coupling.[14][15]
Potassium Trifluoroborate Ar-BF₃KBench-stable, crystalline solids. Resistant to protodeboronation.[1]Good alternative to boronic acids, often used when protodeboronation is a major side reaction.
Diethanolamine Adduct Ar-B(OCH₂CH₂)₂NHCrystalline, air- and water-stable solids. Easily prepared from the boronic acid.[7][18]A simple, cost-effective way to stabilize and handle problematic boronic acids.

References

Technical Support Center: Strategies to Minimize Homocoupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts from boronic acid reagents. This undesirable side reaction consumes starting material, lowers the yield of your target molecule, and complicates purification.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Workflow: Isolating the Cause of Homocoupling

When faced with excessive homocoupling, it is crucial to systematically identify the root cause. The following workflow provides a logical path for diagnosing and addressing the most common issues.

G cluster_0 Diagnosis cluster_1 Solutions start High Homocoupling Observed q1 Was the reaction rigorously deoxygenated? start->q1 q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes sol1 Implement rigorous deoxygenation. (See Protocol 1) q1->sol1 No q3 Is your ligand appropriate? (e.g., bulky, e⁻-rich) q2->q3 No sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent. (See Protocol 2) q2->sol2 Yes q4 Is the base choice optimal? q3->q4 Yes sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q3->sol3 No sol4 Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄). q4->sol4 No

Caption: A step-by-step workflow for troubleshooting boronic acid homocoupling.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic causes of boronic acid homocoupling?

A1: Homocoupling of boronic acids in palladium-catalyzed reactions is primarily driven by two distinct mechanisms, both of which you must control to achieve a successful cross-coupling.[1][2]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled biaryl product and regenerating the Pd(0) catalyst.[2][3][4][5] Rigorous exclusion of oxygen is therefore critical.[3][6]

  • Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer.[2][3] This process serves to reduce the Pd(II) precatalyst to the catalytically active Pd(0) state, but it does so at the expense of your boronic acid.[1][4][5] This pathway is most problematic at the beginning of the reaction before the primary Suzuki-Miyaura catalytic cycle is fully established.

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway O2 O₂ (Oxygen) PdII_1 Pd(II)L₂ O2->PdII_1 Pd0_1 Pd(0)L₂ Pd0_1->PdII_1 Oxidation ArAr_1 Ar-Ar (Homocoupling) PdII_1->ArAr_1 Transmetalation & Reductive Elimination ArBOH2_1 2 ArB(OH)₂ ArBOH2_1->ArAr_1 ArAr_1->Pd0_1 Regenerates PdII_2 Pd(II) Precatalyst (e.g., Pd(OAc)₂) ArAr_2 Ar-Ar (Homocoupling) PdII_2->ArAr_2 Stoichiometric Reaction ArBOH2_2 2 ArB(OH)₂ ArBOH2_2->ArAr_2 Pd0_2 Pd(0)L₂ (Active Catalyst) ArAr_2->Pd0_2 Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does my choice of palladium source influence homocoupling?

A2: The oxidation state of your palladium source is a critical factor.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, air-stable precatalysts but require in situ reduction to the active Pd(0) species.[7][8] As explained in Q1, this reduction can occur via the homocoupling of your boronic acid, making this catalyst choice inherently more susceptible to the side reaction.[1][2][3]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source is generally preferred to minimize homocoupling because it bypasses the initial reduction step that consumes the boronic acid.[1][9] This allows the catalyst to directly enter the desired cross-coupling cycle via oxidative addition with the aryl halide. However, be aware that some Pd(0) sources can be less stable and more sensitive to air.

Q3: What is the role of ligands in preventing homocoupling?

A3: Ligands are not merely spectators; they are crucial for modulating the catalyst's reactivity and stability. To minimize homocoupling, the right ligand choice is essential.

  • Steric Bulk and Electron-Richness: Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are highly effective at suppressing homocoupling.[2][9] Their steric hindrance can physically block the coordination of a second boronic acid molecule to the palladium center, which is required for the homocoupling pathway.[10] Furthermore, their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle, increasing the turnover rate of the main reaction.[10] In some challenging cases, employing a specific ligand like SPhos can be the key to obtaining a good yield of the cross-coupled product.[11]

Q4: How does the base affect the formation of homocoupling byproducts?

A4: The base is necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[12][13] However, an inappropriate choice can promote side reactions.

  • Base Strength: Weaker inorganic bases are often superior for minimizing homocoupling.[2] Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently recommended over strong bases like sodium hydroxide (NaOH).[2][9] Excessively strong bases can accelerate catalyst decomposition or degradation of sensitive boronic acids.[7]

  • Anhydrous Conditions: For boronic acids prone to protodeboronation (replacement of the C-B bond with C-H), water can be a problem. Switching to anhydrous conditions and using a base like potassium fluoride (KF) can mitigate both protodeboronation and, in some cases, homocoupling.[7]

Q5: What is the impact of reaction temperature?

A5: Temperature is a double-edged sword. While higher temperatures generally increase the rate of the desired Suzuki coupling, they can also accelerate side reactions, including homocoupling and catalyst decomposition.[9][14] It is crucial to find the optimal temperature that provides a reasonable reaction time while keeping byproduct formation to a minimum.[9] If you observe significant homocoupling, consider reducing the reaction temperature.[15][16]

Troubleshooting & Optimization Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture

The most critical step to prevent oxygen-mediated homocoupling is to thoroughly remove dissolved oxygen from your solvents and maintain an inert atmosphere.

Method A: Subsurface Inert Gas Sparging

This is a facile and effective method for deoxygenation.[3]

  • Combine your aryl halide, boronic acid, base, and solvent(s) in the reaction flask.

  • Insert a long needle or tube connected to a source of inert gas (Nitrogen or Argon) so that the tip is below the surface of the liquid.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solution for 15-30 minutes with gentle stirring.

  • Remove the needles and add your palladium catalyst under a positive pressure of inert gas.

  • Maintain a positive inert gas atmosphere (e.g., using a balloon) for the duration of the reaction.

Method B: Freeze-Pump-Thaw Cycles (for highly sensitive reactions)

This method provides the most thorough deoxygenation.

  • Place your solvent or reaction mixture (without the catalyst) in a flask with a sidearm connected to a vacuum/inert gas manifold.

  • Freeze the liquid by immersing the flask in liquid nitrogen.

  • Once fully frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the connection to the vacuum and remove the liquid nitrogen bath, allowing the mixture to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) before adding the catalyst.

Protocol 2: Using a Mild Reducing Agent to Scavenge Pd(II)

Adding a mild reducing agent can suppress homocoupling by rapidly reducing residual Pd(II) species to active Pd(0) without interfering with the main catalytic cycle.[1][3][17] Potassium formate has proven highly effective for this purpose.[1][3]

  • Set up your reaction vessel and perform rigorous deoxygenation as described in Protocol 1 .

  • Prior to adding the palladium catalyst, add potassium formate (KCO₂H) to the reaction mixture. A typical loading is 1.1 to 1.5 equivalents relative to the palladium catalyst.[1]

  • Stir for a few minutes to allow for dissolution.

  • Add the palladium catalyst and proceed with the reaction under a positive inert gas atmosphere.

Data Presentation: Effect of Deoxygenation and Additives on Homocoupling

The following data, adapted from studies on the synthesis of drug candidate LY451395, clearly demonstrates the impact of these control strategies.[3]

ConditionDissolved Oxygen (ppm)Homocoupling Byproduct (%)
Brief Headspace Sweep> 3.3~1.5%
Vac/N₂ Backfill~2.2~0.5%
Nitrogen Subsurface Sparge < 0.5 ~0.3%
N₂ Sparge + Potassium Formate < 0.5 < 0.1%

Table adapted from Miller, W.D. et al. (2007).[3] This data shows that rigorous deoxygenation significantly reduces homocoupling, and the addition of potassium formate can suppress it to nearly undetectable levels.[3][18]

Summary of Key Parameters
ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously exclude oxygen (use inert gas).Prevents oxidation of active Pd(0) to Pd(II), a key driver of homocoupling.[2][3][4]
Palladium Source Prefer Pd(0) sources (e.g., Pd(PPh₃)₄).Bypasses the initial reduction step where Pd(II) precatalysts can cause homocoupling.[1][9]
Ligands Use bulky, electron-rich phosphine ligands.Sterically hinders the formation of homocoupling intermediates and accelerates the desired cross-coupling.[2][9][10]
Base Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).Activates the boronic acid effectively without promoting catalyst/substrate degradation.[2][9]
Additives Add a mild reducing agent (e.g., potassium formate).Scavenges residual Pd(II) species that can initiate homocoupling.[1][3][17]
Temperature Optimize for the lowest effective temperature.Minimizes the rate of side reactions relative to the desired product formation.[9][14]

References

Technical Support Center: Purification of Polar Products from Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar products derived from boronic acid reactions, such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying highly polar molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust purification strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of polar products from boronic acid reactions.

Q1: My polar product is highly water-soluble. How can I extract it from the aqueous reaction mixture?

A: Standard liquid-liquid extraction with common organic solvents is often inefficient for highly polar compounds.[1][2] Consider these alternatives:

  • Extraction with a more polar solvent: Solvents like n-butanol can be effective for extracting polar molecules from aqueous solutions.[3]

  • Salting out: Saturating the aqueous phase with a salt like NaCl can decrease the polarity of the aqueous layer and drive your polar compound into the organic phase during extraction.[3]

  • Continuous liquid-liquid extraction: This technique is beneficial for compounds with low partition coefficients, as it continuously passes fresh organic solvent through the aqueous phase.[3]

  • Lyophilization (Freeze-drying): If your compound is not volatile, you can freeze-dry the aqueous solution to remove the water, then extract the resulting solid with a suitable organic solvent to separate it from inorganic salts.[3]

Q2: I'm having trouble removing the excess boronic acid and its byproducts from my polar product. What are some effective methods?

A: Boronic acids and their derivatives can be challenging impurities. Here are several strategies:

  • Acid-base extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH).[4] Your neutral or basic polar product may remain in the organic layer. The aqueous layer can then be acidified and back-extracted to recover the boronic acid if needed.

  • Scavenger resins: Solid-supported scavengers are highly effective for selectively removing boronic acids. Resins with diethanolamine (DEAM) or guanidine functionalities are particularly effective at sequestering boronic acids.[5][6][7]

  • Sorbitol extraction: The addition of sorbitol to an aqueous phase can complex with boronic acid, selectively pulling it into the aqueous layer during extraction.[8]

  • Formation of a diethanolamine adduct: In some cases, reacting the crude mixture with diethanolamine can cause the boronic acid to precipitate as a crystalline adduct, which can be removed by filtration.[9][10]

Q3: My polar product streaks badly on a standard silica gel column. What chromatographic alternatives should I consider?

A: Streaking on silica gel is a common issue with polar compounds, often due to strong interactions with the acidic silanol groups.[9] Here are some alternative chromatography techniques:

  • Reversed-Phase Chromatography (RPC): This is often the go-to method for purifying polar compounds.[11][12] A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for retaining and separating very polar, water-soluble analytes that show little or no retention in reversed-phase.[11][13] It uses a polar stationary phase with a high-organic mobile phase.

  • Ion-Exchange Chromatography (IEC): If your polar product is ionizable, IEC can provide excellent separation based on charge.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar compounds.

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific, complex purification challenges.

Problem 1: Low recovery of the polar product after reversed-phase chromatography.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Irreversible Adsorption Highly polar compounds, especially those with basic functional groups, can interact strongly and sometimes irreversibly with residual silanols on the silica backbone of the stationary phase.Use a column with end-capping to minimize silanol interactions. Alternatively, consider a column with a different stationary phase, such as a polymer-based or porous graphitic carbon (Hypercarb) column, which can offer good retention for extremely polar compounds.[14]
Inappropriate pH of the Mobile Phase The ionization state of your compound significantly affects its retention. If the pH of the mobile phase leads to a charge on your molecule, it may elute too quickly or interact unfavorably with the stationary phase.Adjust the pH of the mobile phase to suppress the ionization of your compound. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid or acetic acid) will increase retention. For basic compounds, a higher pH may be necessary, but be mindful of the stability of silica-based columns at high pH.
Product Precipitation on the Column If the mobile phase composition changes too rapidly during a gradient elution, your product may precipitate if its solubility decreases.Use a shallower gradient to allow for a more gradual change in solvent composition. Ensure your sample is fully dissolved in the initial mobile phase before injection.
Co-elution with Salts If your reaction mixture contains a high concentration of inorganic salts, they may co-elute with your polar product, leading to low purity and apparent low recovery of the desired compound.Desalt the sample before chromatography using solid-phase extraction (SPE) or dialysis if appropriate.
Problem 2: The desired product co-elutes with boronic acid starting material or homocoupled byproducts.

Workflow for Method Development:

start Crude Reaction Mixture (Product + Boronic Acid Impurities) extraction Acid-Base Extraction (e.g., wash with 1M NaOH) start->extraction Is product stable to base? scavenger Solid-Phase Scavenging (e.g., DEAM or Diol resin) extraction->scavenger No, or separation is poor pure_product Pure Polar Product extraction->pure_product Yes, separation achieved chromatography Chromatography (HILIC or Mixed-Mode) scavenger->chromatography Separation is poor scavenger->pure_product Separation achieved crystallization Crystallization chromatography->crystallization Still impure chromatography->pure_product Separation achieved crystallization->pure_product Success start Impure Amorphous Product dissolve Dissolve in a minimum of hot solvent start->dissolve cool Cool slowly to room temperature, then in an ice bath dissolve->cool crystals Crystals form cool->crystals crystals->start No, oils out (Try different solvent/anti-solvent) filter Collect crystals by vacuum filtration crystals->filter Yes wash Wash with a small amount of cold solvent filter->wash dry Dry the crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

References

Technical Support Center: Troubleshooting Catalyst Deactivation by Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving sulfur-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance due to sulfur poisoning. Here, we provide in-depth answers to common questions, detailed troubleshooting protocols, and preventative strategies grounded in established scientific principles.

Section 1: Fundamentals of Sulfur-Induced Catalyst Deactivation (FAQs)

This section addresses the fundamental concepts behind why and how sulfur compounds deactivate heterogeneous catalysts.

Q: What is catalyst poisoning by sulfur?

A: Catalyst poisoning by sulfur is the chemical deactivation of a catalyst's active sites by sulfur-containing molecules.[1] These sulfur compounds can originate from the feedstock, such as in crude oil fractions, or be present as impurities in reagents.[2] The deactivation occurs because sulfur species bond strongly to the active metal sites on the catalyst surface, preventing reactant molecules from accessing them and participating in the desired chemical reaction.[3][4] This strong chemisorption can be either reversible (temporary) or irreversible (permanent), depending on the nature of the sulfur-metal bond and the process conditions.[3][5] Even at very low concentrations, sulfur can cause significant deactivation.[3][6]

Q: What are the primary mechanisms of sulfur deactivation?

A: Sulfur deactivates catalysts through several primary mechanisms, often occurring in combination:

  • Sulphidation (Active Site Blocking): This is the most direct form of poisoning. Sulfur atoms or sulfur-containing molecules adsorb strongly onto the active metal sites (e.g., Pd, Pt, Ni).[6][7] This physically blocks reactants from reaching these sites. At low concentrations, this may be reversible, but higher concentrations can lead to the formation of stable metal sulfides, causing irreversible deactivation.[7][8]

  • Electronic Alteration: Beyond simply blocking a site, the adsorbed sulfur atom can electronically modify the neighboring metal atoms.[7][9] This change in the electronic structure of the catalyst surface can alter its ability to adsorb and dissociate reactant molecules, thereby reducing its catalytic activity and potentially changing its selectivity.[7]

  • Sulphation: In oxidative environments, sulfur dioxide (SO₂) can be oxidized to sulfur trioxide (SO₃). This SO₃ can then react with the catalyst's metal active sites or the support material (like Al₂O₃ or CeO₂) to form stable metal sulfates or support sulfates.[10][11][12] These sulfates can cover the active sites and, in the case of support sulphation, block catalyst pores.[10][13]

  • Coke Formation: The presence of sulfur on a catalyst surface can sometimes accelerate the formation of carbonaceous deposits (coke).[14] These deposits physically cover the active sites and can block the pores of the catalyst support, restricting reactant access.

Below is a diagram illustrating these key deactivation pathways.

cluster_0 Sulfur Source in Feedstock (H₂S, Thiophenes, Mercaptans, SO₂) cluster_1 Deactivation Mechanisms cluster_2 Impact on Catalyst Sulfur_Source Sulfur_Source Sulphidation Sulphidation (Metal Sulfide Formation) Sulfur_Source->Sulphidation Sulphation Sulphation (Metal/Support Sulfate Formation) Sulfur_Source->Sulphation Alteration Electronic Alteration (Modified Surface Chemistry) Sulphidation->Alteration Coking Enhanced Coking (Carbon Deposition) Sulphidation->Coking promotes Blocked_Sites Active Sites Blocked Sulphidation->Blocked_Sites Reduced_Activity Reduced Catalytic Activity Alteration->Reduced_Activity Altered_Selectivity Altered Product Selectivity Alteration->Altered_Selectivity Sulphation->Blocked_Sites Pore_Blockage Pore Blockage Sulphation->Pore_Blockage Coking->Blocked_Sites Coking->Pore_Blockage Blocked_Sites->Reduced_Activity Pore_Blockage->Reduced_Activity

Caption: Key mechanisms of sulfur-induced catalyst deactivation.

Q: Which types of catalysts are most susceptible to sulfur poisoning?

A: Catalysts based on transition metals are particularly vulnerable, especially those used in a reduced state.[3]

  • Precious Metal Catalysts: Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are highly susceptible to sulfur poisoning.[3][4][15] These are commonly used in hydrogenation, oxidation, and emissions control. The formation of stable metal-sulfur bonds on the surface is the primary deactivation route.[3][16]

  • Nickel-based Catalysts: Nickel (Ni) catalysts, widely used in steam reforming and hydrogenation, are notoriously sensitive to sulfur.[5][17][18] Sulfur poisoning of nickel is often irreversible at lower temperatures.[5]

  • Hydrodesulfurization (HDS) Catalysts: While designed to interact with sulfur, even HDS catalysts (e.g., Co-Mo or Ni-Mo on alumina) can be deactivated over time by mechanisms like coke deposition and metal accumulation from the feedstock.[19][20][21]

Q: How do different sulfur compounds (e.g., H₂S, SO₂, thiophenes) affect catalysts differently?

A: The specific sulfur compound influences the deactivation mechanism and severity.

  • Hydrogen Sulfide (H₂S): A common poison in many feedstocks, H₂S readily dissociates on metal surfaces to form strongly adsorbed sulfur atoms, leading to direct site blocking and sulfidation.[7][17]

  • Sulfur Dioxide (SO₂): In oxidative environments, SO₂ is a major deactivating agent. It can lead to the formation of surface sulfites and, more detrimentally, stable sulfates on both the active metal and the support material, which often require high temperatures to decompose.[10][11][17]

  • Organic Sulfur Compounds (Thiophenes, Mercaptans): These compounds, common in petroleum fractions, typically decompose on the catalyst surface to release atomic sulfur, which then acts as the poisoning agent in a similar manner to H₂S.[22][23] The ease of decomposition varies with the compound's structure.

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section provides a practical, question-driven guide to help you identify if sulfur poisoning is the root cause of your experimental issues.

Q1: My reaction rate has suddenly dropped. How can I determine if sulfur poisoning is the cause?

A: A sudden or gradual loss of activity is a classic symptom of catalyst deactivation. To diagnose sulfur poisoning, follow this logical workflow:

Start Reaction Rate Drops Check_Feed Step 1: Analyze Feedstock - Test for sulfur compounds (GC-SCD, etc.) - Review supplier Certificate of Analysis Start->Check_Feed Check_History Step 2: Review Experimental History - Was a new batch of solvent/reagent used? - Any upstream process changes? Check_Feed->Check_History Sulfur Detected or Suspected Conclusion_No Conclusion: Other Deactivation Mechanisms Likely (e.g., Sintering, Fouling) Check_Feed->Conclusion_No No Sulfur Detected Catalyst_Analysis Step 3: Analyze Spent Catalyst - Use techniques like XPS, EDX, or elemental analysis to detect sulfur on the surface. Check_History->Catalyst_Analysis Control_Expt Step 4: Run a Control Experiment - Use a fresh catalyst with a high-purity, sulfur-free feedstock. - Does activity return to normal? Catalyst_Analysis->Control_Expt Sulfur Found on Catalyst Catalyst_Analysis->Conclusion_No No Sulfur Found Conclusion_Yes Conclusion: Sulfur Poisoning Likely Control_Expt->Conclusion_Yes Activity Restored Control_Expt->Conclusion_No Activity Not Restored

Caption: Diagnostic workflow for suspected sulfur poisoning.

First, verify the purity of your feedstock and reagents. If you have recently changed a gas cylinder, solvent bottle, or starting material batch, the new source may contain sulfur impurities. If possible, analyze the feedstock for sulfur content.[2] Second, analyze the spent catalyst itself for the presence of sulfur.[24][25] Finally, running a control experiment with a fresh catalyst and certified sulfur-free reagents can provide definitive proof.

Q2: What analytical techniques can confirm sulfur poisoning on my catalyst?

A: Several surface-sensitive and bulk analytical techniques can be employed to detect and characterize sulfur species on a deactivated catalyst. The choice of technique depends on the information required (e.g., elemental presence, chemical state, spatial distribution).

TechniqueInformation ProvidedStrengths & Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface; Chemical state (e.g., sulfide vs. sulfate).[25]Surface sensitive (top few nanometers); Provides chemical state information; Requires high vacuum.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Elemental composition.[25]Often coupled with electron microscopy (SEM/TEM) for spatial mapping; Less sensitive to chemical state than XPS.
Temperature-Programmed Desorption (TPD) Strength of poison-catalyst bond; Identification of desorbed species (e.g., SO₂).[26]Provides information on the stability and nature of adsorbed species; Requires specialized equipment.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups (e.g., sulfates, sulfites) on the surface.[15][26]Can be performed in-situ to observe changes during reaction; Interpretation can be complex.
Elemental Analysis (CHNS) Bulk sulfur content in the catalyst.Provides total sulfur amount but no information on its location or chemical state.
Q3: I've observed a change in product selectivity. Could this be related to sulfur deactivation?

A: Yes, absolutely. Sulfur poisoning does not always lead to a complete loss of activity; it can also manifest as a change in selectivity.[9] This happens because sulfur may preferentially adsorb on specific types of active sites responsible for a particular reaction pathway. By blocking these sites, it can favor alternative pathways, leading to a different product distribution. This electronic alteration of the catalyst surface can also change the relative activation energies for different reaction routes.[7]

Q4: My reactor pressure drop is increasing. Is this a sign of sulfur-related issues?

A: An increasing pressure drop across a packed bed reactor can be an indicator of deactivation, though it is more commonly associated with fouling or coking.[12] However, sulfur can contribute indirectly. For instance, severe sulphation can lead to the formation of bulk sulfates that block catalyst pores.[10] Additionally, a sulfur-poisoned catalyst can be more prone to coke formation, which directly leads to pore blockage and increased pressure drop.[14]

Section 3: Prevention and Mitigation Strategies

Proactive measures are the most effective way to manage catalyst deactivation by sulfur.

Q5: How can I remove sulfur from my feedstock before it reaches the catalyst?

A: Purifying the feedstock is a critical preventative step.[1] The appropriate method depends on the nature of the feed (gas or liquid) and the sulfur compounds present.

  • Adsorption: Using "poison traps" or guard beds is a common and effective strategy.[5][27] These are beds of adsorbent materials placed upstream of the reactor to capture sulfur compounds. Zinc oxide (ZnO) is widely used to remove H₂S from gas streams.

  • Chemical Treatment/Washing: Liquid feedstocks can be washed with solutions to remove sulfur compounds. For example, an alkaline wash can remove acidic sulfur species like H₂S.[28]

  • Hydrodesulfurization (HDS): For feedstocks with high sulfur content, a dedicated HDS process may be necessary. This catalytic process converts various sulfur compounds into H₂S, which is then removed.[23][29]

Q6: Are there any "sulfur-resistant" catalysts available?

A: While no catalyst is completely immune, significant research has gone into developing sulfur-tolerant formulations.[30] Strategies include:

  • Bimetallic Catalysts: Adding a second metal can improve sulfur tolerance. For example, adding gold (Au) to a palladium (Pd) catalyst has shown increased resistance.[31]

  • Modified Supports: Using supports that interact with sulfur can protect the active metal. For instance, adding basic oxides like CeO₂ or La₂O₃ can help trap sulfur species, preventing them from reaching the primary active sites.[7]

  • Core-Shell Structures: Encapsulating the active metal nanoparticle within a protective, porous shell can physically hinder large sulfur compounds from reaching the active site while allowing smaller reactant molecules to pass through.[10]

Q7: Can I modify my reaction conditions to minimize sulfur poisoning?

A: Yes, optimizing operating conditions can reduce the severity of poisoning.

  • Temperature: Increasing the reaction temperature can sometimes decrease the strength of sulfur adsorption on the catalyst surface, making the poisoning effect less severe or more reversible.[5][27] However, this must be balanced against potential side reactions or thermal degradation of the catalyst.[1]

  • Pressure: The partial pressure of reactants can influence the competitive adsorption between the reactants and the sulfur poison. Operating conditions should be chosen to favor reactant adsorption.

Section 4: Catalyst Regeneration Protocols

When a catalyst has been poisoned, regeneration can often restore its activity, providing a cost-effective alternative to complete replacement.[28]

Q8: My catalyst is poisoned with sulfur. Can it be regenerated?

A: The feasibility of regeneration depends on the nature of the poisoning.

  • Reversible Poisoning: If sulfur is weakly adsorbed on the surface, activity can often be restored simply by removing the sulfur source from the feed.[3]

  • Irreversible Poisoning: If stable metal sulfides or sulfates have formed, a more aggressive regeneration procedure is required.[10][32] Complete regeneration is not always possible, especially after severe poisoning or multiple cycles.[32]

Q9: What is the general protocol for thermal regeneration of a sulfur-poisoned catalyst?

A: Thermal regeneration uses high temperatures to decompose and desorb sulfur species.[28] The specific atmosphere used is critical.

Experimental Protocol: Thermal Regeneration

Objective: To remove sulfur species (sulfates, sulfides) from a poisoned catalyst via thermal treatment.

Materials:

  • Sulfur-poisoned catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (Nitrogen, Argon)

  • Oxidizing gas (Air or diluted O₂)

  • Reducing gas (Diluted H₂) - Use with extreme caution

Procedure:

  • Inert Purge: Place the catalyst in the reactor. Purge the system with an inert gas (e.g., Nitrogen) at a low flow rate while slowly ramping the temperature (e.g., 2-5 °C/min) to an intermediate temperature (e.g., 100-150 °C) to remove any physisorbed water and volatiles. Hold for 1-2 hours.

  • Regeneration Step (Choose one atmosphere based on the nature of the poison):

    • Oxidative Regeneration (for sulfides): Slowly introduce a diluted stream of air or oxygen into the inert gas flow. Ramp the temperature to the target regeneration temperature (typically 450-700 °C, catalyst dependent).[32] This will oxidize sulfides to SO₂ which then desorbs. Caution: This can be exothermic and may cause thermal damage (sintering) if not controlled carefully.

    • Inert/Reductive Regeneration (for sulfates): In an inert or mildly reducing atmosphere, ramp to a high temperature (e.g., 500-750 °C) to decompose sulfates.[13][32] For example, PdSO₄ can be decomposed back to metallic Pd under these conditions.[32]

  • Hold Period: Maintain the catalyst at the target temperature for several hours (e.g., 2-6 hours) until analysis of the off-gas (e.g., with an SO₂ sensor) indicates that sulfur removal is complete.

  • Cool Down: Switch back to a purely inert gas flow and cool the reactor down to room temperature.

  • Re-reduction (if necessary): If the active phase is a reduced metal and an oxidative regeneration was performed, a final reduction step (e.g., in diluted H₂) is required before the catalyst can be used again.

Caption: Workflow for thermal regeneration of a catalyst.

Q10: When is chemical regeneration a better option, and what are the typical procedures?

A: Chemical regeneration uses reactive gases or solutions to convert the poisoning species into a form that is more easily removed.[27] It can sometimes be effective at lower temperatures than thermal regeneration, which is advantageous for preventing thermal damage to the catalyst. For example, studies have shown that ammonia (NH₃) can be used to convert stable aluminum sulfates into less stable ammonium sulfate, which decomposes at a much lower temperature (~350 °C).[33] Treatment with reducing agents like hydrazine has also been explored for reactivating sulfide-poisoned catalysts.[34] These methods are highly specific to the catalyst system and poison, requiring careful development.

References

Technical Support Center: Rapid Optimization of Palladium-Catalyzed Reactions in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing flow chemistry in the rapid optimization of palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when translating these powerful synthetic methods to continuous-flow systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven protocols to help you streamline your research and development.

Introduction to Palladium-Catalyzed Reactions in Flow Chemistry

Flow chemistry offers numerous advantages over traditional batch processing for palladium-catalyzed cross-coupling reactions, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability for rapid high-throughput screening and optimization.[1][2] This leads to improved reaction efficiency, higher yields, and a safer operating environment.[3] However, the transition from batch to flow can present unique challenges. This guide is structured to address these issues head-on, providing you with the expertise to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up and running palladium-catalyzed reactions in a continuous flow system.

Q1: Why is my palladium-catalyzed reaction that works perfectly in batch failing or giving low yields in my flow reactor?

A1: This is a common issue that often stems from a few key differences between batch and flow environments. Firstly, the residence time in your flow reactor may not be equivalent to the reaction time in your batch setup. Ensure you have accurately calculated the residence time based on your reactor volume and flow rate. Secondly, solubility issues can be exacerbated in the narrow channels of a flow reactor, leading to precipitation and clogging.[4] This is particularly true for inorganic bases and salts formed during the reaction. Lastly, catalyst deactivation pathways can differ in flow systems. The high surface-area-to-volume ratio in microreactors can sometimes accelerate catalyst deactivation if not properly managed.

Q2: What are the primary causes of increased back pressure in my packed-bed reactor?

A2: High back pressure is a frequent problem in packed-bed reactors and is typically caused by one of the following:

  • Particle Generation: The reaction itself may produce insoluble byproducts or the product itself may precipitate out of solution under the reaction conditions.[5]

  • Catalyst Bed Compaction: Over time, the catalyst particles can settle and compact, reducing the void volume and restricting flow.

  • Fines Migration: Small catalyst particles (fines) can migrate and accumulate at the reactor outlet or frits.[5]

  • Swelling of Polymeric Supports: If you are using a polymer-supported catalyst, the solvent can cause the polymer to swell, constricting the flow path.

Q3: How can I determine if my palladium catalyst is leaching from the solid support in my packed-bed reactor?

A3: Palladium leaching is a critical concern as it can lead to product contamination and a loss of catalytic activity over time.[6] A simple and effective method to test for leaching is to collect the effluent from the reactor and analyze it for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7] For a more immediate, qualitative assessment, you can perform a "hot filtration" test adapted for flow chemistry. To do this, collect the reaction mixture after it has passed through the catalyst bed and continue to heat it. If the reaction continues to progress, it indicates that active, soluble palladium species have leached into the solution.[8]

Q4: What is the best way to introduce a solid reagent or catalyst into a continuous flow system?

A4: Introducing solids into a continuous flow system can be challenging. For reagents, creating a solution or a stable slurry is the most common approach. If a reagent is sparingly soluble, consider using a solvent mixture or a heated, pressurized system to increase solubility. For solid-supported catalysts, a packed-bed reactor is the most straightforward implementation. For homogeneous catalysts that are solids, they must be fully dissolved in one of the reagent streams before being introduced into the reactor.

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnosing and solving common problems encountered during palladium-catalyzed flow reactions.

Troubleshooting Guide 1: Low Product Yield or Incomplete Conversion

Low yield is one of the most common and frustrating issues. A systematic approach is crucial to identifying the root cause.

Systematic Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_basics Core Parameter Verification cluster_catalyst Catalyst Activity Investigation cluster_conditions Reaction Condition Refinement cluster_mixing Mixing Efficiency Assessment Start Low Yield Observed Check_Basics Step 1: Verify Core Parameters Start->Check_Basics Diagnose_Catalyst Step 2: Investigate Catalyst Activity Check_Basics->Diagnose_Catalyst Parameters OK Optimize_Conditions Step 3: Refine Reaction Conditions Diagnose_Catalyst->Optimize_Conditions Catalyst OK Check_Mixing Step 4: Assess Mixing Efficiency Optimize_Conditions->Check_Mixing Still Low Yield Basics_1 Confirm reagent purity and concentration Basics_2 Verify pump flow rates and system for leaks Basics_3 Check temperature and pressure readings Catalyst_1 Analyze for catalyst deactivation (e.g., color change) Catalyst_2 Perform a leaching test (ICP-MS) Catalyst_3 Test with fresh catalyst Conditions_1 Increase residence time Conditions_2 Screen different temperatures Conditions_3 Optimize solvent and base Mixing_1 Introduce a segmented flow Mixing_2 Use a static mixer Palladium_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Deactivation_Pathways Active_Catalyst Active Pd(0) or Pd(II) Species Sintering Sintering/Agglomeration (Formation of Pd Black) Active_Catalyst->Sintering High Temperature Leaching Leaching into Solution Active_Catalyst->Leaching Coordinating Solvents Poisoning Poisoning by Impurities Active_Catalyst->Poisoning Substrate/Solvent Impurities Inactive_Catalyst Inactive Catalyst Sintering->Inactive_Catalyst Leaching->Inactive_Catalyst Poisoning->Inactive_Catalyst

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Arylboronic acids, key intermediates in Suzuki-Miyaura cross-coupling reactions, demand rigorous analytical characterization to ensure purity and structural integrity, which are critical for the success of subsequent synthetic steps and the biological activity of the final products. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , a compound of interest in medicinal chemistry.

This document will delve into the predicted spectral characteristics of this molecule, offering a comparative analysis with structurally related compounds. Furthermore, it will lay out detailed experimental protocols, providing the causal reasoning behind the selection of specific analytical parameters, to empower researchers in their own laboratories.

Predicted Spectroscopic Data for this compound

Due to the limited availability of publicly accessible, complete spectral data for the title compound, this section presents a predicted analysis based on established principles of NMR and MS, and by drawing comparisons with structurally analogous molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the additive effects of the substituents on the phenyl ring and typical chemical shifts for the pyrrolidine and boronic acid moieties.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
B(OH)₂~8.1 (broad s)s-2H
Ar-H (ortho to -B(OH)₂)~7.9d~8.02H
Ar-H (ortho to -SO₂-)~7.8d~8.02H
Pyrrolidine-H (α to N)~3.2t~6.54H
Pyrrolidine-H (β to N)~1.8p~6.54H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-B~135
C-SO₂~140
Ar-CH (ortho to -B(OH)₂)~134
Ar-CH (ortho to -SO₂-)~127
Pyrrolidine-C (α to N)~47
Pyrrolidine-C (β to N)~25

Rationale for Predictions:

  • The boronic acid protons are expected to appear as a broad singlet due to exchange with residual water in the solvent and quadrupolar relaxation of the boron nucleus.

  • The aromatic protons will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution pattern. The electron-withdrawing nature of both the sulfonyl and boronic acid groups will deshield these protons, shifting them downfield.

  • The pyrrolidine protons will show two distinct multiplets: a triplet for the protons alpha to the nitrogen and a pentet (or multiplet) for the beta protons.

  • In the ¹³C NMR spectrum , the carbon attached to the boron will be significantly downfield. The aromatic carbons will show four distinct signals due to the substitution pattern. The chemical shifts of the pyrrolidine carbons are predicted based on known values for N-sulfonylpyrrolidine derivatives.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in negative ion mode is often suitable for the analysis of boronic acids. The expected mass spectrum would show the deprotonated molecule and characteristic fragments.

Table 3: Predicted ESI-MS Fragmentation

m/z (negative ion mode)Proposed Fragment
[M-H]⁻Deprotonated parent molecule
[M-H-H₂O]⁻Loss of water from the boronic acid
[M-H-B(OH)₃]⁻Loss of boric acid
[SO₂-Pyrrolidine]⁻Fragment corresponding to the sulfonylpyrrolidine moiety

Rationale for Predictions:

  • Boronic acids readily lose water under MS conditions.

  • Cleavage of the C-B bond is a common fragmentation pathway for arylboronic acids.

  • Fragmentation of the sulfonamide bond can also be expected.

Comparative Analysis with Structurally Related Compounds

To lend credence to our predictions, we will compare the expected data with the known spectral information of similar molecules.

(4-(Methylsulfonyl)phenyl)boronic acid

This compound shares the p-substituted phenylboronic acid core with a sulfonyl group. The ¹H NMR spectrum of this compound shows aromatic protons in a similar downfield region, supporting our prediction for the title compound[1].

(4-(Pyrrolidin-1-yl)phenyl)boronic acid

This analog features a pyrrolidine ring directly attached to the phenyl ring. While the electronic effect of the nitrogen is different from the sulfonyl group (electron-donating vs. electron-withdrawing), the chemical shifts of the pyrrolidine protons provide a good reference point for our predictions[2].

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

The presence of a fluoro substituent will alter the chemical shifts of the aromatic protons. However, the signals for the pyrrolidin-1-ylsulfonyl group in this molecule can serve as a valuable comparison for our target compound[3].

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The residual water peak in DMSO-d₆ does not interfere with the expected aromatic or pyrrolidine signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (longer delay is often needed for quaternary carbons)

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), preferably coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • LC-MS Data Acquisition (Negative Ion Mode):

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A gradient is preferred to ensure good peak shape and separation from any impurities.

      • Flow rate: 0.2-0.4 mL/min.

    • Mass Spectrometry (ESI):

      • Ionization Mode: Negative.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas Temperature: 300-350 °C.

      • Drying Gas Flow: 8-12 L/min.

      • Nebulizer Pressure: 30-40 psi.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the [M-H]⁻ peak corresponding to the deprotonated molecule.

    • Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_nmr Dissolve in DMSO-d6 acq_1h 1H NMR Acquisition prep_nmr->acq_1h prep_ms Dissolve in MeOH/ACN acq_ms LC-MS (ESI-) Acquisition prep_ms->acq_ms acq_13c 13C NMR Acquisition acq_1h->acq_13c proc_nmr FT, Phasing, Calibration acq_13c->proc_nmr proc_ms Peak Identification acq_ms->proc_ms analysis Structural Elucidation & Comparison proc_nmr->analysis proc_ms->analysis end Final Report analysis->end start Compound Synthesis & Purification start->prep_nmr start->prep_ms

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide provides a comprehensive framework for the NMR and mass spectrometric characterization of this compound. By combining predictive analysis with a comparative study of related compounds and detailed experimental protocols, researchers are equipped with the necessary tools to confidently verify the structure and purity of this important synthetic intermediate. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and reproducibility of research in drug development and materials science.

References

Comparing the reactivity of different aryl halides in Suzuki coupling with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The reaction's elegance lies in its palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide. The choice of the aryl halide is a critical parameter that profoundly influences reaction efficiency, dictating the required catalytic system and reaction conditions. This guide provides an in-depth comparison of the reactivity of various aryl halides and pseudohalides in the Suzuki coupling, grounded in mechanistic principles and supported by experimental data, to empower researchers in designing and optimizing their synthetic strategies.

The Heart of the Matter: The Suzuki Coupling Catalytic Cycle and the Rate-Determining Step

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is fundamental to appreciating the differing reactivities of aryl halides. The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. This step is typically the slowest and therefore the rate-determining step of the entire cycle.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-X->Pd(0)Ln Reductive Elimination Boronic_Acid Ar'-B(OH)2 + Base Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(Ln)-Ar' Ar-Pd(II)-Ar'->Ar-Pd(II)-X Transmetalation Reductive_Elimination Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The energy required to break the Ar-X bond during oxidative addition is a primary determinant of the reaction rate. This energy is inversely related to the bond dissociation energy (BDE) of the C-X bond. A weaker bond will break more easily, leading to a faster oxidative addition and a more efficient overall reaction.

A Hierarchy of Reactivity: Comparing Aryl Halides and Pseudohalides

The reactivity of aryl halides in Suzuki coupling follows a well-established trend directly correlated with the strength of the carbon-halogen bond.

Reactivity Trend: I > Br >> Cl > F

Aryl iodides are the most reactive, followed by bromides, with a significant drop in reactivity for chlorides. Aryl fluorides are generally unreactive under standard Suzuki conditions due to the very strong C-F bond. This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group.

Aryl Halide (Ph-X)C-X Bond Dissociation Energy (kcal/mol)General Reactivity
Phenyl Iodide (Ph-I)~65Very High
Phenyl Bromide (Ph-Br)~81High
Phenyl Chloride (Ph-Cl)~96Moderate to Low
Phenyl Fluoride (Ph-F)~124Very Low/Inert

Note: BDE values are approximate and can vary slightly depending on the source and measurement method.

Pseudohalides, such as triflates (OTf) and tosylates (OTs), are also effective coupling partners and are often used to activate phenols. Their reactivity generally falls between that of iodides and bromides.

Expanded Reactivity Trend: I > OTf > Br >> OTs > Cl [2]

Quantitative Comparison of Aryl Halide Performance

The following table presents a comparison of yields for different aryl halides in a Suzuki coupling reaction under identical conditions, illustrating the practical implications of the reactivity trend.

Aryl HalideBoronic AcidProductYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidDNA-conjugated biaryl95%[3]
DNA-conjugated Aryl BromidePhenylboronic acidDNA-conjugated biaryl41%[3]
DNA-conjugated Aryl ChloridePhenylboronic acidDNA-conjugated biaryl3%[3]
4-BromoanisolePhenylboronic acid4-MethoxybiphenylQuantitative (in 5 min)[4]
4-ChloroanisolePhenylboronic acid4-MethoxybiphenylModerate Yields[5]

These data clearly demonstrate the superior performance of aryl iodides and bromides over chlorides under the same reaction conditions.

Navigating the Nuances: Experimental Considerations for Each Halide

The choice of aryl halide dictates the necessary experimental setup, from the catalyst system to the reaction temperature.

Aryl Iodides and Bromides: The Workhorses of Suzuki Coupling

Due to their high reactivity, aryl iodides and bromides are often the substrates of choice. They typically couple efficiently under mild conditions with standard palladium catalysts.

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Aryl Chlorides: The Economical yet Challenging Alternative

Aryl chlorides are attractive starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts.[6] However, their stronger C-Cl bond presents a significant activation barrier for oxidative addition. To overcome this, more sophisticated catalytic systems are required.

Key Strategies for Activating Aryl Chlorides:

  • Bulky, Electron-Rich Ligands: The use of sterically demanding and electron-donating phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial.[7][8] These ligands stabilize the palladium(0) center, increase its electron density, and promote the oxidative addition to the C-Cl bond.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (typically >100 °C) to overcome the activation energy of the oxidative addition step.

  • Stronger Bases: The choice of base can also be critical, with stronger bases sometimes being more effective.

Experimental Protocol: Suzuki Coupling of an Aryl Chloride using an NHC-Palladium Catalyst

This protocol is adapted from methodologies developed for challenging aryl chloride couplings.[9]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [Pd(IPr)(allyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 mmol, 1 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, arylboronic acid, [Pd(IPr)(allyl)Cl], and t-BuOK to a reaction vial equipped with a magnetic stir bar.

  • Add toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Aryl Triflates and Tosylates: Activating Phenols for Coupling

Aryl triflates and tosylates, readily prepared from phenols, are excellent electrophiles for Suzuki coupling. Their reactivity is generally high, often comparable to or slightly less than aryl iodides.[10]

Experimental Considerations:

  • Catalyst Systems: Standard palladium catalysts with phosphine ligands are often effective. For less reactive tosylates, more specialized ligands may be necessary.[10]

  • Base Selection: The choice of base can influence the reaction outcome, and optimization may be required.

Conclusion: A Strategic Choice for Synthetic Success

The selection of an aryl halide for a Suzuki-Miyaura coupling is a strategic decision that balances reactivity, cost, and availability. While aryl iodides and bromides offer high reactivity and mild reaction conditions, the economic advantages of aryl chlorides have driven the development of powerful catalytic systems that can effectively activate their inert C-Cl bonds. Aryl triflates and tosylates provide a valuable route for the coupling of phenol derivatives. By understanding the underlying mechanistic principles and the practical considerations for each class of aryl halide, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and cost-effective syntheses of valuable molecules.

References

A Senior Application Scientist’s Guide to Palladium Precatalysts for Suzuki-Miyaura Reactions of Sulfonylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, chemists, and drug development professionals navigating the complexities of palladium-catalyzed cross-coupling reactions. This document provides a comparative evaluation of various palladium precatalysts, with a specific focus on their application in Suzuki-Miyaura reactions involving sulfonylphenylboronic acids. These substrates, while synthetically valuable, present unique challenges that necessitate a carefully considered catalyst selection. This guide moves beyond simple protocols to explain the underlying principles that govern catalyst performance, enabling you to make informed, effective decisions in your own research.

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread use in the pharmaceutical and materials science industries is a testament to its power.[3][4] However, the reaction's success is not universal across all substrates.

Sulfonylphenylboronic acids are a class of coupling partners that are of growing interest but pose a significant challenge. The sulfonyl group (–SO₂R) is a potent electron-withdrawing group, which decreases the nucleophilicity of the ipso-carbon attached to the boron moiety. This deactivation can slow the crucial transmetalation step in the catalytic cycle, often leading to lower yields, longer reaction times, and increased susceptibility to side reactions like protodeboronation, especially under harsh conditions.[5]

Choosing the right palladium catalyst system is therefore not merely a matter of optimization, but a critical determinant of the reaction's viability. This guide will dissect the performance of various commercially available palladium precatalysts, providing the rationale and data needed to overcome the challenges posed by these electron-deficient substrates.

The "Precatalyst" Advantage: Stability Meets Activity

While simple palladium sources like palladium(II) acetate (Pd(OAc)₂) can be used to generate the active Pd(0) catalyst in situ, this approach often suffers from irreproducibility and the need for precise ligand-to-metal ratios.[6][7] Palladium(II) precatalysts have emerged as a superior solution because they are generally bench-stable, air and moisture-tolerant solids that reliably and rapidly generate the active, monoligated L-Pd(0) species under reaction conditions.[7][8][9]

The evolution of these precatalysts has led to several "generations," each offering improvements in stability, activity, and ease of activation.

  • First & Second Generation (G1, G2) Buchwald Precatalysts: These are palladacycles based on a biphenyl scaffold. They are activated by a base, which facilitates the reductive elimination to form the active L-Pd(0) complex. While effective, G2 precatalysts can have limited thermal stability.[9][10]

  • Allyl-Based Precatalysts: Complexes such as (η³-allyl)Pd(L)Cl are another important class. Their activation mechanism can be solvent-dependent but ultimately leads to the desired L-Pd(0) species.[7][11] The (η³-1-tBu-indenyl) scaffold, in particular, has been shown to activate more rapidly than simple allyl systems.[12]

  • Third & Fourth Generation (G3, G4) Buchwald Precatalysts: These advanced systems feature a carbazole-based palladacycle. They activate rapidly at room temperature via reductive elimination, a process that is often faster and more efficient than that of earlier generations.[10][13] This rapid activation is particularly crucial for challenging substrates that are prone to decomposition.[5][10]

Precatalyst_Evolution cluster_G1_G2 G1 & G2 Palladacycles cluster_Allyl Allyl-Based cluster_G3_G4 G3 & G4 Carbazole G2 XPhos Pd G2 G3 XPhos Pd G3 G2->G3 Enhanced Stability & Faster Activation Allyl (allyl)Pd(L)Cl Indenyl (indenyl)Pd(L)Cl Allyl->Indenyl Improved Activation G4 RuPhos Pd G4

Figure 1: Evolution of common palladium precatalyst families.

The Engine of Catalysis: Activation and the Suzuki-Miyaura Cycle

Understanding the catalytic cycle is essential to diagnosing issues and selecting the right components. The process begins with the activation of the Pd(II) precatalyst to generate the catalytically active L-Pd(0) species.[14][15] This species then enters the main cycle.

  • Oxidative Addition: The L-Pd(0) complex reacts with the aryl halide (Ar-X), breaking the C-X bond and forming an Ar-Pd(II)-X intermediate. This is often the rate-determining step of the overall cycle.[1][16]

  • Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires a base to form a more reactive boronate complex (Ar'-B(OR)₃⁻).[1][16] For sulfonylphenylboronic acids, the electron-withdrawing sulfonyl group slows this step, making it a potential bottleneck.

  • Reductive Elimination: The two aryl groups on the palladium center couple to form the new biaryl product (Ar-Ar'), and the L-Pd(0) catalyst is regenerated, ready to begin a new cycle.[1]

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Ar-Pd(II)-X (L) Pd0->OxAdd Oxidative Addition (Ar-X) Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Activation (Base) Transmetal Ar-Pd(II)-Ar' (L) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) [POTENTIAL BOTTLENECK] Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Product Formation

Figure 2: The Suzuki-Miyaura catalytic cycle with precatalyst activation.

Comparative Performance Data: A Framework for Selection

While direct comparative data for sulfonylphenylboronic acids is scarce in the literature, extensive studies on other challenging substrates provide an excellent proxy for performance evaluation. The coupling of 4-chlorotoluene, an electron-rich and less reactive aryl chloride, serves as a robust benchmark.[7]

Table 1: Performance of In Situ vs. Well-Defined Precatalysts

Data below is for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.

Catalyst SystemLigand:Metal RatioYield (%)Source
In-situ generated from Pd(OAc)₂ with XPhos0.8 : 144[3][7]
In-situ generated from Pd(OAc)₂ with XPhos1.2 : 184[3][7]
Well-defined allyl-based precatalystsVariedConsistent High Performance[3][7]

Data adapted from a comparative study on palladium precatalysts.[7]

Key Insight: The data clearly shows that for in-situ systems, the ligand-to-metal ratio is critical and can dramatically impact yield.[3][6] Well-defined precatalysts circumvent this issue, offering more consistent and reproducible results.[3][7]

Table 2: Comparison of Precatalysts for a Challenging Heterocyclic Coupling

Data below is for the coupling of 2-chloro-4,6-dimethoxypyrimidine with benzo[b]furan-2-boronic acid.

Precatalyst (with XPhos ligand)Yield (%) after 1 hrSource
(η³-1-tBu-indenyl)Pd(XPhos)Cl~85[7]
(η³-cinnamyl)Pd(XPhos)Cl~60[7]
(η³-allyl)Pd(XPhos)Cl~65[7]
(η³-crotyl)Pd(XPhos)Cl~25[7]

Yields are approximate, based on graphical data from the cited source.[7]

Expert Analysis & Recommendation for Sulfonylphenylboronic Acids:

The results consistently demonstrate that precatalysts designed for rapid activation and high turnover numbers excel in difficult couplings.

  • Ligand Choice is Paramount: The use of bulky, electron-rich biarylphosphine ligands like XPhos and RuPhos is critical. These ligands promote the formation of the active monoligated L-Pd(0) species, facilitate the oxidative addition step, and stabilize the palladium center throughout the cycle.[4][17]

  • Advanced Precatalysts are Superior: For electron-deficient sulfonylphenylboronic acids, the rate of catalysis must outcompete the rate of protodeboronation. Third and fourth-generation Buchwald precatalysts (G3, G4) are highly recommended.[10][13] Their ability to generate the active catalyst almost instantaneously at room temperature ensures that the boronic acid is consumed productively before it can decompose.[5][10] Similarly, the highly active (η³-1-tBu-indenyl)Pd(L)Cl systems are an excellent choice due to their rapid activation rates.[12]

  • Avoid Simple Systems: For this substrate class, relying on simple Pd(OAc)₂/in-situ systems is ill-advised due to the potential for inconsistent catalyst formation and lower overall activity, which will likely result in low yields.

Experimental Protocols: A Self-Validating System

Reproducibility is the cornerstone of scientific integrity. The following protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl chloride with a sulfonylphenylboronic acid, designed around the principles discussed above.

Workflow start Start setup Reaction Setup: - Add Ar-Cl, Boronic Acid, Base to flask - Seal and purge with Argon/N₂ start->setup reagents Reagent Addition: - Add Precatalyst & Solvent via syringe - Degas mixture (optional) setup->reagents reaction Reaction: - Heat to specified temperature (e.g., 80-100 °C) - Stir for 12-24 hours reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilute with EtOAc/Water - Separate layers, extract aqueous - Wash combined organics with brine monitoring->workup Complete analysis Analysis & Purification: - Dry over Na₂SO₄, filter, concentrate - Purify via column chromatography workup->analysis end End (Characterized Product) analysis->end

Figure 3: General workflow for palladium-catalyzed cross-coupling.

Detailed Protocol: Coupling of 4-Chloroanisole with 4-(Methylsulfonyl)phenylboronic Acid

This protocol details a generalized procedure for a challenging coupling, employing a G3 precatalyst for optimal performance.

Materials:

  • 4-Chloroanisole (1.0 eq)

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

  • XPhos Pd G3 (2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloroanisole, 4-(methylsulfonyl)phenylboronic acid, and potassium phosphate.

    • Causality: Using a strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid to the boronate state without interfering with the catalyst.[3] Anhydrous conditions are initially important to prevent premature protodeboronation.

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and formation of phosphine oxides. An inert atmosphere is critical for catalyst longevity and reproducibility.

  • Reagent Addition: Add the XPhos Pd G3 precatalyst to the flask against a positive flow of argon. Then, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1-0.5 M with respect to the limiting reagent.

    • Causality: XPhos Pd G3 is chosen for its rapid, low-temperature activation.[10] A mixture of an aprotic solvent like dioxane and water is often optimal; water aids in dissolving the base and facilitates the formation of the active boronate species.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality: While G3 precatalysts activate at room temperature, elevated temperatures are typically required to drive the oxidative addition of the aryl chloride and the overall catalytic cycle to completion.

  • Monitoring: After the allotted time, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to check for consumption of the starting material.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and water.[3]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl sulfone product.

Conclusion

The successful Suzuki-Miyaura coupling of sulfonylphenylboronic acids is highly dependent on the use of a sophisticated and highly active catalytic system. The inherent challenge posed by the electron-withdrawing sulfonyl group—namely, a slower transmetalation step—can be effectively overcome by employing well-defined, advanced palladium precatalysts. Third and fourth-generation Buchwald precatalysts, or highly active indenyl-based systems, paired with bulky, electron-rich biarylphosphine ligands, provide the optimal combination of rapid catalyst activation and high catalytic turnover. By understanding the mechanistic principles and leveraging these advanced tools, researchers can confidently and reproducibly synthesize valuable biaryl sulfone motifs for applications across the chemical sciences.

References

Navigating Stability: A Comparative Guide to Boronic Ester Protecting Groups in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. Among these, boronic esters stand out for their versatility in cornerstone reactions like the Suzuki-Miyaura cross-coupling. However, the lability of the boronic acid functional group necessitates the use of protecting groups to shield it from undesired reactions. The choice of protecting group is critical, as it dictates the stability of the boronic ester under various reaction and purification conditions. This guide provides an in-depth comparison of the hydrolytic stability of common boronic ester protecting groups, supported by experimental insights, to empower chemists in making informed decisions for their synthetic strategies.

The Crucial Role of Stability in Synthesis and Drug Development

Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation, particularly under aqueous or basic conditions. Their protection as boronic esters enhances their stability, allowing for easier handling, purification, and storage. The ideal protecting group should be robust enough to withstand a range of reaction conditions yet be removable under specific and mild protocols. Hydrolytic stability, the focus of this guide, is a key parameter as many synthetic transformations are performed in aqueous or protic environments. Furthermore, in the context of drug development, the stability of boronic acid-containing active pharmaceutical ingredients (APIs) in biological media is of paramount importance.

Factors Influencing Hydrolytic Stability

The hydrolytic stability of a boronic ester is primarily governed by two factors:

  • Steric Hindrance: Bulky protecting groups can physically shield the electrophilic boron center from nucleophilic attack by water or hydroxide ions, thereby slowing down hydrolysis.

  • Electronic Effects: The electron density at the boron center plays a crucial role. Trivalent, sp²-hybridized boron atoms in typical boronic esters possess a vacant p-orbital, making them Lewis acidic and susceptible to nucleophilic attack. In contrast, tetracoordinate, sp³-hybridized boron centers, formed through intramolecular coordination, are significantly less Lewis acidic and thus more resistant to hydrolysis.

A Comparative Analysis of Common Boronic Ester Protecting Groups

The selection of a suitable boronic ester protecting group is a trade-off between stability and reactivity. While highly stable esters can simplify synthesis and purification, their deprotection might require harsh conditions that could compromise other functional groups in the molecule.

The Workhorse: Pinacol (Pin) Esters

Pinacol esters are arguably the most popular and widely used boronic acid protecting group due to their ease of formation and sufficient stability for many applications, including purification by silica gel chromatography. However, they are known to be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of pinacol esters is influenced by the electronic nature of the substituent on the boronic acid, with electron-donating groups generally increasing the rate of hydrolysis. While stable enough for many synthetic manipulations, their moderate stability can be a drawback in complex, multi-step syntheses or when stringent exclusion of water is not feasible.

The Stability Champions: MIDA and Related N-Acyliminodiacetic Acid Esters

N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative when exceptional stability is required. The key to their remarkable stability lies in the intramolecular dative bond from the nitrogen atom of the MIDA ligand to the boron center. This coordination creates a tetracoordinate, sp³-hybridized boron, which significantly reduces its Lewis acidity and, consequently, its susceptibility to hydrolysis.

MIDA boronates exhibit excellent tolerance to a wide range of reagents and conditions, including strong acids, oxidants, and reductants, and are exceptionally stable to chromatography.[1] This stability allows for the iterative cross-coupling of bifunctional building blocks in a manner analogous to solid-phase peptide synthesis.[2] Deprotection of MIDA boronates is typically achieved under basic conditions (e.g., aqueous NaOH), which proceeds via a different mechanism than the hydrolysis of pinacol esters.[3] Studies have shown that the base-mediated hydrolysis of MIDA boronates can be over three orders of magnitude faster than the neutral hydrolysis pathway.[4]

The Stalwart Protector: Pinanediol Esters

Derived from chiral pinanediol, these esters are known for their high hydrolytic stability, often surpassing that of pinacol esters.[1] This enhanced stability is attributed to the increased steric bulk around the boron atom. The chiral nature of the pinanediol auxiliary has also been exploited in asymmetric synthesis. However, the increased stability of pinanediol esters can make their deprotection more challenging, often requiring more forcing conditions.

The pH-Sensitive Option: Catechol Esters

Catechol forms cyclic boronic esters that exhibit pH-dependent stability. While they can be relatively stable, their hydrolysis is influenced by the pH of the medium.[5] The electronic properties of substituted catechols can be tuned to modulate the stability of the resulting boronate ester.[4]

Other Notable Protecting Groups
  • Neopentyl Glycol Esters: These esters offer a balance of stability and reactivity, often showing greater stability than pinacol esters due to increased steric hindrance.

  • 1,8-Diaminonaphthalene (dan) Esters: Similar to MIDA boronates, the nitrogen atoms in the diaminonaphthalene backbone can coordinate to the boron center, leading to enhanced stability.[6]

Quantitative and Qualitative Stability Comparison

While a comprehensive, side-by-side quantitative comparison of half-lives under identical conditions is challenging to compile from existing literature, a general qualitative order of hydrolytic stability can be established.

Protecting GroupBoron HybridizationKey Stability FeatureGeneral StabilityTypical Deprotection Conditions
MIDA sp³ (tetracoordinate)Intramolecular N→B dative bondVery High (especially acidic/neutral)Mild to strong aqueous base (e.g., NaOH, K₃PO₄)[6]
Pinanediol sp² (trivalent)High steric hindranceHighAcidic hydrolysis, transesterification[1]
Diaminonaphthalene (dan) sp³ (tetracoordinate)Intramolecular N→B dative bondsHighAcidic hydrolysis[6]
Neopentyl Glycol sp² (trivalent)Moderate steric hindranceModerate to HighAcidic hydrolysis, transesterification
Pinacol (Pin) sp² (trivalent)Moderate steric hindranceModerateAcidic or basic hydrolysis, often requiring heating[6]
Catechol sp² (trivalent)Electronic effects, pH-dependentModerate (pH-dependent)Hydrolysis under non-neutral pH

Experimental Protocol: Assessing Hydrolytic Stability of Boronic Esters

A common method to evaluate and compare the hydrolytic stability of different boronic esters is to monitor their rate of hydrolysis under controlled pH conditions using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective:

To determine the hydrolytic stability of a boronic ester by measuring its half-life (t½) at a specific pH.

Materials:
  • Boronic ester of interest

  • Buffer solutions of desired pH (e.g., pH 4, 7, and 10)

  • Organic solvent miscible with water (e.g., acetonitrile or THF)

  • Internal standard (for HPLC analysis)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or an NMR spectrometer

  • Thermostated reaction vessel

Procedure:
  • Solution Preparation: Prepare a stock solution of the boronic ester in the chosen organic solvent. Prepare the aqueous buffer solutions at the desired pH values.

  • Reaction Initiation: In a thermostated vessel, combine the buffer solution and the organic solvent in a defined ratio (e.g., 1:1 v/v). Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C or 37 °C). Initiate the hydrolysis by adding a small aliquot of the boronic ester stock solution to the buffered aqueous-organic mixture.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching (if necessary): Depending on the rate of hydrolysis and the analytical method, it may be necessary to quench the reaction in the collected aliquots. This can be done by rapid cooling or by adding a reagent that stops the hydrolysis.

  • Analysis:

    • HPLC: Analyze the aliquots by HPLC to determine the concentration of the remaining boronic ester and the formed boronic acid. The use of an internal standard is recommended for accurate quantification.

    • NMR: Acquire NMR spectra (e.g., ¹H or ¹¹B NMR) of the reaction mixture at different time points to monitor the disappearance of the boronic ester signal and the appearance of the boronic acid signal.

  • Data Analysis: Plot the concentration of the boronic ester versus time. Determine the rate constant (k) of the hydrolysis reaction, which is typically pseudo-first-order under these conditions. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Self-Validation:

The reliability of this protocol is ensured by:

  • Consistent Controls: Running a control reaction with a known stable compound to ensure the analytical method is not causing degradation.

  • Reproducibility: Performing the experiment in triplicate to ensure the consistency of the results.

  • Mass Balance: In HPLC analysis, confirming that the decrease in the boronic ester concentration corresponds to an increase in the boronic acid concentration, ensuring that other degradation pathways are not significant.

Visualizing the Concepts

Mechanism of Boronic Ester Hydrolysis

General Mechanism of Boronic Ester Hydrolysis BE Boronic Ester (sp2 Boron) Intermediate Tetrahedral Intermediate (sp3 Boron) BE->Intermediate Nucleophilic Attack H2O H2O or OH- H2O->Intermediate BA Boronic Acid Intermediate->BA Diol Diol Intermediate->Diol

Caption: General mechanism of hydrolysis for a trivalent boronic ester.

Experimental Workflow for Stability Assay

Workflow for Hydrolytic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_BE Prepare Boronic Ester Stock Mix Equilibrate & Mix Prep_BE->Mix Prep_Buffer Prepare pH Buffers Prep_Buffer->Mix Sample Sample at Timepoints Mix->Sample Analyze HPLC or NMR Analysis Sample->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Step-by-step workflow for determining the hydrolytic stability of boronic esters.

Conclusion: Making the Right Choice

The selection of a boronic ester protecting group is a critical decision in chemical synthesis and drug development that directly impacts the efficiency and success of a project. While pinacol esters remain a convenient and widely used option for many applications, the superior stability of MIDA boronates offers significant advantages in complex syntheses where robustness is paramount. For situations requiring even greater stability, pinanediol esters are a reliable choice, albeit with potentially more challenging deprotection. Understanding the interplay of steric and electronic factors that govern the hydrolytic stability of these protecting groups allows chemists to rationally select the most appropriate tool for the task at hand, ultimately leading to more efficient and robust synthetic routes.

References

A Technical Guide to the Structure-Activity Relationship of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid Analogs as Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid analogs, a promising class of enzyme inhibitors. By dissecting the roles of the boronic acid "warhead," the central phenyl ring, the sulfonyl linker, and the pyrrolidine moiety, we will explore how structural modifications influence inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.

Introduction: The Promise of Boronic Acids in Enzyme Inhibition

Boronic acids have emerged as a significant class of inhibitors for a variety of enzymes, most notably serine proteases.[1][2] Their unique mechanism of action, involving the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimics the tetrahedral transition state of peptide bond hydrolysis.[3] This interaction leads to potent and often highly selective inhibition. The general mechanism is depicted below.

G Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Enzyme-Ser-O-B(OH)2-R) Enzyme->Complex Reversible Covalent Bonding Inhibitor Boronic Acid Inhibitor (R-B(OH)2) Inhibitor->Complex

Caption: Mechanism of serine protease inhibition by boronic acids.

The this compound scaffold combines the potent inhibitory action of the boronic acid group with a substituted phenyl ring that allows for extensive SAR exploration. The pyrrolidine and sulfonyl groups provide opportunities to modulate physicochemical properties such as solubility, cell permeability, and target selectivity.

Deconstructing the Scaffold: A Four-Part SAR Analysis

To systematically understand the SAR of this compound class, we will analyze the contribution of each key structural component.

The Boronic Acid "Warhead": The Key to Inhibition

The boronic acid moiety is the cornerstone of the inhibitory activity. Its electrophilic boron atom readily interacts with the nucleophilic hydroxyl group of the catalytic serine in the active site of serine proteases. The potency of this interaction is influenced by the electronics of the aryl ring to which it is attached. Electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with the serine residue.

The Phenyl Ring: A Platform for Tuning Selectivity

The central phenyl ring serves as a rigid scaffold that positions the other functional groups for optimal interaction with the target enzyme. Substitutions on the phenyl ring can have a profound impact on activity and selectivity.

  • Substitution Pattern: The position of the sulfonylpyrrolidine group relative to the boronic acid is critical. The para substitution pattern in the parent scaffold provides a linear arrangement that can span the active site of many proteases.

  • Electronic Effects: As mentioned, substituents on the phenyl ring can modulate the reactivity of the boronic acid. A comprehensive understanding of the electronic landscape of the enzyme's active site is crucial for rational design.

The Sulfonyl Linker: More Than Just a Connector

The sulfonamide group is a common feature in many biologically active molecules, prized for its ability to act as a hydrogen bond acceptor and its chemical stability.[4] In the context of the this compound scaffold, the sulfonyl group likely plays several roles:

  • Structural Rigidity: The sulfonamide linkage provides a rigid connection between the phenyl ring and the pyrrolidine moiety, which can help to lock the molecule in a bioactive conformation.

  • Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, forming interactions with amino acid residues in the enzyme's active site.

  • Physicochemical Properties: The polar nature of the sulfonyl group can influence the solubility and overall physicochemical profile of the inhibitor.

A study on related phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides has demonstrated that this moiety can contribute to potent biological activity, in their case as antimicrotubule agents.[5] While the target is different, it highlights the importance of the sulfonylpyrrolidine fragment in molecular recognition.

The Pyrrolidine Ring: Modulating Lipophilicity and Interactions

The pyrrolidine ring is a versatile substituent that can significantly impact the properties of the inhibitor.[6] Its role in the SAR of this scaffold is multifaceted:

  • Lipophilicity and Solubility: The pyrrolidine ring increases the lipophilicity of the molecule compared to a simple sulfonamide, which can affect cell permeability and pharmacokinetic properties.

  • Van der Waals Interactions: The saturated ring can engage in favorable van der Waals interactions within hydrophobic pockets of the enzyme's active site.

  • Conformational Constraint: The cyclic nature of the pyrrolidine ring restricts the number of available conformations, which can be entropically favorable for binding.

In a study of pyrrolidine boronic acids as inhibitors of penicillin-binding protein 1b, it was found that opening the pyrrolidine ring to a linear alkyl group improved activity, suggesting that for that particular target, the conformational constraint of the ring was not beneficial.[7] This underscores the importance of empirical testing for each new enzyme target.

Comparative Analysis: Benchmarking Against Alternatives

While a direct head-to-head comparison with a wide range of analogs for a single target is not yet available in the public literature, we can infer the potential advantages of the this compound scaffold by comparing its features to other classes of protease inhibitors.

Inhibitor ClassMechanism of ActionKey AdvantagesPotential Liabilities
Aryl Boronic Acids Reversible covalent inhibitionPotent, mimics transition statePotential for off-target effects, metabolic instability
Peptide-based Inhibitors Substrate mimicryHigh specificityPoor oral bioavailability, susceptibility to proteolysis
Small Molecule Heterocycles Competitive inhibitionGood drug-like propertiesGenerally lower potency than covalent inhibitors

The this compound scaffold represents a hybrid approach, combining the potent, covalent mechanism of boronic acids with the drug-like properties of a non-peptidic, small molecule scaffold.

Experimental Protocols for SAR Elucidation

To systematically explore the SAR of this scaffold, a well-defined experimental workflow is essential.

Synthesis of Analogs

A robust synthetic strategy is the foundation of any SAR study. The synthesis of this compound analogs typically involves a multi-step sequence.

G Start Substituted Phenylboronic Ester Step1 Sulfonylation Start->Step1 Step2 Coupling with Pyrrolidine Step1->Step2 Step3 Deprotection Step2->Step3 Final This compound Analog Step3->Final

Caption: General synthetic workflow for analog preparation.

Step-by-Step Protocol:

  • Protection of the Boronic Acid: The boronic acid moiety of a commercially available substituted phenylboronic acid is first protected, typically as a pinacol ester.

  • Sulfonylation: The protected phenylboronic ester is then sulfonylated, for example, using chlorosulfonic acid, to introduce a sulfonyl chloride group.

  • Sulfonamide Formation: The resulting sulfonyl chloride is reacted with pyrrolidine or a substituted pyrrolidine to form the desired sulfonamide.

  • Deprotection: Finally, the boronic acid protecting group is removed under acidic conditions to yield the final product.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of the synthesized analogs should be determined using a relevant enzymatic assay. For serine proteases, a common method involves monitoring the cleavage of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.

Example Protocol for a Trypsin-like Serine Protease:

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Enzyme Stock Solution: A concentrated solution of the target protease in assay buffer.

    • Substrate Stock Solution: A chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in a suitable solvent.

    • Inhibitor Stock Solutions: Serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each inhibitor dilution.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel protease inhibitors. Future SAR studies should focus on:

  • Exploring a wider range of substitutions on the pyrrolidine ring to fine-tune steric and electronic interactions.

  • Investigating different cyclic amines in place of pyrrolidine to probe the impact of ring size and conformation.

  • Modifying the phenyl ring substitution pattern to optimize interactions with the S1 and other binding pockets of the target protease.

  • Evaluating the analogs against a panel of proteases to determine their selectivity profile.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this exciting class of compounds.

References

A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions Involving Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, scalability, and achieving desired product outcomes. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation, is a cornerstone of modern synthesis.[1] However, its efficiency can be significantly influenced by the electronic nature of the coupling partners. This guide provides an in-depth comparative analysis of the kinetics of Suzuki-Miyaura reactions involving substrates bearing electron-withdrawing groups (EWGs), offering insights into the mechanistic nuances and practical considerations for these often-challenging transformations.

Mechanistic Underpinnings: The Electron-Withdrawing Group Effect

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The presence of EWGs on either the organohalide or the organoboron species can profoundly impact the rates of these individual steps, thereby altering the overall reaction kinetics and, in some cases, the rate-determining step (RDS).

Oxidative Addition

This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organohalide.[3][4] Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step. This is because they render the carbon atom of the C-X bond more electrophilic and susceptible to attack by the electron-rich Pd(0) center. For many Suzuki-Miyaura reactions, particularly with less reactive aryl chlorides, oxidative addition is the rate-determining step.[5]

Transmetalation

In the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4] This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6] Electron-withdrawing groups on the arylboronic acid decrease the nucleophilicity of the organic group, which can slow down the rate of transmetalation.[6][7] Conversely, electron-donating groups on the boronic acid can accelerate this step.[8]

Reductive Elimination

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.[2][3] This step is generally fast and not rate-limiting. The electronic nature of the ligands on the palladium center plays a crucial role in facilitating this step.

A critical insight from kinetic studies is that for aryl halides, as the electron-withdrawing ability of the substituents increases, the rate-determining step of the reaction can shift from oxidative addition to transmetalation.[9] This mechanistic shift has significant implications for reaction optimization.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-X Pd0->PdII_halide Ar-X OxAdd Oxidative Addition (Ar-X) PdII_aryl Ar-Pd(II)L_n-Ar' PdII_halide->PdII_aryl Ar'B(OR)2 / Base Transmetalation Transmetalation (Ar'-B(OR)_2) PdII_aryl->Pd0 Product Ar-Ar' PdII_aryl->Product RedElim Reductive Elimination caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Kinetic Analysis

Reliable kinetic data is the foundation of mechanistic understanding and process optimization. High-performance liquid chromatography (HPLC) is a common and effective technique for monitoring the progress of Suzuki-Miyaura reactions.

General Experimental Workflow for Kinetic Studies

A systematic approach is crucial for obtaining reproducible kinetic data.[7]

Experimental_Workflow prep Reaction Setup (Flame-dried glassware, inert atmosphere) reagents Addition of Reagents (Aryl halide, boronic acid, catalyst, ligand, base, solvent) prep->reagents sampling Reaction Monitoring (Timed sampling, quenching) reagents->sampling analysis Sample Analysis (HPLC, GC) sampling->analysis data Data Processing (Concentration vs. Time plots) analysis->data kinetics Kinetic Parameter Determination (Initial rates, rate constants) data->kinetics caption A general experimental workflow for kinetic analysis.

Caption: A general experimental workflow for kinetic analysis.

Step-by-Step Protocol for Reaction Monitoring by HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a substituted boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water)

  • Internal standard (e.g., biphenyl)

  • Quenching solution (e.g., methanol)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, substituted boronic acid, palladium catalyst, base, and internal standard.

  • Initiation: Add the degassed solvent to the reaction mixture and start vigorous stirring at the desired temperature. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a known volume of the quenching solution to stop the reaction.

  • Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase and filter it through a syringe filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Plot the concentration of the product (determined from the calibration curve) against time. The initial reaction rate can be calculated from the slope of the initial linear portion of this curve.[7]

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent are all critical parameters that can be tuned to optimize Suzuki-Miyaura reactions involving EWGs.

Effect of Electron-Withdrawing Groups on the Aryl Halide

As previously mentioned, EWGs on the aryl halide generally accelerate oxidative addition. This makes them good coupling partners, especially when oxidative addition is the rate-determining step. However, a very strong EWG can shift the RDS to transmetalation, at which point the electronic nature of the boronic acid becomes more critical.[9]

Effect of Electron-Withdrawing Groups on the Boronic Acid

Electron-withdrawing groups on the boronic acid are generally detrimental to the reaction rate as they decrease the nucleophilicity of the organic moiety, thus slowing down the transmetalation step.[7][9] This effect can be mitigated by careful selection of the base and solvent system to promote the formation of the more reactive boronate species.[6]

The Crucial Role of Ligands

The ligands coordinated to the palladium center play a multifaceted role in the catalytic cycle. They influence the catalyst's stability, solubility, and reactivity. For challenging couplings involving electron-deficient substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is often beneficial.[1][10]

  • Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step.[1]

  • Bulky ligands can promote reductive elimination and may also favor the formation of the catalytically active monoligated palladium species.[2][10]

Recent studies have also highlighted the importance of ligand choice in reactions with nitroarenes, where bulky biarylphosphine ligands were found to be crucial for successful coupling.[11]

Data Summary: A Comparative Overview

The following tables provide a comparative summary of kinetic data and reaction yields for Suzuki-Miyaura reactions with various substrates bearing electron-withdrawing and electron-donating groups. The data is illustrative and highlights general trends; actual results will be highly dependent on the specific reaction conditions.

Table 1: Relative Initial Rates of Reaction for Substituted Phenylboronic Acids

Boronic Acid SubstituentElectronic NatureRelative Initial Rate (Illustrative)Rationale
4-MethoxyElectron-Donating~7.0Accelerates transmetalation
4-MethylElectron-Donating~5.0Accelerates transmetalation
PhenylNeutral1.0Baseline
4-TrifluoromethylElectron-Withdrawing~0.3Slows down transmetalation[7]
4-NitroElectron-Withdrawing~0.1Significantly slows down transmetalation

Table 2: Comparison of Reaction Yields with Electron-Donating vs. Electron-Withdrawing Groups

Boronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[8]
4-CH₃ (electron-donating)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O>95
Phenyl4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95
4-CF₃ (electron-withdrawing)4-BromoanisolePd(OAc)₂/XPhosK₃PO₄Toluene~70-85
4-NO₂ (electron-withdrawing)4-ChlorotoluenePd(dba)₂/t-Bu₃PK₃PO₄Toluene~50-70

Yields are approximate and sourced from typical literature examples for illustrative purposes.

Conclusion

The kinetic landscape of Suzuki-Miyaura reactions involving electron-withdrawing groups is complex and highly dependent on the interplay between the substrates, catalyst, ligands, and reaction conditions. While EWGs on the aryl halide can be beneficial by accelerating oxidative addition, their presence on the boronic acid partner generally poses a challenge by retarding the transmetalation step. A thorough understanding of these electronic effects is crucial for the rational design of efficient cross-coupling protocols. By carefully selecting bulky, electron-rich ligands and optimizing the base and solvent system, chemists can overcome the challenges associated with electron-deficient substrates and successfully employ the Suzuki-Miyaura reaction in the synthesis of a wide array of valuable molecules.

References

Alternatives to potassium carbonate as a base in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Base Selection in Suzuki-Miyaura Coupling: Exploring Alternatives to Potassium Carbonate

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its reliability and functional group tolerance have cemented its place in the synthetic chemist's toolkit. While potassium carbonate (K₂CO₃) is often the default base, a nuanced understanding of alternative bases can unlock significant improvements in yield, reaction rate, and substrate scope. This guide provides a comparative analysis of common alternatives to K₂CO₃, grounded in mechanistic principles and supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Multifaceted Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura reaction is far from a simple proton scavenger; it is a critical activator in the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base's most crucial intervention occurs during the transmetalation step, which is often rate-limiting. Organoboron compounds, like boronic acids, are not sufficiently nucleophilic to transmetalate to the palladium(II) complex on their own.[3] The base facilitates this key step through two primary, competing pathways:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This activated species readily transfers its organic group to the palladium center.[4][5]

  • The Alkoxide/Hydroxide Pathway: The base (often a hydroxide or alkoxide) first exchanges with the halide on the palladium(II) complex. This palladium-hydroxide or -alkoxide species then reacts with the neutral boronic acid to facilitate the transmetalation.[5][6]

The dominant pathway is influenced by the specific base, solvent, and substrates employed. The choice of base, therefore, directly modulates the efficiency of the entire catalytic process.[2]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base (B⁻) Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)Ln-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Base_Interaction Base (B⁻) activates Boronic Acid Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Activated Nucleophile Base_Interaction->Boronate + B⁻

Caption: The Suzuki-Miyaura catalytic cycle and the activating role of the base.

A Comparative Performance Guide to Alternative Bases

The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[2] While K₂CO₃ is a robust and economical choice, other bases offer distinct advantages in challenging scenarios.

Inorganic Bases

This class represents the most common alternatives to potassium carbonate, offering a range of basicity and solubility profiles.

a) Other Carbonates: Sodium Carbonate (Na₂CO₃) and Cesium Carbonate (Cs₂CO₃)

  • Sodium Carbonate (Na₂CO₃): As a moderately strong base, Na₂CO₃ is a cost-effective and widely used alternative to K₂CO₃, particularly in large-scale industrial processes.[7] Its performance is often comparable to K₂CO₃ in many standard couplings.

  • Cesium Carbonate (Cs₂CO₃): This base is frequently the solution for difficult couplings that are sluggish with other carbonates.[8] Its enhanced effectiveness is attributed to the "cesium effect," which may involve factors like higher solubility in organic solvents and potential interactions between the soft Cs⁺ cation and the palladium catalyst, accelerating key steps in the catalytic cycle.[9][10] Experimental data often shows Cs₂CO₃ providing significantly higher yields compared to Na₂CO₃ or K₂CO₃, especially with deactivated aryl chlorides.[11]

b) Phosphates: Potassium Phosphate (K₃PO₄)

Potassium phosphate is a highly effective base, often outperforming carbonates for specific substrate classes. It is particularly advantageous for:

  • Couplings involving sterically hindered aryl halides and boronic acids.

  • Reactions with electron-rich or heteroaromatic chlorides.[12]

  • Systems where other bases lead to side reactions or low yields.[13]

DFT calculations and experimental evidence suggest that the phosphate anion may be directly involved in the transmetalation step, activating the carbon-boron bond and lowering the energy barrier for the reaction.[14][15]

c) Hydroxides: Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH)

These strong bases can be effective but must be used with caution.[5] Their high basicity can promote undesired side reactions, such as hydrolysis of esters or other base-sensitive functional groups present on the substrates.[16] They are typically employed in robust systems where substrate sensitivity is not a concern.

d) Fluorides: Potassium Fluoride (KF) and Cesium Fluoride (CsF)

Fluoride bases play a unique and powerful role, especially when substrates contain base-labile groups like esters or amides.[17][18] The fluoride ion is believed to have a triple role:

  • It can form a hypervalent fluoroborate species, which is highly nucleophilic.[19]

  • It can generate a trans-[ArPdF(L)₂] complex, which is more reactive in the transmetalation step.[20]

  • It can catalyze the final reductive elimination step.[20]

These properties make fluoride bases, particularly when used with trifluoroborate salts, an excellent choice for coupling sensitive molecules, such as immunomodulatory imide drugs.[21]

Organic Bases

While less common than their inorganic counterparts, organic bases offer excellent solubility in organic solvents and can be advantageous in specific contexts.

  • Amines (Triethylamine (TEA), DIPEA): These bases are generally weaker and often result in lower yields compared to inorganic bases in standard Suzuki couplings.[2] However, their non-nucleophilic nature and mildness make them suitable for substrates that are highly sensitive to stronger, inorganic bases.[5]

  • Alkoxides (KOtBu, NaOMe): Strong organic bases like potassium tert-butoxide are typically reserved for more challenging couplings, such as those involving unactivated alkyl halides.[22]

Data Presentation: Comparative Performance of Bases

The following table summarizes the performance and typical applications of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, compiled from representative studies. Yields are highly dependent on the specific catalyst, ligand, solvent, and temperature used.

BaseClassTypical Yield Range (%)Key Advantages & Considerations
K₂CO₃ Carbonate80-95%General-purpose, cost-effective, reliable workhorse.
Na₂CO₃ Carbonate75-90%Good, economical alternative to K₂CO₃.[7]
Cs₂CO₃ Carbonate90-99%Excellent for challenging couplings (e.g., aryl chlorides); higher solubility and reactivity due to the "cesium effect".[8][9][11]
K₃PO₄ Phosphate90-99%Highly effective, especially for sterically hindered substrates and heteroaryl couplings.[12]
KOH Hydroxide70-90%Strong base, can be effective but risks side reactions with sensitive functional groups.[5]
KF Fluoride70-95%Excellent for substrates with base-sensitive groups (e.g., esters); unique activation mechanism.[17]
Et₃N (TEA) Organic Amine40-60%Mild and soluble, but often gives lower yields than inorganic bases.[2]

Data compiled from multiple sources for illustrative purposes.[2][5]

Experimental Protocols

Reproducibility is paramount in scientific research. The following section provides a general protocol for screening bases and a workflow for selecting the optimal base.

General Experimental Protocol for Base Screening

This procedure outlines a representative method for comparing different bases in the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the selected base (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 2-16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[23]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Base_Screening_Workflow start Start: Define Coupling Partners (Aryl Halide & Boronic Acid) setup Prepare Parallel Reactions: Constant Substrates, Catalyst, Solvent start->setup vary_base Vary the Base in Each Reaction (K₂CO₃, Cs₂CO₃, K₃PO₄, KF, etc.) setup->vary_base run_rxn Run Reactions Under Inert Atmosphere (Identical Time & Temperature) vary_base->run_rxn monitor Monitor Progress (TLC, GC-MS, LC-MS) run_rxn->monitor workup Standardized Workup & Purification monitor->workup analyze Analyze Results: Compare Yields & Purity workup->analyze end Select Optimal Base analyze->end

Caption: A typical workflow for screening alternative bases in a Suzuki coupling.

Decision-Making Guide for Base Selection

Choosing the right base from the outset can save significant optimization time. This flowchart provides a logical framework for making an informed initial choice.

Decision_Tree start Start: Select Base for Suzuki Coupling q1 Substrate contains base-sensitive groups (ester, amide, etc.)? start->q1 a1_yes Consider mild bases: KF, CsF (especially with trifluoroborates) or weaker carbonates like NaHCO₃ q1->a1_yes Yes q2_no Is the coupling challenging? (e.g., hindered substrate, aryl chloride) q1->q2_no No end Optimize Further if Needed a1_yes->end Proceed to screening a2_yes Use stronger, more effective bases: K₃PO₄ or Cs₂CO₃ q2_no->a2_yes Yes a2_no Start with a standard, cost-effective base: K₂CO₃ or Na₂CO₃ q2_no->a2_no No a2_yes->end Proceed to screening a2_no->end Proceed to screening

Caption: A decision-making flowchart for selecting an appropriate base.

Conclusion

The selection of a base is a critical parameter that dictates the success of a Suzuki-Miyaura coupling reaction. While potassium carbonate is a reliable and economical choice for many applications, a deeper understanding of the available alternatives provides the synthetic chemist with a powerful arsenal to tackle more challenging transformations. Bases like cesium carbonate and potassium phosphate often deliver superior yields in difficult couplings, while fluoride bases offer a mild and effective option for sensitive substrates. By moving beyond the default choice and applying a rational, data-driven approach to base selection, researchers can significantly enhance the efficiency, scope, and overall success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Modern Phosphine Ligands in Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher, scientist, and drug development professional, the adept construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a foundational pillar of molecular synthesis. Palladium-catalyzed cross-coupling reactions have ascended as the preeminent tools for these transformations. However, the success of these reactions, particularly when faced with sterically congested, electronically deactivated, or complex heterocyclic substrates, is not guaranteed by the palladium source alone. The heart of a successful cross-coupling lies in the judicious selection of the ancillary ligand.

This guide provides an in-depth, comparative analysis of modern phosphine ligands, moving beyond rudimentary protocols to elucidate the mechanistic rationale behind their design and application. We will dissect the performance of leading ligand classes—specifically the versatile biaryl phosphines from the Buchwald group and the robust palladacycle precatalysts pioneered by Herrmann and Beller—in the context of challenging Suzuki-Miyaura and Buchwald-Hartwig couplings. By presenting head-to-head experimental data and detailed, reproducible protocols, this guide aims to empower you to navigate the intricate landscape of ligand selection and conquer your most challenging synthetic hurdles.

The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective

The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is dictated by its steric and electronic properties, which directly influence the three key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

  • Steric Bulk (Cone Angle): Bulky phosphine ligands, such as the Buchwald biaryl phosphines, promote the formation of monoligated, highly reactive L1Pd(0) species, which are often the true catalytic players.[2] This steric hindrance also facilitates the final reductive elimination step, which can be rate-limiting, especially in the formation of sterically congested products.[2]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex.[1] This is particularly crucial for less reactive electrophiles like aryl chlorides.

The interplay of these two factors is a delicate balance. A ligand that is too bulky may hinder the approach of the coupling partners, while a ligand that is too electron-rich might stabilize the palladium complex to the point of inactivity. The modern phosphine ligands discussed herein represent highly successful efforts to optimize this balance for a broad range of challenging substrates.

The Catalytic Cycle: A Visual Breakdown

To understand how these ligands exert their influence, it is essential to visualize their role within the catalytic cycle.

Suzuki-Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence Pd(0)L Active Catalyst L-Pd(0) OxAdd Ar-Pd(II)-X(L) Pd(0)L->OxAdd Oxidative Addition + Ar-X Transmetalation_Intermediate Ar-Pd(II)-R(L) OxAdd->Transmetalation_Intermediate Transmetalation + R-B(OR)2 Product Ar-R Transmetalation_Intermediate->Product Reductive Elimination Product->Pd(0)L Ligand_Role Modern Phosphine Ligands (L): - Bulky & Electron-Rich - Stabilize Pd(0) - Promote Oxidative Addition - Facilitate Reductive Elimination

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Performance in Challenging Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. However, coupling sterically hindered aryl halides or electron-deficient heteroaryl halides can be challenging. Here, we compare the performance of several leading phosphine ligands in these demanding transformations.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[2]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Dioxane80298[3]
RuPhos 4-Chloro-N,N-dimethylaniline2,4,6-Trimethylphenylboronic acid2.0 (Pd)K₃PO₄t-BuOH/H₂O1001895[4]
Herrmann's Palladacycle 4-IodoacetophenonePhenylboronic acid0.005 (Pd)MeONaEthanol80<1>99 (conv.)[5][6]

Analysis: The data clearly demonstrates the high efficacy of Buchwald's biaryl phosphine ligands (SPhos, XPhos, RuPhos) in promoting the coupling of challenging aryl chlorides, even at room temperature in the case of SPhos.[2] These ligands enable the use of low catalyst loadings and achieve excellent yields. Herrmann's palladacycle also shows remarkable activity, achieving very high turnover numbers for the coupling of an aryl iodide.[5][6] The choice between these ligand classes may depend on the specific substrate combination, cost considerations, and desired reaction conditions.

Navigating the Buchwald-Hartwig Amination of Heterocycles

The formation of C-N bonds to heterocyclic scaffolds is a common challenge in medicinal chemistry. The nitrogen atoms within the heterocycle can coordinate to the palladium center, leading to catalyst inhibition. Bulky, electron-rich phosphine ligands are essential to overcome this issue.

Buchwald-Hartwig_Amination cluster_0 Catalytic Cycle cluster_1 Ligand's Crucial Role Pd(0)L Active Catalyst L-Pd(0) OxAdd Ar-Pd(II)-X(L) Pd(0)L->OxAdd Oxidative Addition + Ar-X Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ OxAdd->Amine_Coordination Amine Coordination + HNR'R'' Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Coordination->Amido_Complex Deprotonation (Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd(0)L Ligand_Influence Bulky Biaryl Phosphines (L): - Prevent catalyst inhibition by heterocycles - Accelerate reductive elimination

A generalized catalytic cycle for the Buchwald-Hartwig amination.
LigandHeteroaryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 2-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100692[3]
BrettPhos 3-BromothiopheneAnilinePd(OAc)₂ / BrettPhosNaOt-BuToluene802491[6]
Josiphos-type 2-Chloro-3-aminopyridinePyrrolidinePd(OAc)₂ / LigandK₃PO₄Dioxane1101885[7]

Analysis: The selected data highlights the necessity of sterically demanding phosphine ligands for the successful Buchwald-Hartwig amination of heteroaryl halides. Ligands like XPhos and BrettPhos, with their bulky biaryl backbones, effectively prevent catalyst deactivation by the heterocyclic substrates and promote high-yielding C-N bond formation.[3][6] The bidentate Josiphos-type ligands also demonstrate good performance, particularly for challenging substrates like aminopyridines.[7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl chloride with a sterically hindered boronic acid, a common challenge in complex molecule synthesis.

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • Anhydrous water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the aryl chloride and arylboronic acid.

  • Add anhydrous toluene and a small amount of anhydrous water (typically a 10:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Experimental_Workflow Start Start Setup Inert Atmosphere Setup (Schlenk Flask) Start->Setup Reagents Add Pd(OAc)₂, Ligand, Base, Aryl Halide, Boronic Acid Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat & Stir Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Cool, Dilute, Wash Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End Pure Product Purification->End

A typical experimental workflow for a Suzuki-Miyaura coupling.
Protocol for the Synthesis of SPhos

The ability to synthesize specialized ligands in-house can be a significant advantage. The following is a representative procedure for the synthesis of SPhos.[9]

Biphenyl Core Formation:

  • In a flame-dried flask under argon, reflux a mixture of 1,3-dimethoxybenzene and n-butyllithium in anhydrous hexane.

  • To the resulting lithium aryl intermediate, add 2-bromochlorobenzene to form 2-bromo-2',6'-dimethoxybiphenyl.

Phosphine Group Introduction:

  • Treat the 2-bromo-2',6'-dimethoxybiphenyl with n-butyllithium in THF at -78 °C to generate the corresponding lithiated biphenyl species.

  • Add chlorodicyclohexylphosphine dropwise to the solution.

  • Purify the crude product by silica gel chromatography followed by recrystallization from ethanol to afford SPhos as a white solid.[9]

Conclusion and Future Outlook

The development of modern phosphine ligands has revolutionized the field of palladium-catalyzed cross-coupling, enabling the synthesis of previously inaccessible molecules. The Buchwald biaryl phosphines and Herrmann-Beller palladacycles stand out as particularly effective ligand classes for a wide array of challenging transformations. Their success stems from a sophisticated understanding of the interplay between steric and electronic effects within the catalytic cycle.

As the demand for ever more complex molecular architectures in drug discovery and materials science continues to grow, the rational design of new and improved phosphine ligands will remain a critical area of research. Future generations of ligands will likely feature even greater tunability, allowing for precise control over reactivity and selectivity in an expanding range of challenging cross-coupling reactions.

References

A Senior Application Scientist's Guide to Boronic Acid Derivatives as Enzyme Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boronic acid derivatives represent a formidable and versatile class of enzyme inhibitors, distinguished by their unique mechanism of forming reversible covalent bonds with active site nucleophiles. This guide offers a comparative analysis of prominent boronic acid inhibitors, grounded in mechanistic principles and supported by experimental data. We will explore the foundational chemistry that drives their inhibitory action, compare key examples across different enzyme classes—including proteases and β-lactamases—and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics.

The Foundational Chemistry: Why Boron is a Privileged Scaffold for Enzyme Inhibition

The utility of the boronic acid moiety, R-B(OH)₂, in enzyme inhibition stems from the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, rendering it a potent Lewis acid (an electron pair acceptor).[1][2] This electrophilicity allows it to readily interact with nucleophilic residues—most notably the hydroxyl group of serine or threonine—commonly found in the active sites of many enzymes.[1][2]

This interaction is not a simple non-covalent association. Instead, the boronic acid forms a stable, yet reversible, covalent tetrahedral adduct with the enzyme's active site hydroxyl group.[3] This tetrahedral intermediate is a key feature, as it often mimics the high-energy transition state of the natural enzymatic reaction.[3][4] By forming this stable transition-state analog, the boronic acid derivative effectively "locks" the enzyme in an inactive conformation, halting the catalytic cycle.[3] This mechanism of reversible covalent inhibition provides a powerful combination of high potency and specificity, making boronic acids a highly attractive scaffold in drug design.[5]

Mechanisms of Action: A Comparative Look at Key Enzyme Classes

The versatility of boronic acids is evident in their ability to target a diverse range of enzymes. Here, we compare their mechanisms against two clinically significant enzyme families: proteasomes and serine β-lactamases.

Proteasome Inhibition: The Bortezomib Story

The 26S proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, thereby regulating numerous cellular processes.[6][7] Its catalytic core contains active sites with N-terminal threonine residues. Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[8][9]

Bortezomib's mechanism hinges on the electrophilic boron atom, which is attacked by the hydroxyl group of the N-terminal threonine in the chymotrypsin-like (β5) subunit of the proteasome.[8][10] This forms a reversible tetrahedral boronate complex, effectively blocking the proteasome's proteolytic activity.[2][6] The resulting accumulation of regulatory proteins, including pro-apoptotic factors, disrupts cellular homeostasis and triggers programmed cell death in cancer cells.[6][11]

Bortezomib_Mechanism E_ThrOH Proteasome Active Site (Threonine-OH) NonCovalent Initial Non-covalent Complex (E•I) E_ThrOH->NonCovalent Reversible binding Bortezomib Bortezomib (Dipeptidyl Boronic Acid) Bortezomib->NonCovalent Tetrahedral Reversible Covalent Tetrahedral Adduct (E-I) NonCovalent->Tetrahedral Nucleophilic attack (reversible) Inhibition Proteasome Inhibition & Apoptosis Tetrahedral->Inhibition Blocks catalysis Vaborbactam_Mechanism Bla_SerOH β-Lactamase Active Site (Serine-OH) CovalentAdduct Reversible Covalent Adduct (E-I) Bla_SerOH->CovalentAdduct Nucleophilic attack Vaborbactam Vaborbactam (Cyclic Boronic Acid) Vaborbactam->CovalentAdduct Meropenem Meropenem (Antibiotic) BacteriaKill Meropenem acts on Penicillin-Binding Proteins (Bacterial Cell Death) Meropenem->BacteriaKill Bla_Inhibited Inhibited β-Lactamase CovalentAdduct->Bla_Inhibited Slow dissociation Bla_Inhibited->Meropenem Protection from degradation IC50_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Dilute 2. Create Inhibitor Serial Dilution Prep->Dilute Plate 3. Plate Setup (Inhibitor + Enzyme) Dilute->Plate Incubate 4. Pre-incubation (Allow E-I Binding) Plate->Incubate Initiate 5. Initiate Reaction (Add Substrate) Incubate->Initiate Read 6. Kinetic Read (Monitor Product Formation) Initiate->Read Analyze 7. Data Analysis (V₀ → % Inhibition → IC₅₀) Read->Analyze

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, ensuring that safety and operational integrity are maintained throughout the process. The protocols outlined herein are designed to be self-validating, integrating the causality behind each step to empower laboratory personnel with a deep understanding of safe chemical handling.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. This compound and its hydrochloride salt are classified as hazardous substances.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause respiratory, skin, and serious eye irritation.[2][3]

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][4] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes of solutions or accidental contact with solid particles.
Hand Protection Chemically resistant nitrile or neoprene gloves.[4][5]Prevents skin contact, which can cause irritation and harmful absorption.[1]
Body Protection A fully fastened, long-sleeved lab coat.[2][4]Provides a barrier against spills and contamination of personal clothing.
Footwear Closed-toe shoes.[4]Protects feet from spills and falling objects.
The Cardinal Rule of Disposal: Hazardous Waste Classification

This compound and materials contaminated with it must be treated as hazardous chemical waste .[4][5] This classification dictates the entire disposal pathway and prohibits certain actions.

Under no circumstances should this chemical or its containers be:

  • Poured down the drain.[4][5][6]

  • Disposed of in regular, non-hazardous trash.[2][4]

Improper disposal can lead to environmental contamination and may violate federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7]

Step-by-Step Disposal Protocol

The following procedure ensures a systematic and compliant approach to waste management, from the point of generation to final pickup.

Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure efficient disposal.[2] Use separate, dedicated containers for different waste streams.

  • Solid Waste: Includes unused or expired solid this compound, and contaminated consumables such as weigh boats, gloves, bench paper, and pipette tips.

  • Liquid Waste: Encompasses solutions containing the boronic acid, as well as the initial solvent rinses used for decontaminating glassware.[2]

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.

The integrity and clear identification of waste containers are paramount for safety and compliance.

  • Container Selection: Use chemically compatible containers, typically made of high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[5]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[2][4]

    • The full, unambiguous chemical name: "this compound" .

    • An indication of the major components and their approximate concentrations if it is a mixed liquid waste.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Designated storage areas prevent accidental exposure and ensure regulatory adherence.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs, which are located at or near the point of generation.[7]

  • Storage Conditions: Keep waste containers tightly sealed when not in use.[1] Store them in a cool, well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents or acids.[8]

The final step involves transferring the waste to trained professionals for proper disposal.

  • Institutional EHS: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup.[5]

  • Licensed Waste Contractor: Follow your facility's established procedures for manifesting and handing off the waste to a licensed hazardous waste disposal contractor.[5]

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Containerization & Storage cluster_3 Final Disposition Start Generate Waste Containing This compound Classify Classify as Hazardous Waste Start->Classify Segregate Segregate Waste Stream Classify->Segregate Solid Solid Waste (e.g., contaminated gloves, paper) Segregate->Solid Liquid Liquid Waste (e.g., solutions, rinsates) Segregate->Liquid Container_Solid Use Labeled, Sealed Solid Waste Container Solid->Container_Solid Container_Liquid Use Labeled, Sealed Liquid Waste Container Liquid->Container_Liquid Store Store in Designated Satellite Accumulation Area (SAA) Container_Solid->Store Container_Liquid->Store Pickup Schedule Pickup with EHS or Licensed Contractor Store->Pickup End Proper Final Disposal Pickup->End

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as detailed in Section 1 before attempting cleanup.

  • Contain and Clean:

    • For Solid Spills: Gently sweep or scoop up the material to avoid generating dust.[8][9] Place it in a labeled hazardous waste container.

    • For Liquid Spills: Absorb the spill with an inert material like vermiculite, sand, or a chemical sorbent pad.[5] Do not use combustible materials like paper towels for large spills. Place the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and rinsates as hazardous waste.[5]

  • Report: Report the incident to your supervisor and institutional EHS department in accordance with your laboratory's safety plan.[5]

Decontamination of Glassware and Surfaces

Proper decontamination is essential for safety and the integrity of future experiments.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2]

  • Secondary Wash: A subsequent wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt. This wash should also be collected as hazardous waste.

  • Final Cleaning: Proceed with a standard wash using laboratory detergent and water. This final rinse water should also be collected as hazardous waste to ensure thorough removal.[4]

  • Drying: Allow glassware to air dry completely in a well-ventilated area before reuse.

By adhering to these rigorous, well-defined procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety, compliance, and scientific integrity.

References

A Researcher's Guide to the Safe Handling of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. Their utility, however, is paired with a critical need for rigorous safety protocols. This guide provides essential, experience-driven procedures for the safe handling, use, and disposal of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower researchers with a deeper understanding of chemical hygiene.

Hazard Identification and Risk Assessment: Understanding the Reagent

This compound, like many arylboronic acids, is a stable solid compound. However, it is crucial to recognize its potential hazards. Based on data from structurally related compounds and available safety data sheets (SDS), this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Some arylboronic acids have also been identified as weakly mutagenic, warranting their treatment as potentially genotoxic impurities.[4]

A thorough risk assessment should be conducted before any new procedure involving this reagent. This involves evaluating the scale of the reaction, the potential for dust or aerosol generation, and the specific manipulations to be performed.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood.[1][5][6] This is critical to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential contaminants.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and within a short travel distance from the workstation.[1][7]

Personal Protective Equipment (PPE): A Comprehensive Approach

The appropriate selection and use of PPE are paramount to preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer of Solid Chemical safety goggles with side shieldsNitrile glovesFully buttoned lab coatNIOSH-approved respirator (e.g., N95) if dust generation is likely
Solution Preparation Chemical safety goggles with side shieldsNitrile glovesFully buttoned lab coatNot generally required within a fume hood
Reaction Setup and Monitoring Chemical safety goggles with side shieldsNitrile glovesFully buttoned lab coatNot generally required within a fume hood
Work-up and Purification Chemical safety goggles with side shieldsNitrile glovesFully buttoned lab coatNot generally required within a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory to protect against accidental splashes and fine dust particles.[8] For larger-scale operations or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[1][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1][6][7] Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Body Protection: A standard, fully buttoned laboratory coat should be worn to protect the skin and personal clothing from contamination.[1][7] For tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While working in a fume hood should be sufficient for most small-scale operations, a NIOSH-approved respirator may be necessary when handling large quantities of the solid or if there is a potential for significant dust generation.[2][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designate a Workspace: Clearly demarcate an area within the fume hood for handling this compound.

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Minimize Dust: When transferring the solid, use a spatula and handle the container with care to avoid generating dust.[7]

  • Containment: Use a weigh boat or creased weighing paper to contain the solid during transfer.

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth, which should then be disposed of as hazardous waste.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Vessel Sealing: Ensure the reaction vessel is appropriately sealed to prevent the release of vapors.

  • Labeling: Clearly label all vessels containing the boronic acid or its solutions.

Disposal Plan: Managing Chemical Waste

All waste materials contaminated with this compound must be treated as hazardous waste.[1][5]

  • Solid Waste: Collect unused solid reagent, contaminated weigh boats, gloves, and other disposable materials in a clearly labeled, sealed container for solid hazardous waste.[5]

  • Liquid Waste: Aqueous and organic solutions containing the boronic acid should be collected in separate, appropriately labeled hazardous waste containers.[5] Do not pour boronic acid waste down the drain.[5]

  • Empty Containers: "Empty" containers that held the solid reagent should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough cleaning, deface the original label before disposal or recycling.[5]

The following flowchart illustrates the decision-making process for waste segregation.

G cluster_0 Waste Generation Start Waste Generated? Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Waste Collect in Labeled Solid Hazardous Waste Bin Is_Solid->Solid_Waste Yes Is_Container Empty Container? Is_Liquid->Is_Container No Liquid_Waste Collect in Labeled Liquid Hazardous Waste Bin Is_Liquid->Liquid_Waste Yes Rinse_Container Triple Rinse with Appropriate Solvent Is_Container->Rinse_Container Yes Collect_Rinseate Collect First Rinseate as Hazardous Waste Rinse_Container->Collect_Rinseate Dispose_Container Dispose of Cleaned Container (Deface Label) Collect_Rinseate->Dispose_Container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.